Pomaglumetad methionil anhydrous
Description
POMAGLUMETAD METHIONIL ANHYDROUS is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
Structure
3D Structure
Properties
IUPAC Name |
(1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O7S2/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t5-,6+,7+,8-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYCNOJFAJAILW-CAMHOICYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@]1(CS(=O)(=O)[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212944 | |
| Record name | Pomaglumetad methionil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635318-55-7 | |
| Record name | Pomaglumetad methionil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635318557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pomaglumetad methionil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POMAGLUMETAD METHIONIL ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V85EZ3KFQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of Pomaglumetad Methionil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomaglumetad methionil is a novel investigational antipsychotic agent that has garnered significant interest for its unique mechanism of action, which diverges from the traditional dopamine (B1211576) receptor antagonism of conventional antipsychotics. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the therapeutic potential of pomaglumetad methionil. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into its pharmacodynamics, pharmacokinetics, and the experimental methodologies used for its characterization. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of its signaling pathways and experimental workflows to facilitate a thorough understanding of this compound.
Introduction
Pomaglumetad methionil (also known as LY2140023) is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, pomaglumetad (LY404039).[1][2] Unlike conventional antipsychotics that primarily target dopamine D2 receptors, pomaglumetad acts as a selective agonist at group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[3] This distinct mechanism of action is rooted in the glutamate hypothesis of schizophrenia, which posits that a dysregulation of glutamatergic neurotransmission contributes to the pathophysiology of the disorder. By modulating the glutamatergic system, pomaglumetad aims to restore synaptic and circuit-level balance, offering a potentially new therapeutic avenue for the treatment of schizophrenia.[3]
Core Mechanism of Action: mGluR2/3 Agonism
The primary mechanism of action of pomaglumetad is its selective agonism at mGluR2 and mGluR3 receptors. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase via the Gαi/o subunit.[3]
Presynaptic Inhibition of Glutamate Release
mGluR2 and mGluR3 are predominantly located on presynaptic terminals of glutamatergic neurons in brain regions implicated in the pathophysiology of schizophrenia, such as the prefrontal cortex, hippocampus, and amygdala.[3] Activation of these autoreceptors by pomaglumetad leads to an inhibition of voltage-gated calcium channels and a decrease in the release of glutamate into the synaptic cleft.[2] This reduction in excessive glutamate release is believed to be a key component of its therapeutic effect, helping to normalize the hyperglutamatergic state associated with schizophrenia.
Postsynaptic Modulation
While primarily presynaptic, mGluR2 and mGluR3 are also found on postsynaptic neurons and glial cells. Their activation in these locations can lead to a modulation of postsynaptic excitability and glial function, further contributing to the overall regulation of synaptic transmission.
Downstream Signaling: Inhibition of cAMP Production
Upon activation by pomaglumetad, the Gαi/o subunit of the mGluR2/3 receptor dissociates and inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3] The reduction in cAMP levels subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately influencing gene expression and cellular function.
Quantitative Data
The following tables summarize key quantitative data for pomaglumetad and its prodrug, pomaglumetad methionil.
Table 1: Receptor Binding Affinity of Pomaglumetad (LY404039)
| Receptor Subtype | Binding Affinity (Ki) in nM |
| mGluR2 | 149 ± 11 |
| mGluR3 | 92 ± 14 |
Data represents the mean ± standard error of the mean.
Table 2: Pharmacokinetic Properties
| Parameter | Pomaglumetad (LY404039) | Pomaglumetad Methionil (LY2140023) |
| Oral Bioavailability | Low | ~49% |
| Elimination Half-life | 2 - 6.2 hours | 1.5 - 2.4 hours |
| Protein Binding | Minimal | Minimal |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of pomaglumetad.
Radioligand Binding Assay for Determining Receptor Affinity (Ki)
This protocol describes a competitive binding assay to determine the affinity of pomaglumetad for mGluR2 and mGluR3.
Materials:
-
Cell lines stably expressing human mGluR2 or mGluR3.
-
Radioligand (e.g., [³H]-LY341495, a potent mGluR2/3 antagonist).
-
Unlabeled pomaglumetad (LY404039).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Wash buffer (ice-cold binding buffer).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest and homogenize the cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in binding buffer. Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of unlabeled pomaglumetad.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a non-radiolabeled antagonist).
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the pomaglumetad concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production
This protocol describes how to measure the functional activity of pomaglumetad by quantifying its ability to inhibit cAMP production in cells expressing mGluR2 or mGluR3.
Materials:
-
Cell line stably expressing human mGluR2 or mGluR3.
-
Cell culture medium and supplements.
-
Pomaglumetad (LY404039).
-
Forskolin.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based biosensor assay).
-
96-well cell culture plates.
Procedure:
-
Cell Culture and Plating:
-
Culture cells expressing the target receptor under standard conditions.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment and Stimulation:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of pomaglumetad for a defined period.
-
Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and a PDE inhibitor to all wells except the basal control.
-
Incubate the plate for a specified time to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Add the detection reagents to the cell lysates.
-
Incubate as required by the kit.
-
Measure the signal (e.g., fluorescence ratio for HTRF, absorbance for ELISA, or luminescence) using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.
-
Calculate the percentage inhibition of forskolin-stimulated cAMP production for each concentration of pomaglumetad.
-
Plot the percentage inhibition against the logarithm of the pomaglumetad concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
In Vivo Electrophysiology in a Rat Model
This protocol outlines the methodology for in vivo single-unit extracellular recordings from dopamine neurons in the ventral tegmental area (VTA) of anesthetized rats to assess the effects of pomaglumetad methionil.
Materials:
-
Adult male Sprague-Dawley rats.
-
Pomaglumetad methionil (LY2140023).
-
Anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or isoflurane).
-
Stereotaxic apparatus.
-
Recording microelectrodes.
-
Amplifier and data acquisition system.
-
Temperature controller.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Perform a craniotomy over the VTA according to stereotaxic coordinates.
-
-
Drug Administration:
-
Administer pomaglumetad methionil (or vehicle control) via intraperitoneal (i.p.) injection at the desired dose.
-
-
Electrophysiological Recording:
-
Lower a recording microelectrode into the VTA.
-
Identify dopamine neurons based on their characteristic electrophysiological properties (e.g., slow firing rate, long-duration action potentials, and burst firing).
-
Record the spontaneous firing activity of individual dopamine neurons for a baseline period and then following drug administration.
-
-
Data Analysis:
-
Analyze the recorded data to determine changes in firing rate, burst firing, and population activity of dopamine neurons in response to pomaglumetad methionil treatment.
-
Compare the effects in a disease model (e.g., phencyclidine-induced hyperactivity) to control animals.
-
Conclusion
Pomaglumetad methionil represents a significant departure from traditional antipsychotic drug development, targeting the glutamatergic system through its selective agonism of mGluR2 and mGluR3. Its mechanism of action, centered on the presynaptic inhibition of glutamate release and the downstream reduction of cAMP, offers a novel approach to correcting the proposed hyperglutamatergic state in schizophrenia. The quantitative data on its receptor affinity and pharmacokinetic profile, combined with the detailed experimental methodologies provided in this guide, offer a solid foundation for further research and development in this promising area of neuropharmacology. Understanding the intricate details of its mechanism of action is paramount for designing future clinical trials and potentially unlocking new therapeutic strategies for schizophrenia and other neurological disorders.
References
- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prodrug Strategy of Pomaglumetad Methionil: A Technical Guide to Enhancing the Therapeutic Potential of LY404039
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the prodrug strategy employed for pomaglumetad methionil (LY2140023), a clinical candidate developed for the treatment of schizophrenia. Pomaglumetad methionil was designed as a prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2/3 (mGlu2/3) agonist, pomaglumetad (LY404039). This strategy was implemented to overcome the poor oral bioavailability of the parent compound, LY404039. This document details the mechanism of action, pharmacokinetic profiles, and key experimental data for both compounds. Detailed experimental protocols for the characterization of these molecules are also provided, along with visualizations of critical pathways and workflows to support researchers in the field of neuropharmacology and drug development.
Introduction
Glutamatergic dysfunction has been increasingly implicated in the pathophysiology of schizophrenia, offering a promising alternative to the traditional dopamine-centric hypothesis.[1] Metabotropic glutamate receptors 2 and 3 (mGlu2/3) have emerged as key therapeutic targets due to their role in modulating glutamate release in brain regions associated with psychosis. LY404039 is a potent and selective agonist of mGlu2/3 receptors, demonstrating a preclinical profile suggestive of antipsychotic activity.[2] However, the clinical development of LY404039 was hampered by its low oral bioavailability. To address this limitation, a prodrug, pomaglumetad methionil, was developed. This guide explores the chemical and pharmacological relationship between pomaglumetad methionil and its active metabolite, LY404039, providing a comprehensive overview of this innovative prodrug strategy.
The Prodrug Strategy: From Pomaglumetad Methionil to LY404039
Pomaglumetad methionil is the L-methionine amide of LY404039. This chemical modification was strategically designed to utilize the high-capacity peptide transporter 1 (PepT1) expressed in the intestine for enhanced absorption.[3] Once absorbed, pomaglumetad methionil is rapidly and efficiently hydrolyzed to release the active pharmacological agent, LY404039.
Mechanism of Absorption and Conversion
The prodrug strategy hinges on a two-step process: enhanced absorption followed by efficient conversion.
-
Absorption via PepT1: Pomaglumetad methionil is recognized as a substrate by the intestinal peptide transporter PepT1, a mechanism that significantly increases its uptake from the gastrointestinal tract into the systemic circulation.[4]
-
Enzymatic Hydrolysis: Following absorption, the methionine moiety is cleaved from pomaglumetad methionil by the enzyme dehydropeptidase 1 (DPEP1), which is present in the kidney, intestine, and plasma. This hydrolysis releases the active drug, LY404039.[5]
Caption: Prodrug activation of pomaglumetad methionil.
Data Presentation: Comparative Analysis
The following tables summarize the key quantitative data for pomaglumetad methionil and LY404039, facilitating a direct comparison of their pharmacokinetic and pharmacodynamic properties.
Table 1: Pharmacokinetic Properties
| Parameter | Pomaglumetad Methionil (Prodrug) | LY404039 (Active Drug) | Species | Reference |
| Oral Bioavailability | ~49% | Low | Human | Pomaglumetad - Wikipedia |
| Elimination Half-life | 1.5 - 2.4 hours | 2.0 - 6.2 hours | Human | Pomaglumetad methionil - Wikipedia |
| Cmax (Oral Admin.) | Not Applicable | 4.0 µg/mL | Rat | [6] |
| AUC₀₋₂₄ (Oral Admin.) | Not Applicable | 7.2 µg*h/mL | Rat | [6] |
| PepT1 Affinity (Km) | ~30 µM | Not a substrate | In vitro | [4] |
| DPEP1 Hydrolysis | Substrate | Not applicable | In vitro | [5] |
Table 2: Pharmacodynamic Properties of LY404039
| Parameter | Value | Receptor | Assay Type | Reference |
| Ki | 149 nM | Human mGlu2 | Radioligand Binding | [7] |
| Ki | 92 nM | Human mGlu3 | Radioligand Binding | [7] |
| Ki | 88 nM | Rat native mGlu2/3 | Radioligand Binding | [7] |
| EC₅₀ | 23 nM | Human mGlu2 | cAMP Formation | [7] |
| EC₅₀ | 48 nM | Human mGlu3 | cAMP Formation | [7] |
| EC₅₀ | 141 nM | Rat striatal neurons | EPSP Suppression | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of pomaglumetad methionil and LY404039.
Radioligand Binding Assay for mGlu2/3 Receptors
Objective: To determine the binding affinity (Ki) of LY404039 for mGlu2 and mGlu3 receptors.
Materials:
-
Cell membranes from CHO cells stably expressing human mGlu2 or mGlu3 receptors.
-
Radioligand: [³H]-LY354740 (a known mGlu2/3 agonist).
-
LY404039 (unlabeled competitor).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
GF/B glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membrane homogenates from CHO cells expressing either mGlu2 or mGlu3 receptors.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of LY404039 (e.g., 0.1 nM to 10 µM), and 50 µL of [³H]-LY354740 (at a final concentration equal to its Kd).
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 50-100 µg of protein).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with 4 mL of scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM L-glutamate).
-
Calculate the Ki values from the IC₅₀ values using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
cAMP Functional Assay
Objective: To determine the functional potency (EC₅₀) of LY404039 at mGlu2 and mGlu3 receptors.
Materials:
-
CHO cells stably expressing human mGlu2 or mGlu3 receptors.
-
LY404039.
-
cAMP assay kit (e.g., HTRF or AlphaScreen).
-
Cell culture medium.
Procedure:
-
Plate CHO-mGlu2 or CHO-mGlu3 cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of LY404039 (e.g., 0.1 nM to 10 µM) for 15 minutes.
-
Stimulate the cells with forskolin (e.g., 1 µM final concentration) for 30 minutes at 37°C to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Generate concentration-response curves and calculate the EC₅₀ values for the inhibition of forskolin-stimulated cAMP accumulation.
Caption: Workflow for a cAMP functional assay.
In Vivo Microdialysis
Objective: To measure the effect of LY404039 on extracellular levels of glutamate and dopamine (B1211576) in the brain of awake, freely moving rats.
Materials:
-
Male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2 mm membrane).
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
LY404039.
-
HPLC system with electrochemical or fluorescence detection.
Procedure:
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum) in anesthetized rats.
-
Allow the rats to recover for at least 48 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
Administer LY404039 systemically (e.g., intraperitoneally) or locally through the microdialysis probe (retrodialysis).
-
Continue to collect dialysate samples for at least 2 hours post-drug administration.
-
Analyze the dialysate samples for glutamate and dopamine concentrations using HPLC.
-
Express the results as a percentage of the baseline concentrations.
Phencyclidine (PCP)-Induced Hyperlocomotion Model
Objective: To evaluate the antipsychotic-like potential of pomaglumetad methionil by assessing its ability to attenuate PCP-induced hyperlocomotion in rats.
Materials:
-
Male Wistar rats.
-
Open-field activity chambers equipped with infrared beams.
-
Phencyclidine (PCP).
-
Pomaglumetad methionil.
-
Vehicle (e.g., saline).
Procedure:
-
Habituate the rats to the activity chambers for 60 minutes one day prior to the experiment.
-
On the test day, administer pomaglumetad methionil orally at various doses (e.g., 1, 3, 10 mg/kg) or vehicle.
-
After a pre-treatment period (e.g., 60 minutes), administer PCP (e.g., 2.5 mg/kg, subcutaneously) or vehicle.
-
Immediately place the rats in the activity chambers and record their locomotor activity (e.g., distance traveled) for 60-90 minutes.
-
Analyze the data to determine if pomaglumetad methionil significantly reduces the hyperlocomotion induced by PCP.[8][9][10][11]
Signaling Pathways and Logical Relationships
mGlu2/3 Receptor Signaling Pathway
LY404039, as an agonist at mGlu2 and mGlu3 receptors, activates a Gi/o-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Presynaptically, this signaling cascade results in a reduction of glutamate release.
Caption: Simplified mGlu2/3 receptor signaling cascade.
Conclusion
The development of pomaglumetad methionil as a prodrug for LY404039 represents a successful strategy to overcome the pharmacokinetic limitations of a promising therapeutic agent. By leveraging the intestinal peptide transporter PepT1, this approach significantly enhanced the oral bioavailability of the active mGlu2/3 receptor agonist. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers working on mGlu2/3 receptor pharmacology and the development of novel treatments for schizophrenia and other CNS disorders. This in-depth understanding of the pomaglumetad methionil/LY404039 system can inform future drug design and development efforts aimed at optimizing the therapeutic potential of glutamatergic modulators.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacological and pharmacokinetic properties of a structurally novel, potent, and selective metabotropic glutamate 2/3 receptor agonist: in vitro characterization of agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pomaglumetad methionil (hydrochloride) () for sale [vulcanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 7. apexbt.com [apexbt.com]
- 8. Blockade of phencyclidine-induced hyperlocomotion by clozapine and MDL 100,907 in rats reflects antagonism of 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Repeated Ropinirole Treatment on Phencyclidine-Induced Hyperlocomotion, Prepulse Inhibition Deficits, and Social Avoidance in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Repeated Ropinirole Treatment on Phencyclidine-Induced Hyperlocomotion, Prepulse Inhibition Deficits, and Social Avoidance in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subchronic phencyclidine administration increases mesolimbic dopaminergic system responsivity and augments stress- and psychostimulant-induced hyperlocomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomaglumetad Methionil Anhydrous: An In-depth Technical Guide on its Interaction with Dopamine Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomaglumetad methionil (POMA), the anhydrous prodrug of the active compound LY404039, is a selective agonist for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3).[1] While its primary mechanism of action is the modulation of glutamatergic neurotransmission, a significant body of preclinical and clinical research has investigated its indirect interaction with dopamine (B1211576) pathways. This technical guide provides a comprehensive overview of the core pharmacology of pomaglumetad methionil, with a specific focus on its effects on dopaminergic systems. It details the quantitative data from key studies, outlines the experimental protocols used to generate this data, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
Pomaglumetad methionil (also known as POMA or LY2140023) was developed as a novel therapeutic agent for schizophrenia, offering a mechanism of action distinct from traditional antipsychotics that primarily target dopamine D2 receptors.[1][2] As a prodrug, pomaglumetad methionil is rapidly hydrolyzed to LY404039, a potent and selective agonist of mGluR2 and mGluR3.[1] These receptors are predominantly located presynaptically on glutamatergic neurons, where their activation leads to an inhibition of glutamate release.[1] The therapeutic hypothesis is that by reducing excessive glutamate transmission, pomaglumetad methionil could normalize the glutamatergic dysregulation thought to underlie schizophrenia.[2]
While LY404039 has a low affinity for dopamine receptors, its effects on the glutamate system indirectly modulate dopaminergic neurotransmission, particularly in brain regions implicated in psychosis, such as the ventral tegmental area (VTA) and striatum.[3] This guide will delve into the specifics of this interaction, presenting the evidence from in vitro, preclinical, and clinical studies.
Quantitative Data
The following tables summarize the key quantitative findings from studies on pomaglumetad methionil and its active metabolite, LY404039.
Table 1: Receptor Binding Affinities of LY404039
| Receptor | Ligand | Ki (nM) | Species | Source |
| mGluR2 | LY404039 | 149 | Human | [4] |
| mGluR3 | LY404039 | 92 | Human | [4] |
| Dopamine D2 (High Affinity State) | LY404039 | 8.2 | Human | [5] |
| Dopamine D2 (Low Affinity State) | LY404039 | 1640 | Human | [5] |
Table 2: Preclinical Efficacy of Pomaglumetad Methionil in the MAM Rat Model of Schizophrenia
| Experimental Model | Treatment | Outcome Measure | Result | Source |
| MAM Rat Model | Pomaglumetad Methionil (1, 3, 10 mg/kg, i.p.) | Number of spontaneously active VTA dopamine neurons | Dose-dependent reduction to control levels in MAM rats; no effect in saline-treated rats. | [3] |
| MAM Rat Model | Pomaglumetad Methionil (1 and 3 mg/kg, i.p.) | Novel Object Recognition | Dose-dependent improvement in MAM rats; no effect in saline-treated rats. | [3] |
Table 3: Clinical Efficacy of Pomaglumetad Methionil in Schizophrenia (Phase 3 Study - NCT01328093)
| Treatment Group | N | Baseline PANSS Total Score (Mean ± SE) | Change in PANSS Total Score at Week 24 (Mean ± SE) | p-value vs. Aripiprazole |
| Pomaglumetad Methionil | 516 | Not Reported | -12.03 ± 0.99 | 0.045 |
| Aripiprazole | 162 | Not Reported | -15.58 ± 1.58 | N/A |
| Treatment Group | N | Change in Body Weight at Week 24 (Mean ± SE, kg) | p-value vs. Aripiprazole | |---|---|---|---|---| | Pomaglumetad Methionil | 516 | -2.8 ± 0.4 | < 0.001 | | Aripiprazole | 162 | 0.4 ± 0.6 | N/A | Source: Adams et al., 2014[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures discussed in this guide.
Signaling Pathways
Caption: Pomaglumetad Methionil's Presynaptic Mechanism of Action.
Caption: Circuit-level Interaction of Pomaglumetad and Dopamine Pathways.
Experimental Workflows
Caption: Workflow for Preclinical Electrophysiological Studies.
References
- 1. VTA glutamate neuron activity drives positive reinforcement absent dopamine co-release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the Glutamate Agonist LY404,039 Binding to Nonstatic Dopamine Receptor D2 Dimer Structures and Consensus Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics of Pomaglumetad Methionil Anhydrous: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomaglumetad methionil anhydrous (formerly LY2140023) is a prodrug of pomaglumetad (LY404039), a selective agonist of metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3). Developed to improve the oral bioavailability of the active moiety, pomaglumetad methionil has been investigated for its potential therapeutic effects in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, summarizing key data on its absorption, distribution, metabolism, and excretion (ADME) profile. The information is compiled from available scientific literature to support further research and development efforts.
Introduction
Pomaglumetad is a potent and selective agonist for mGluR2 and mGluR3, which are implicated in the modulation of glutamatergic neurotransmission.[1] However, the parent compound exhibits low oral bioavailability.[1] To overcome this limitation, pomaglumetad methionil was developed as a prodrug strategy. This guide focuses on the preclinical pharmacokinetic properties of pomaglumetad methionil, providing a detailed summary of its ADME characteristics in various animal models.
Absorption
Pomaglumetad methionil is designed for enhanced oral absorption compared to its active form, pomaglumetad. The primary mechanism for its absorption involves the intestinal peptide transporter 1 (PEPT1), for which it is a high-affinity substrate.[2]
Experimental Protocol: In Vitro PEPT1 Substrate Assessment
-
Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, are typically used to assess intestinal permeability and transporter interactions.
-
Method: Caco-2 cells are seeded on permeable supports and cultured for approximately 21 days to allow for differentiation and formation of a monolayer. The permeability of a test compound is assessed by adding it to the apical (AP) side and measuring its appearance on the basolateral (BL) side over time. To confirm the involvement of a specific transporter like PEPT1, the experiment can be repeated in the presence of a known inhibitor of that transporter. The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
Data Analysis: A significant reduction in Papp in the presence of a PEPT1 inhibitor would confirm that the compound is a substrate for this transporter.
Distribution
Specific data on the tissue distribution of pomaglumetad methionil and its active metabolite, pomaglumetad, in preclinical species is limited in the publicly available literature. Such studies, typically conducted using radiolabeled compounds (e.g., [14C]pomaglumetad methionil), are crucial for understanding the extent of drug penetration into target tissues, such as the brain, and identifying potential sites of accumulation.
Data Gap: Quantitative tissue distribution data for pomaglumetad methionil and pomaglumetad in preclinical species are not available in the reviewed literature.
Metabolism
Pomaglumetad methionil is a prodrug that undergoes hydrolysis to release the active moiety, pomaglumetad.[3]
Metabolic Conversion
-
Primary Pathway: The primary metabolic pathway for pomaglumetad methionil is the hydrolysis of the methionine amide bond to yield pomaglumetad.
-
Key Enzyme: In vitro studies have identified dehydropeptidase-1 (DPEP1) as the primary enzyme responsible for this conversion.
-
Sites of Metabolism: This conversion occurs in the intestine, kidney, and plasma. Notably, the liver does not appear to be a significant site of this hydrolysis.
Experimental Protocol: In Vitro Metabolism
-
Matrices: To identify the sites of metabolism, in vitro incubations are performed using subcellular fractions (e.g., S9, microsomes, cytosol) or tissue homogenates from relevant preclinical species (e.g., rat, dog) and humans. Tissues of interest would include the liver, intestine, kidney, and plasma.
-
Method: Pomaglumetad methionil is incubated with the selected biological matrix at 37°C. Aliquots are taken at various time points and analyzed by a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to measure the disappearance of the parent compound and the formation of the metabolite, pomaglumetad.
-
Enzyme Identification: To identify the specific enzymes involved, recombinant enzymes (e.g., recombinant human DPEP1) can be used. Alternatively, selective chemical inhibitors of specific enzyme families can be co-incubated with the prodrug and the tissue matrix. A significant reduction in the formation of the metabolite in the presence of an inhibitor points to the involvement of that enzyme.
Excretion
Comprehensive data on the routes and extent of excretion of pomaglumetad methionil and its metabolites in preclinical species are not detailed in the available literature. Mass balance studies using radiolabeled compounds are the standard method to determine the primary routes of elimination (i.e., urine and feces).
Data Gap: Quantitative data on the excretion of pomaglumetad methionil and its metabolites in preclinical species are not available in the reviewed literature.
Pharmacokinetic Parameters
The available preclinical pharmacokinetic data primarily focuses on the active moiety, pomaglumetad, following administration of either pomaglumetad itself or the prodrug, pomaglumetad methionil.
Pharmacokinetics in Rats
The pharmacokinetic profile of pomaglumetad has been investigated in rats.
Table 1: Pharmacokinetic Parameters of Pomaglumetad in Rats [4]
| Parameter | Intravenous Administration | Oral Administration |
| Dose | Not Specified | Not Specified |
| Cmax (µg/mL) | 7.5 | 4.0 |
| AUC0-24 (µg*h/mL) | 2.9 | 7.2 |
| Oral Bioavailability (%) | - | 63 |
Data Gaps:
-
Detailed experimental protocols for these studies, including the specific rat strain, vehicle, and analytical methods, are not fully described.
-
Pharmacokinetic data for pomaglumetad methionil (the prodrug) in rats are not available.
-
Pharmacokinetic data in a non-rodent species, which is crucial for interspecies scaling and prediction of human pharmacokinetics, is lacking.
Signaling Pathway and Experimental Workflow
mGluR2/3 Signaling Pathway
Pomaglumetad acts as an agonist at mGluR2 and mGluR3, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for these receptors involves coupling to the inhibitory G-protein, Gi/o.
Caption: mGluR2/3 signaling cascade initiated by pomaglumetad.
Experimental Workflow for Preclinical Oral Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a preclinical oral pharmacokinetic study.
Caption: Workflow for a preclinical oral pharmacokinetic study.
Conclusion
References
In Vitro Metabolic Stability of Pomaglumetad Methionil Anhydrous: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomaglumetad methionil anhydrous (LY2140023) is a methionine amide prodrug of the potent and selective metabotropic glutamate (B1630785) 2/3 (mGlu₂/₃) receptor agonist, pomaglumetad (LY404039).[1][2] Developed to enhance the oral bioavailability of the active compound, the metabolic stability and conversion of pomaglumetad methionil are critical determinants of its pharmacokinetic profile and therapeutic efficacy.[3] This technical guide provides a comprehensive overview of the in vitro metabolic stability of pomaglumetad methionil, focusing on the enzymatic hydrolysis that releases the active agonist. The information presented herein is synthesized from key preclinical studies, offering detailed experimental protocols, quantitative metabolic data, and visual representations of the metabolic pathways and experimental workflows.
Metabolic Pathway: Prodrug Activation via Hydrolysis
The primary metabolic transformation of pomaglumetad methionil is not mediated by cytochrome P450 (CYP) enzymes, which are the focus of typical metabolic stability assays using liver microsomes. Instead, pomaglumetad methionil is activated through enzymatic hydrolysis of its methionine amide bond to release the active moiety, pomaglumetad.
In vitro studies have demonstrated that this hydrolysis occurs in various tissues, with negligible activity observed in liver homogenates.[1] The primary enzyme responsible for this bioconversion has been identified as dehydropeptidase 1 (DPEP1), a zinc-dependent metalloproteinase found on the brush-border of cells in the intestine and kidney.[1]
Caption: Metabolic activation of pomaglumetad methionil to pomaglumetad via DPEP1-mediated hydrolysis.
Quantitative In Vitro Metabolic Data
The clearance of pomaglumetad methionil has been quantified in various human tissue homogenates and plasma. The data underscores the significant role of the intestine and kidney in the presystemic and systemic conversion of the prodrug, respectively. Notably, the lack of hydrolysis in liver homogenates indicates that hepatic first-pass metabolism is not a significant pathway for the activation of this prodrug.[1]
| Matrix (Human) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Key Finding | Reference |
| Intestinal Homogenate | 11.2 | Significant hydrolysis, suggesting presystemic conversion. | [1] |
| Kidney Homogenate | 10.9 | High clearance, indicating a primary site for systemic conversion. | [1] |
| Liver Homogenate | No hydrolysis observed | Negligible role of the liver in prodrug activation. | [1] |
| Plasma | 0.04 | Minor contribution to overall clearance. | [1] |
Experimental Protocols
The following protocols are based on the methodologies described in the study by Pak et al. (2015) for characterizing the in vitro bioconversion of pomaglumetad methionil.[1]
Preparation of Tissue Homogenates and Plasma
-
Tissues: Human intestinal, liver, and kidney tissues were sourced from accredited tissue banks.
-
Homogenization: Tissues were homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) to a final protein concentration of approximately 5 mg/mL.
-
Plasma: Pooled human plasma was used.
-
Protein Quantification: Protein concentrations of the homogenates were determined using a standard method, such as the bicinchoninic acid (BCA) assay.
In Vitro Incubation for Hydrolysis Assessment
The workflow for assessing the metabolic conversion involves incubation of the prodrug with the biological matrix followed by analysis to quantify the formation of the active drug.
Caption: General experimental workflow for assessing the in vitro hydrolysis of pomaglumetad methionil.
-
Incubation Mixture:
-
Pomaglumetad methionil (final concentration, e.g., 1 µM).
-
Tissue homogenate (e.g., intestinal, kidney, or liver) or plasma at a specified protein concentration (e.g., 0.5 mg/mL).
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Incubation Conditions: The reaction mixtures were incubated in a water bath at 37°C.
-
Time Points: Aliquots were removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The enzymatic reaction in the aliquots was stopped by the addition of a quenching solution, such as acetonitrile, typically containing an internal standard for analytical quantification.
-
Sample Processing: Samples were centrifuged to precipitate proteins. The resulting supernatant was collected for analysis.
Analytical Method: LC-MS/MS
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for the sensitive and selective quantification of pomaglumetad methionil and its metabolite, pomaglumetad.
-
Chromatography: Separation was achieved using a suitable C18 reversed-phase HPLC column.
-
Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the parent drug and the metabolite were monitored.
Enzyme Inhibition Studies
To identify the enzyme(s) responsible for hydrolysis, inhibition studies were conducted.
-
Inhibitor: Cilastatin (B194054), a known inhibitor of dehydropeptidase 1 (DPEP1), was used.
-
Protocol: The in vitro incubations were repeated as described above, with the addition of cilastatin to the incubation mixture prior to the addition of the substrate.
-
Outcome: A significant reduction in the formation of pomaglumetad in the presence of cilastatin confirmed the primary role of DPEP1 in the hydrolysis of pomaglumetad methionil.[1]
Conclusion
The in vitro metabolic stability of this compound is primarily governed by hydrolysis, not oxidative metabolism. The bioconversion to the active drug, pomaglumetad, is efficiently catalyzed by dehydropeptidase 1 (DPEP1) in the intestine and kidneys. Liver homogenates show no capacity for this conversion, indicating that traditional hepatic metabolic stability assays are not predictive of the clearance of this prodrug. These findings are crucial for the construction of accurate pharmacokinetic models and for understanding the potential for drug-drug interactions related to this specific metabolic pathway. For drug development professionals, this case highlights the importance of considering non-CYP-mediated metabolic pathways, particularly for prodrugs designed to be activated by hydrolysis.
References
- 1. In vitro characterization of the bioconversion of pomaglumetad methionil, a novel metabotropic glutamate 2/3 receptor agonist peptide prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY-2140023, a prodrug of the group II metabotropic glutamate receptor agonist LY-404039 for the potential treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative contributions of presystemic and systemic peptidases to oral exposure of a novel metabotropic glutamate 2/3 receptor agonist (LY404039) after oral administration of prodrug pomaglumetad methionil (LY2140023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomaglumetad Methionil: A Technical Overview of its Binding Affinity for mGluR2 vs. mGluR3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of pomaglumetad methionil for the metabotropic glutamate (B1630785) receptors 2 (mGluR2) and 3 (mGluR3). Pomaglumetad methionil (also known as LY2140023) is an orally administered prodrug that is rapidly hydrolyzed in the body to its active form, pomaglumetad (LY404039)[1][2][3][4]. Therefore, the binding affinity data presented herein pertains to the active metabolite, LY404039. This compound has been a subject of significant research interest for its potential therapeutic applications in neuropsychiatric disorders, such as schizophrenia, due to its action as a selective agonist for group II mGluRs[2][5][6].
Quantitative Binding Affinity Data
The binding affinity of LY404039 for human recombinant mGluR2 and mGluR3 has been determined through radioligand binding assays. The data reveals that LY404039 is a potent agonist at both receptors, with a slight preference for mGluR3.
| Compound | Receptor | Ki (nM) |
| LY404039 | Human mGluR2 | 149 ± 11 |
| LY404039 | Human mGluR3 | 92 ± 14 |
| Data sourced from Rorick-Kehn et al., 2007, as cited in multiple sources[7][8]. Ki represents the inhibition constant and is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. |
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinities of LY404039 for mGluR2 and mGluR3 is typically achieved through competitive radioligand binding assays[7][9]. This method quantifies the ability of an unlabeled compound (in this case, LY404039) to displace a radiolabeled ligand that has a known affinity for the target receptor.
Objective: To determine the inhibition constant (Ki) of LY404039 for mGluR2 and mGluR3.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., RGT cells) expressing recombinant human mGluR2 or mGluR3[7].
-
Radioligand: A selective group II mGluR antagonist, such as [3H]LY341495, is commonly used[7].
-
Test Compound: LY404039.
-
Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters (e.g., GF/C)[10][11].
-
Scintillation Counter: For measuring the radioactivity retained on the filters[10].
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer[10].
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the receptor preparation (cell membranes), a fixed concentration of the radioligand ([3H]LY341495), and varying concentrations of the unlabeled test compound (LY404039)[10].
-
Incubation: The plates are incubated for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium[10].
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity[10].
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter[10].
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of LY404039, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[10].
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways of mGluR2 and mGluR3
mGluR2 and mGluR3 are group II metabotropic glutamate receptors that are coupled to the Gi/o family of G-proteins[12]. Activation of these receptors by an agonist like pomaglumetad (LY404039) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP)[2][12]. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
While both receptors share this primary signaling pathway, their cellular and subcellular localizations differ, suggesting distinct physiological roles[12][13]. mGluR2 is predominantly found presynaptically on neurons, where its activation reduces the release of glutamate[5][12]. In contrast, mGluR3 is expressed on both presynaptic and postsynaptic neuronal elements, as well as on glial cells[12][13]. Glial mGluR3 is involved in regulating glutamate uptake[12].
Caption: Gi/o-coupled signaling pathway for mGluR2 and mGluR3.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 3. Pomaglumetad methionil - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. mGluR2 versus mGluR3 Metabotropic Glutamate Receptors in Primate Dorsolateral Prefrontal Cortex: Postsynaptic mGluR3 Strengthen Working Memory Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies with Pomaglumetad Methionil Anhydrous
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pomaglumetad methionil anhydrous (also known as LY2140023) in preclinical rodent models. This document includes detailed information on its mechanism of action, pharmacokinetic profile, and established protocols for behavioral and neurochemical assessments, particularly in the context of schizophrenia research.
Introduction and Mechanism of Action
Pomaglumetad methionil is an orally bioavailable prodrug of pomaglumetad (LY-404,039).[1] Pomaglumetad is a highly selective and potent agonist of the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1] These receptors are predominantly located on presynaptic terminals and function as autoreceptors to modulate glutamate release.[2][3] By activating mGluR2/3, pomaglumetad reduces excessive glutamate transmission in brain regions implicated in the pathophysiology of schizophrenia, such as the prefrontal cortex and limbic areas.[1] This mechanism offers a non-dopaminergic approach to antipsychotic therapy.[4] The anhydrous form of pomaglumetad methionil is a stable salt suitable for in vivo research.
The downstream signaling cascade following mGluR2/3 activation is primarily mediated through the Gαi/o subunit of the G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[5][6] Additionally, mGluR2/3 activation can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[5]
Pharmacokinetic Profile in Rodents
Pomaglumetad methionil was developed as a prodrug to improve the oral bioavailability of pomaglumetad.[1] The following tables summarize key pharmacokinetic parameters for both the active metabolite (pomaglumetad) and the prodrug in rats.
Table 1: Pharmacokinetic Parameters of Pomaglumetad in Overnight-Fasted Rats
| Administration Route | Dose | Cmax (µg/mL) | AUC0-24 (µg*h/mL) | Oral Bioavailability (%) |
| Intravenous | - | 7.5 | 2.9 | N/A |
| Oral | - | 4.0 | 7.2 | 63 |
Data sourced from Wikipedia[1]
Table 2: In Vitro Activity of Pomaglumetad Methionil
| Transporter/Assay | Parameter | Value |
| Peptide Transporter 1 (PEPT1) | Km | ~30 µM |
| [14C]Gly-Sar Uptake Inhibition | IC50 | 0.018 mM |
Data sourced from MedChemExpress and a study on drug-drug interaction potential.[7][8]
Application in Rodent Models of Schizophrenia
Pomaglumetad methionil has been extensively studied in the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) neurodevelopmental rodent model of schizophrenia.[4][9][10][11] In this model, pomaglumetad methionil has been shown to normalize aberrant dopamine (B1211576) neuron activity and improve cognitive deficits.[4][9][10][11]
Table 3: Summary of In Vivo Effects of Pomaglumetad Methionil in the MAM Rat Model
| Dose (i.p.) | Effect | Outcome Measure |
| 1, 3, 10 mg/kg | Dose-dependent reduction of hyperdopaminergic activity | Number of spontaneously active DA neurons in the VTA |
| 1, 3 mg/kg | Improved cognitive performance | Novel Object Recognition Test |
| 3 mg/kg (chronic, 14 days) | Sustained reduction in DA neuron activity (no tolerance) | Number of spontaneously active DA neurons in the VTA |
Data compiled from studies by Sonnenschein et al.[4][9][10][11]
Experimental Protocols
Preparation of this compound for In Vivo Dosing
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for Intraperitoneal (i.p.) Injection:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 13.3 mg/mL).[7]
-
Vehicle Preparation: Prepare a 20% SBE-β-CD solution by dissolving SBE-β-CD powder in sterile saline.[7]
-
Working Solution Preparation:
-
For a final desired concentration, calculate the required volumes of the stock solution and the 20% SBE-β-CD vehicle.
-
A common formulation involves a 1:9 ratio of DMSO stock to SBE-β-CD solution.[7] For example, to prepare 1 mL of a 1.33 mg/mL working solution, add 100 µL of the 13.3 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.[7]
-
Vortex the solution thoroughly until it is a clear and homogenous suspension.[7] Gentle heating or sonication can be used to aid dissolution if necessary.
-
-
Administration: Administer the solution to rodents via intraperitoneal injection at a volume of 1-5 mL/kg body weight. The vehicle (e.g., saline) should be administered to the control group.[10]
Novel Object Recognition (NOR) Test
This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.
Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material.
-
A variety of objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the rodents cannot displace them.
-
Video recording and analysis software.
Procedure:
-
Habituation (Day 1):
-
Individually place each rodent in the empty open-field arena for 5-10 minutes to allow for acclimation to the new environment.
-
Repeat this process for 2-3 consecutive days.
-
-
Familiarization/Training (Day 2):
-
Place two identical objects in the arena.
-
Place the rodent in the arena, equidistant from both objects, and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the rodent's nose being within 2 cm of the object and oriented towards it.
-
-
Testing (Day 2 or 3, after a retention interval):
-
After a specific inter-trial interval (e.g., 1-24 hours), return the rodent to the arena.
-
The arena now contains one of the familiar objects from the training phase and one novel object. The position of the novel object should be counterbalanced across animals.
-
Allow the rodent to explore for a set period (e.g., 5 minutes) and record the time spent exploring each object.
-
-
Drug Administration:
-
Administer pomaglumetad methionil (e.g., 1 or 3 mg/kg, i.p.) or vehicle 30 minutes prior to the familiarization/training phase.[10]
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
Experimental Workflow Diagram
Concluding Remarks
This compound is a valuable research tool for investigating the role of the glutamatergic system in psychiatric disorders. The protocols and data presented here provide a foundation for designing and conducting robust in vivo rodent studies. Researchers should carefully consider the specific aims of their study to select the most appropriate animal model, behavioral assays, and dosing regimen. Adherence to detailed and consistent experimental procedures is critical for obtaining reliable and reproducible results.
References
- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 6. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S23. POMAGLUMETAD METHIONIL NORMALIZES VTA DOPAMINE NEURON ACTIVITY IN THE METHYLAZOXYMETHANOL ACETATE MODEL OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Pomaglumetad Methionil Anhydrous for Injection
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These protocols are intended for research purposes only and are not suitable for human use. All procedures should be performed in a sterile environment by trained personnel, adhering to institutional and national guidelines for sterile compounding.[1][2][3][4]
Introduction
Pomaglumetad methionil (formerly LY2140023) is a prodrug of the selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, pomaglumetad (LY404039).[5][6][7] It has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, such as schizophrenia, by modulating glutamate neurotransmission.[6][8][9] This document provides detailed application notes and protocols for the preparation of pomaglumetad methionil anhydrous for injection in a research setting.
Signaling Pathway
Pomaglumetad methionil is rapidly hydrolyzed in vivo to pomaglumetad, which then acts as an agonist at mGluR2 and mGluR3.[6][7] These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This modulation of the glutamatergic system is believed to underlie its therapeutic effects.[6]
Caption: Pomaglumetad signaling pathway.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is presented below.
| Property | Data |
| Molecular Formula | C₁₂H₂₀N₂O₈S₂ |
| Molecular Weight | 396.43 g/mol |
| Appearance | White to off-white solid |
| Solubility | This compound has limited aqueous solubility. Co-solvents are typically required for the preparation of injectable solutions.[10][11] The hydrochloride salt form generally exhibits enhanced water solubility and stability.[10] |
| Storage (Powder) | Store at -20°C for up to 3 years.[11] |
| Storage (Solutions) | Stock solutions in organic solvents can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[12] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[5] |
Formulation Development for Injection
Due to the limited aqueous solubility of this compound, the use of co-solvents and excipients is necessary to achieve a suitable concentration for injection. Below are examples of solvent systems that have been used for in vivo research.
Table of Solvent Systems for Pomaglumetad Methionil Injection
| Formulation ID | Components | Achieved Concentration | Resulting Solution Type | Notes |
| F-01 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution | Solvents should be added sequentially.[11][12] The proportion of DMSO should be kept low, especially for animals with weak tolerance (e.g., below 2%).[5][11] |
| F-02 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear Solution | SBE-β-CD can be used to enhance solubility.[5][12] |
| F-03 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | Suitable for subcutaneous or intramuscular injections.[5][12] |
| F-04 | 10% DMSO, 40% PEG300, 50% Saline | ≥ 1.33 mg/mL | Clear Solution | A variation of F-01 with a higher saline content. |
Note: The provided concentrations are the minimum achievable and may not represent the saturation point.[5][12]
Experimental Protocols
5.1. Protocol for Preparation of a Sterile Injectable Solution (Formulation F-01)
This protocol describes the preparation of a 10 mL stock solution of this compound at a concentration of 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Polysorbate 80 (Tween-80), sterile, injectable grade
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile, depyrogenated vials and closures
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh 25 mg of this compound powder and place it into a sterile vial.
-
Add 1.0 mL of sterile DMSO to the vial. Aseptically swirl the vial to dissolve the powder completely. Gentle warming or sonication may be used to aid dissolution.[5][11]
-
In a separate sterile vial, combine 4.0 mL of sterile PEG300 and 0.5 mL of sterile Tween-80. Mix thoroughly.
-
Slowly add the PEG300/Tween-80 mixture to the pomaglumetad methionil/DMSO solution. Mix gently until a homogenous solution is formed.
-
Add 4.5 mL of sterile saline to the solution in a stepwise manner, mixing gently after each addition to avoid precipitation.
-
Visually inspect the final solution for any particulate matter.
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile, depyrogenated vial.
-
Seal the vial with a sterile closure.
-
Label the vial with the compound name, concentration, date of preparation, and storage conditions.
5.2. Quality Control
For research purposes, the following quality control measures are recommended:
-
Visual Inspection: Check for clarity, color, and the absence of particulate matter.
-
pH Measurement: Measure the pH of the final solution to ensure it is within a physiologically acceptable range.
-
Sterility Testing: For long-term studies or when administering to multiple animals from the same batch, consider performing sterility testing according to USP <71> or equivalent guidelines.
-
Endotoxin (B1171834) Testing: For intravenous administration, it is advisable to perform a bacterial endotoxin test (e.g., Limulus Amebocyte Lysate assay) to ensure the absence of pyrogens.
5.3. Workflow for Sterile Preparation
Caption: Workflow for sterile preparation.
Analytical Methods
While detailed analytical methods for the routine analysis of pomaglumetad methionil in research formulations are not extensively published, standard techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection would be appropriate for determining the concentration and purity of the prepared solutions. Method development and validation would be required.
Conclusion
The preparation of this compound for injection requires careful consideration of its solubility and the use of appropriate co-solvents. The protocols outlined in this document provide a starting point for researchers to prepare sterile injectable formulations for in vivo studies. It is imperative that all preparations are conducted under aseptic conditions and that appropriate quality control measures are implemented to ensure the safety and integrity of the final product.
References
- 1. ashp.org [ashp.org]
- 2. ismp.org [ismp.org]
- 3. hptn.org [hptn.org]
- 4. ismp.org [ismp.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 7. Pomaglumetad methionil - Wikipedia [en.wikipedia.org]
- 8. Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pomaglumetad methionil | GluR | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Investigating Pomaglumetad Methionil in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomaglumetad methionil (LY2140023) is a prodrug of pomaglumetad (LY404039), a selective agonist for the metabotropic glutamate (B1630785) receptor 2 and 3 (mGluR2/3).[1] These receptors are implicated in the pathophysiology of schizophrenia, and their activation is thought to modulate glutamatergic neurotransmission, offering a novel non-dopaminergic therapeutic approach.[2][3] Preclinical studies in various animal models of schizophrenia have demonstrated the potential of pomaglumetad methionil to ameliorate disease-relevant behavioral and neurophysiological deficits.
These application notes provide detailed protocols for utilizing pomaglumetad methionil in established rodent models of schizophrenia, focusing on the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) neurodevelopmental model and pharmacologically-induced models.
Mechanism of Action and Signaling Pathway
Pomaglumetad methionil is an oral prodrug that is rapidly absorbed and hydrolyzed to the active compound, pomaglumetad.[3] Pomaglumetad acts as an agonist at presynaptic mGluR2/3, which are G-protein coupled receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately reduces the presynaptic release of glutamate in key brain regions associated with schizophrenia, such as the prefrontal cortex and limbic system.[3] By dampening excessive glutamatergic neurotransmission, pomaglumetad is hypothesized to restore synaptic balance and alleviate psychotic symptoms.
References
Application Notes and Protocols for Electrophysiology Studies with Pomaglumetad Methionil Anhydrous
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of pomaglumetad methionil anhydrous, a selective agonist for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3). The provided protocols are based on established in vivo electrophysiology studies and are intended to guide researchers in investigating the impact of this compound on neuronal activity, particularly within the context of neuropsychiatric disorders such as schizophrenia.
Introduction
This compound is the prodrug of pomaglumetad (LY404039), a potent and selective agonist of group II metabotropic glutamate receptors, mGluR2 and mGluR3.[1] These receptors are primarily located presynaptically and their activation leads to an inhibition of glutamate release.[1] This mechanism has been a key focus for the development of novel therapeutic agents for central nervous system disorders characterized by glutamatergic dysregulation. Electrophysiology studies are crucial for elucidating the functional consequences of mGluR2/3 activation by pomaglumetad methionil on neuronal firing, synaptic transmission, and neural circuit activity.
Mechanism of Action
Pomaglumetad methionil, after conversion to its active form, pomaglumetad, exerts its effects by activating mGluR2/3. These G-protein coupled receptors are negatively coupled to adenylyl cyclase through a Gαi/o protein. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent modulation of downstream signaling cascades. The primary consequence of presynaptic mGluR2/3 activation is the inhibition of voltage-gated calcium channels, which in turn reduces the release of glutamate from the presynaptic terminal.[1]
Electrophysiological Effects
In vivo electrophysiology studies have demonstrated that pomaglumetad methionil can effectively modulate the activity of midbrain dopamine (B1211576) neurons, which are implicated in the pathophysiology of schizophrenia.[2][3] Specifically, research has shown that systemic administration of pomaglumetad methionil dose-dependently reduces the number of spontaneously active dopamine neurons in the ventral tegmental area (VTA) in animal models of schizophrenia, such as the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) developmental disruption model.[2][3] This effect is observed without a significant change in the firing rate or burst firing patterns of the remaining active dopamine neurons.[4]
Interestingly, this modulatory effect on VTA dopamine neurons is not direct. Evidence suggests that pomaglumetad methionil acts on mGluR2/3 receptors located in the ventral hippocampus (vHPC).[2] The vHPC sends glutamatergic projections that indirectly influence the activity of VTA dopamine neurons. By reducing glutamate release in the vHPC, pomaglumetad methionil dampens this excitatory drive, leading to a normalization of dopamine neuron population activity in hyperdopaminergic states.[2]
Data Presentation
The following tables summarize the quantitative data from in vivo electrophysiology studies investigating the effects of pomaglumetad methionil (POM) on VTA dopamine neuron activity in the MAM rat model of schizophrenia and control saline (SAL) rats.
Table 1: Effect of Acute Pomaglumetad Methionil on the Number of Spontaneously Active VTA Dopamine Neurons
| Treatment Group | Dose (mg/kg, i.p.) | Mean Active DA Neurons per Track (± SEM) |
| SAL + Vehicle | - | 0.9 ± 0.1 |
| SAL + POM | 1 | No significant change |
| SAL + POM | 3 | No significant change |
| SAL + POM | 10 | No significant change |
| MAM + Vehicle | - | 1.8 ± 0.1 |
| MAM + POM | 1 | ~1.4 ± 0.15 |
| MAM + POM | 3 | ~1.1 ± 0.1 |
| MAM + POM | 10 | ~0.9 ± 0.1* |
*Note: Values are approximate based on graphical representations in the cited literature.[4] The study reported a significant dose-dependent reduction in MAM rats.
Table 2: Effect of Acute Pomaglumetad Methionil on Firing Rate and Bursting of VTA Dopamine Neurons
| Treatment Group | Dose (mg/kg, i.p.) | Mean Firing Rate (Hz) | Percentage of Spikes in Bursts (%) |
| SAL + Vehicle | - | No significant difference | No significant difference |
| SAL + POM | 1, 3, 10 | No significant difference | No significant difference |
| MAM + Vehicle | - | No significant difference | No significant difference |
| MAM + POM | 1, 3, 10 | No significant difference | No significant difference |
*Note: The cited studies found no significant differences in firing rate or the percentage of spikes fired in bursts across all treatment groups.[4]
Experimental Protocols
Protocol 1: In Vivo Single-Unit Electrophysiology of VTA Dopamine Neurons in Anesthetized Rats
This protocol describes the methodology for recording the activity of individual VTA dopamine neurons in anesthetized rats following systemic administration of pomaglumetad methionil.
Materials:
-
Male Sprague-Dawley rats (and MAM model counterparts)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or isoflurane)
-
Stereotaxic apparatus
-
Micromanipulator
-
Glass microelectrodes (2-5 MΩ impedance) filled with 2% Pontamine Sky Blue in 0.5 M sodium acetate
-
Extracellular recording amplifier and data acquisition system
-
Spike sorting software
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic (e.g., chloral hydrate, 400 mg/kg, i.p.).
-
Mount the animal in a stereotaxic apparatus.
-
Maintain body temperature at 37°C with a heating pad.
-
Perform a craniotomy over the VTA (coordinates relative to bregma: AP -5.2 to -6.0 mm; ML ±0.5 to ±1.0 mm; DV -7.0 to -8.5 mm).
-
-
Drug Administration:
-
Administer pomaglumetad methionil (1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes prior to the start of recording.[2]
-
-
Electrode Placement and Recording:
-
Slowly lower a glass microelectrode into the VTA using a hydraulic micromanipulator.
-
Identify putative dopamine neurons based on established electrophysiological criteria:
-
Slow, irregular firing pattern (2-10 Hz).
-
Long-duration action potentials (>2.5 ms).
-
A characteristic triphasic (positive-negative-positive) waveform with a prominent notch on the rising phase.
-
-
Record spontaneous neuronal activity for a stable period (e.g., 3-5 minutes) for each identified neuron.
-
-
Assessing Dopamine Neuron Population Activity:
-
To assess the number of spontaneously active dopamine neurons, perform a series of electrode tracks in a grid pattern within the VTA.
-
Advance the electrode in 200 µm steps between tracks.
-
Count the number of active dopamine neurons encountered in each track.
-
Calculate the average number of active cells per track for each animal.
-
-
Data Analysis:
-
Amplify and filter the recorded signals.
-
Use spike sorting software to isolate single-unit activity.
-
Analyze the firing rate, inter-spike intervals, and bursting patterns (defined as the occurrence of two or more spikes with an interspike interval of less than 80 ms (B15284909) and preceded by at least a 160 ms silent period).
-
At the end of the experiment, eject Pontamine Sky Blue from the electrode tip by passing a cathodal current to mark the recording site for histological verification.
-
-
Histological Verification:
-
Perfuse the animal with saline followed by 4% paraformaldehyde.
-
Remove the brain and process for histological sectioning.
-
Identify the location of the dye spot to confirm the recording site within the VTA.
-
Visualizations
Caption: Signaling pathway of pomaglumetad methionil at a presynaptic terminal.
Caption: Experimental workflow for in vivo electrophysiology with pomaglumetad.
References
- 1. S23. POMAGLUMETAD METHIONIL NORMALIZES VTA DOPAMINE NEURON ACTIVITY IN THE METHYLAZOXYMETHANOL ACETATE MODEL OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Assays for Pomaglumetad Methionil Anhydrous Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomaglumetad methionil (LY2140023) is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, pomaglumetad (LY404039).[1] Pomaglumetad is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating glutamatergic neurotransmission.[3] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This mechanism is believed to be responsible for its potential therapeutic effects in treating neuropsychiatric disorders such as schizophrenia.[3][5]
This document provides detailed application notes and protocols for a panel of in vitro assays to characterize the pharmacological activity of pomaglumetad. These assays are essential for understanding its binding affinity, functional potency, and mechanism of action at the mGluR2 and mGluR3 receptors.
mGluR2/3 Signaling Pathway
Activation of mGluR2 or mGluR3 by an agonist like pomaglumetad initiates a signaling cascade that modulates neuronal excitability. The receptor, coupled to a Gαi/o protein, inhibits adenylyl cyclase, leading to a reduction in cAMP levels and subsequent downstream effects.
Data Presentation
The following tables summarize the quantitative data for pomaglumetad (LY404039) activity at human mGluR2 and mGluR3 receptors.
Table 1: Radioligand Binding Affinity
| Receptor | Radioligand | Compound | Ki (nM) |
| Human mGluR2 | [3H]LY341495 | Pomaglumetad (LY404039) | 149[2] |
| Human mGluR3 | [3H]LY341495 | Pomaglumetad (LY404039) | 92[2] |
Table 2: Functional Potency
| Assay Type | Receptor | Compound | EC50 (nM) |
| cAMP Inhibition | Human mGluR2 | Pomaglumetad (LY404039) | 23[2] |
| cAMP Inhibition | Human mGluR3 | Pomaglumetad (LY404039) | 48[2] |
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity of pomaglumetad for mGluR2 and mGluR3 receptors by measuring its ability to displace a known radiolabeled antagonist.
References
Application Notes and Protocols for Cell-Based Functional Assays of mGluR2/3 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key cell-based functional assays to characterize agonists of the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3). The included methodologies are essential for researchers in neuroscience and drug discovery to assess the potency and efficacy of novel compounds targeting these receptors.
Metabotropic glutamate receptors 2 and 3 are G-protein coupled receptors (GPCRs) that play crucial roles in regulating synaptic transmission and neuronal excitability.[1][2] As such, they are significant targets for the development of therapeutics for neurological and psychiatric disorders, including schizophrenia and anxiety.[2][3] The following protocols describe established methods to functionally assess mGluR2/3 activation in a cellular context.
GTPγS Binding Assay
The GTPγS binding assay is a proximal functional assay that directly measures the activation of G-proteins coupled to a receptor of interest.[4][5] Agonist binding to mGluR2/3, which are coupled to Gαi/o proteins, facilitates the exchange of GDP for GTP on the Gα subunit.[6][7][8] This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates on activated Gα subunits and can be quantified.[4][5][9] This method is particularly useful for differentiating full from partial agonists due to a typically lower degree of receptor reserve.[4]
Signaling Pathway
Caption: mGluR2/3 agonist activation of the Gi/o signaling pathway.
Experimental Workflow
Caption: Workflow for a [35S]GTPγS binding filtration assay.
Protocol
Materials:
-
Cells or tissues expressing mGluR2/3
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA
-
[35S]GTPγS (specific activity ~1250 Ci/mmol)
-
Guanosine 5'-diphosphate (GDP)
-
Test agonists at various concentrations
-
Unlabeled GTPγS for non-specific binding determination
-
GF/B filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold Membrane Preparation Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting pellet (cell membranes) in Assay Buffer and determine the protein concentration. Membranes can be stored at -80°C.[4]
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer containing 10-20 µg of membrane protein.
-
Add 25 µL of test agonist at various concentrations. For determining non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.
-
Add 25 µL of Assay Buffer containing GDP (final concentration typically 10-30 µM) and [35S]GTPγS (final concentration 0.1-0.5 nM).
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]
-
-
Filtration:
-
Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all measurements to obtain specific binding.
-
Plot specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[5]
-
Data Presentation
| Compound | EC50 (nM) | Emax (% of Max Response) |
| Glutamate | 850 ± 75 | 100 |
| LY379268 | 19 ± 1.2 | 100[10] |
| DCG-IV | 160 ± 17 | 100[10] |
| Test Compound A | 45 ± 5.3 | 95 |
| Test Compound B | 210 ± 15 | 60 |
cAMP Accumulation Assay
Activation of mGluR2/3 receptors leads to the inhibition of adenylyl cyclase via the Gαi/o subunit, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7][8] This assay typically involves stimulating adenylyl cyclase with an agent like forskolin (B1673556) and then measuring the ability of an mGluR2/3 agonist to inhibit this stimulated cAMP production.[11][12] The change in cAMP levels can be quantified using various methods, including radioimmunoassays (RIA) or fluorescence/luminescence-based assays (e.g., TR-FRET).[13][14]
Signaling Pathway
Caption: Inhibition of adenylyl cyclase by mGluR2/3 activation.
Experimental Workflow
Caption: Workflow for a forskolin-stimulated cAMP inhibition assay.
Protocol
Materials:
-
HEK293 or CHO cells stably expressing mGluR2 or mGluR3
-
Cell culture medium
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
Forskolin
-
Test agonists at various concentrations
-
cAMP detection kit (e.g., TR-FRET based)
-
White 96-well or 384-well microplates
Procedure:
-
Cell Plating:
-
Seed cells into white microplates at a density of 5,000-20,000 cells per well and culture overnight.
-
-
Assay Setup:
-
Aspirate the culture medium and wash the cells once with Stimulation Buffer.
-
Add 25 µL of Stimulation Buffer containing the PDE inhibitor and various concentrations of the test agonist to the cells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stimulation:
-
Add 25 µL of Stimulation Buffer containing forskolin (final concentration typically 1-10 µM) to all wells except the basal control.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.[13]
-
-
Data Analysis:
-
Normalize the data by setting the forskolin-only response as 100% and the basal (no forskolin) response as 0%.
-
Plot the percentage inhibition of the forskolin response as a function of agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (potency) and Emax (efficacy) for inhibition.
-
Data Presentation
| Compound | IC50 (nM) | Emax (% Inhibition of Forskolin Response) |
| Glutamate | 1200 ± 90 | 85 ± 5 |
| LY354740 | 35 ± 4.1 | 92 ± 4 |
| APDC | 300 ± 25 | 90 ± 6 |
| Test Compound C | 80 ± 7.5 | 88 ± 5 |
| Test Compound D | 550 ± 40 | 55 ± 7 |
ERK1/2 Phosphorylation Assay
The activation of mGluR2/3 can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), part of the mitogen-activated protein kinase (MAPK) cascade.[2][15][16] This downstream signaling event can be used as a functional readout for receptor activation.[15] The level of phosphorylated ERK (pERK) relative to total ERK can be quantified using methods like Western blotting, cell-based ELISA, or immunofluorescence.[17][18]
Signaling Pathway
Caption: mGluR2/3-mediated activation of the ERK/MAPK pathway.
Experimental Workflow
Caption: Workflow for a cell-based ELISA for ERK1/2 phosphorylation.
Protocol (Cell-Based ELISA)
Materials:
-
Cells expressing mGluR2/3
-
96-well microplate
-
Serum-free medium
-
Test agonists at various concentrations
-
Fixing Solution: 4% formaldehyde (B43269) in PBS
-
Quenching Solution
-
Blocking Buffer
-
Wash Buffer
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-ERK1/2
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and AP-conjugated anti-mouse IgG
-
HRP and AP substrates
-
Dual-wavelength microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Serum starve the cells for 4-6 hours prior to the experiment.
-
Treat cells with various concentrations of test agonists for 5-15 minutes at 37°C.[17]
-
-
Fixation and Permeabilization:
-
Aspirate the medium and fix the cells with Fixing Solution for 20 minutes at room temperature.
-
Wash the cells three times with Wash Buffer.
-
Add Quenching Solution and incubate for 20 minutes.
-
Wash again three times with Wash Buffer.[17]
-
-
Immunostaining:
-
Block the cells with Blocking Buffer for 1 hour at room temperature.
-
Incubate with a mixture of the two primary antibodies (anti-pERK and anti-total ERK) overnight at 4°C.[17]
-
Wash the cells three times with Wash Buffer.
-
Incubate with a mixture of the two enzyme-linked secondary antibodies for 1.5 hours at room temperature.
-
Wash the cells three times with Wash Buffer.
-
-
Detection:
-
Add the HRP substrate and incubate for 20-30 minutes. Read the absorbance (for pERK).
-
Add the AP substrate and incubate for 20-30 minutes. Read the absorbance (for total ERK).[17]
-
-
Data Analysis:
-
For each well, calculate the ratio of the pERK signal to the total ERK signal to normalize for cell number.
-
Plot the normalized pERK/ERK ratio as a function of agonist concentration and fit the data to determine EC50 and Emax values.
-
Data Presentation
| Compound | EC50 (nM) | Emax (Fold increase over Basal) |
| Glutamate | 950 ± 80 | 4.5 ± 0.4 |
| LY379268 | 25 ± 3.2 | 5.1 ± 0.5 |
| Test Compound E | 60 ± 6.8 | 4.8 ± 0.3 |
| Test Compound F | 400 ± 35 | 2.2 ± 0.2 |
Reporter Gene Assay
Reporter gene assays provide a downstream, often amplified, measure of receptor activation by linking a specific signaling pathway to the expression of a readily quantifiable protein, such as luciferase or β-galactosidase.[19][20][21] For Gαi/o-coupled receptors like mGluR2/3, a common approach is to use a reporter construct driven by a promoter containing a cAMP response element (CRE). Agonist-induced inhibition of cAMP production leads to a decrease in CRE-mediated transcription, resulting in a reduced reporter signal.
Logical Relationship
Caption: Logical flow of a CRE-luciferase reporter assay for mGluR2/3.
Experimental Workflow
Caption: Workflow for a CRE-luciferase reporter gene assay.
Protocol
Materials:
-
Host cell line (e.g., HEK293)
-
Expression plasmid for mGluR2 or mGluR3
-
Reporter plasmid containing a luciferase gene downstream of a CRE-containing promoter
-
Transfection reagent
-
Cell culture medium
-
Forskolin
-
Test agonists at various concentrations
-
Luciferase assay reagent kit
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect host cells with the mGluR2/3 expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Cell Plating:
-
After 24 hours, plate the transfected cells into a 96-well plate and allow them to attach.
-
-
Assay:
-
Replace the medium with fresh medium containing a fixed concentration of forskolin (to stimulate the reporter gene expression) and varying concentrations of the test agonist.
-
-
Incubation:
-
Incubate the cells for 4-6 hours at 37°C to allow for transcription and translation of the luciferase reporter.
-
-
Detection:
-
Remove the medium, lyse the cells, and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[20]
-
-
Data Analysis:
-
Normalize the data to the signal produced by forskolin alone (100% activity).
-
Plot the percentage inhibition of luciferase activity as a function of agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
| Compound | IC50 (nM) | Emax (% Inhibition of Reporter Activity) |
| Glutamate | 1500 ± 120 | 75 ± 6 |
| LY354740 | 40 ± 5.5 | 85 ± 5 |
| Test Compound G | 95 ± 8.1 | 82 ± 4 |
| Test Compound H | 700 ± 60 | 45 ± 6 |
References
- 1. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons | eNeuro [eneuro.org]
- 8. researchgate.net [researchgate.net]
- 9. mGluR2 + 3 Cell Based ELISA Kit (A102896) [antibodies.com]
- 10. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cAMP levels increased by activation of metabotropic glutamate receptors correlate with visual plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Activation of the extracellular signal-regulated kinase 2 by metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Presynaptic inhibition upon CB1 or mGlu2/3 receptor activation requires ERK/MAPK phosphorylation of Munc18‐1 | The EMBO Journal [link.springer.com]
- 17. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
- 18. mdpi.com [mdpi.com]
- 19. Reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reporter Assays | Reporter Gene Assay | Reporter Assay [worldwide.promega.com]
- 21. youtube.com [youtube.com]
Application Note: High-Throughput cAMP Assay for Determining Pomaglumetad Methionil Activity at the mGluR2/3 Receptors
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for quantifying the pharmacological activity of pomaglumetad methionil, a prodrug of the selective metabotropic glutamate (B1630785) receptor 2 and 3 (mGluR2/3) agonist, pomaglumetad.[1] The activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] The described assay is a robust, cell-based method that first stimulates cAMP production with forskolin (B1673556), a direct adenylyl cyclase activator, and then measures the inhibitory effect of pomaglumetad. This protocol is designed for a high-throughput screening format and is applicable to researchers in pharmacology, neuroscience, and drug development engaged in the study of mGluR2/3 agonists.
Introduction
Pomaglumetad methionil is an investigational compound that has been studied for its potential therapeutic effects in neurological and psychiatric disorders, such as schizophrenia.[1][2] It is a prodrug that is metabolized to pomaglumetad (LY-404,039), a potent and selective agonist for the group II metabotropic glutamate receptors, mGluR2 and mGluR3.[1][3] These receptors are coupled to the inhibitory G-protein (Gi/o), and their activation leads to the inhibition of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cAMP.[1]
The measurement of changes in intracellular cAMP levels is a fundamental method for characterizing the activity of G-protein coupled receptors (GPCRs). For Gi/o-coupled receptors like mGluR2/3, a common and effective method is the forskolin-stimulated cAMP inhibition assay.[4][5][6] In this assay, cells expressing the target receptors are treated with forskolin to elevate intracellular cAMP levels. The subsequent addition of an agonist, such as pomaglumetad, will activate the Gi/o pathway and counteract the effect of forskolin, leading to a measurable decrease in cAMP. This application note details a comprehensive protocol for such an assay, suitable for determining the potency and efficacy of pomaglumetad methionil.
Signaling Pathway
The binding of the active metabolite, pomaglumetad, to mGluR2 or mGluR3 initiates a signaling cascade. This triggers the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. This results in a reduction of intracellular cAMP levels.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell lines and assay technologies (e.g., HTRF, AlphaScreen, luminescence-based).
Materials and Reagents
-
Cell Line: A cell line stably expressing human mGluR2 or mGluR3 (e.g., HEK293 or CHO cells).
-
Pomaglumetad methionil: Stock solution in a suitable solvent (e.g., DMSO).
-
Forskolin: Stock solution in DMSO.
-
3-isobutyl-1-methylxanthine (IBMX): A phosphodiesterase inhibitor. Stock solution in DMSO.[6]
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
-
Assay Buffer: HBSS or other suitable buffer.
-
cAMP Detection Kit: A commercial kit for cAMP quantification (e.g., HTRF, AlphaScreen, or a bioluminescent assay kit).
-
White, opaque 384-well microplates.
-
Multichannel pipettes and a plate reader compatible with the chosen detection technology.
Cell Preparation
-
Culture the mGluR2/3 expressing cells in T175 flasks until they reach 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells with PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution or trypsin-EDTA.
-
Neutralize the detachment agent with culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in assay buffer.
-
Determine the cell density and viability using a hemocytometer or automated cell counter.
-
Dilute the cells in assay buffer to the desired concentration (e.g., 2 x 10^5 cells/mL, requires optimization).
Assay Procedure
-
Compound Plating: Prepare serial dilutions of pomaglumetad methionil in assay buffer. Add 5 µL of the diluted compound solutions to the wells of a 384-well plate. For control wells, add 5 µL of assay buffer.
-
Cell Seeding: Dispense 10 µL of the cell suspension into each well of the plate.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Forskolin/IBMX Addition: Prepare a solution of forskolin and IBMX in assay buffer at a 4X final concentration (e.g., 4 µM forskolin and 200 µM IBMX). Add 5 µL of this solution to all wells except the basal control wells. To the basal control wells, add 5 µL of assay buffer with IBMX only.
-
Stimulation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol of the chosen kit. This typically involves a lysis step followed by the addition of detection reagents.
-
Signal Reading: Read the plate on a plate reader compatible with the assay technology.
Data Analysis
-
Normalize the data by setting the signal from the forskolin-only treated wells (no agonist) as 100% and the basal (no forskolin, no agonist) as 0%.
-
Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the pomaglumetad methionil concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibition.
Experimental Workflow
Data Presentation
The following table presents representative data for the inhibition of forskolin-stimulated cAMP production by pomaglumetad methionil in HEK293 cells expressing mGluR2.
| Pomaglumetad Methionil (M) | % Inhibition of Forskolin-Stimulated cAMP |
| 1.00E-10 | 5.2 |
| 3.16E-10 | 15.8 |
| 1.00E-09 | 45.1 |
| 3.16E-09 | 75.3 |
| 1.00E-08 | 90.6 |
| 3.16E-08 | 98.2 |
| 1.00E-07 | 99.5 |
| 3.16E-07 | 100.1 |
| 1.00E-06 | 99.8 |
IC50: 1.2 nM
Conclusion
The described cAMP inhibition assay provides a reliable and high-throughput method for characterizing the activity of pomaglumetad methionil at mGluR2/3 receptors. This protocol can be adapted for various cAMP detection technologies and is a valuable tool for the screening and pharmacological profiling of mGluR2/3 agonists. Proper optimization of cell density, forskolin concentration, and incubation times is crucial for achieving robust and reproducible results.
References
- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 2. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Radioligand Binding Assay: Pomaglumetad Methionil Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomaglumetad methionil is a prodrug of LY404039, a potent and selective agonist for the metabotropic glutamate (B1630785) receptor 2 (mGluR2) and mGluR3. These receptors are members of the G-protein coupled receptor (GPCR) family and are predominantly expressed in the central nervous system. Their activation is linked to the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. This mechanism has made them a target for therapeutic intervention in a range of neurological and psychiatric disorders.
These application notes provide a detailed protocol for conducting radioligand binding assays to assess the target engagement of pomaglumetad (via its active form, LY404039) with mGluR2 and mGluR3. The protocols described herein are essential for researchers in drug discovery and development to quantify the binding affinity of novel compounds and to characterize their interaction with these important receptors.
Signaling Pathway of mGluR2/3
Activation of mGluR2/3 by an agonist, such as LY404039, initiates a signaling cascade through the inhibitory G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP. The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), leading to downstream effects on gene expression and cellular function.
Caption: mGluR2/3 Signaling Pathway.
Experimental Protocols
This section details the methodologies for saturation and competition radioligand binding assays to characterize the binding of pomaglumetad's active form, LY404039, to mGluR2 and mGluR3. The recommended radioligand is [3H]LY354740, a potent and selective agonist for these receptors.
Materials and Reagents
-
Radioligand: [3H]LY354740 (Specific Activity: 25-50 Ci/mmol)
-
Competitor: LY404039 (the active form of pomaglumetad methionil)
-
Membrane Preparation: Cell membranes expressing recombinant human mGluR2 or mGluR3, or native tissue preparations (e.g., rat brain cortex).
-
Binding Buffer: 50 mM Tris-HCl, 2 mM MgCl2, 2 mM CaCl2, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
Non-specific binding control: 10 µM unlabeled LY354740 or 10 µM Glutamate.
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Plate shaker
Experimental Workflow: Radioligand Binding Assay
Caption: General workflow for the radioligand binding assay.
Protocol 1: Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand ([3H]LY354740) and the maximum number of binding sites (Bmax) in the membrane preparation.
-
Prepare a series of dilutions of [3H]LY354740 in binding buffer. A typical concentration range would be 0.1 to 50 nM.
-
To each well of a 96-well plate, add:
-
50 µL of binding buffer (for total binding) or 50 µL of 10 µM unlabeled LY354740 (for non-specific binding).
-
50 µL of the appropriate [3H]LY354740 dilution.
-
100 µL of the membrane preparation (50-100 µg of protein per well).
-
-
Incubate the plates for 60 minutes at room temperature on a plate shaker.
-
Terminate the incubation by rapid filtration through glass fiber filters that have been pre-soaked in 0.5% polyethyleneimine (PEI).
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding for each concentration of the radioligand.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
Protocol 2: Competition Binding Assay
This assay is performed to determine the inhibitory constant (Ki) of the test compound (LY404039) for the binding of the radioligand to the receptor.
-
Prepare a series of dilutions of LY404039 in binding buffer. A typical concentration range would be 10^-10 to 10^-5 M.
-
To each well of a 96-well plate, add:
-
50 µL of the appropriate LY404039 dilution or binding buffer (for total binding).
-
50 µL of [3H]LY354740 at a fixed concentration (typically at or near its Kd value, e.g., 5 nM).
-
100 µL of the membrane preparation (50-100 µg of protein per well).
-
Include wells for non-specific binding containing 10 µM unlabeled LY354740.
-
-
Follow steps 3-7 from the Saturation Binding Assay protocol.
-
Calculate the percentage of specific binding at each concentration of LY404039.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of LY404039 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from the saturation binding assay.
Data Presentation
The quantitative data obtained from the radioligand binding assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Saturation Binding Assay Data for [3H]LY354740 at mGluR2 and mGluR3
| Parameter | mGluR2 | mGluR3 |
| Kd (nM) | 5.1 | 24.3 |
| Bmax (pmol/mg protein) | User-determined | User-determined |
Note: Bmax values are dependent on the specific membrane preparation and should be determined experimentally.
Table 2: Competition Binding Assay Data for LY404039 against [3H]LY354740
| Receptor Subtype | IC50 (nM) | Ki (nM) |
| Human mGluR2 | User-determined | 149 ± 11 |
| Human mGluR3 | User-determined | 92 ± 14 |
| Rat Cortical Tissue | User-determined | 88 ± 15 |
Note: IC50 values are experimentally determined and will vary based on assay conditions. The provided Ki values are from published literature and serve as a reference.[1]
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize radioligand binding assays to study the target engagement of pomaglumetad methionil at the mGluR2 and mGluR3 receptors. By following these detailed methodologies, scientists can obtain robust and reproducible data on the binding affinity and characteristics of their compounds, which is a critical step in the drug discovery and development pipeline for novel therapeutics targeting the glutamatergic system.
References
Application Note: Quantification of Pomaglumetad Methionil in Human Plasma using HPLC-MS/MS
Abstract
This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of pomaglumetad methionil (LY2140023) in human plasma. Pomaglumetad methionil is a prodrug of the metabotropic glutamate (B1630785) 2/3 (mGluR2/3) receptor agonist LY404039, which has been investigated for the treatment of schizophrenia.[1] The described method is crucial for pharmacokinetic and toxicokinetic studies. The sample preparation involves a straightforward protein precipitation technique, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization mode, monitoring multiple reaction monitoring (MRM) transitions. The method was developed based on established principles for the analysis of small molecules in biological matrices.[2][3][4][5]
Introduction
Pomaglumetad methionil is a novel therapeutic agent targeting the glutamatergic system, offering a potential alternative to traditional antipsychotics that primarily act on dopaminergic pathways.[1] To thoroughly evaluate its efficacy and safety, a robust and reliable bioanalytical method for its quantification in plasma is essential. This document provides a detailed protocol for researchers, scientists, and drug development professionals to accurately measure pomaglumetad methionil concentrations in human plasma, which is a critical step in clinical and preclinical drug development. The method is designed to be rapid, reproducible, and suitable for high-throughput analysis.
Experimental Protocols
Materials and Reagents
-
Pomaglumetad Methionil reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled pomaglumetad methionil or a structurally similar compound)
-
HPLC-grade acetonitrile (B52724) and methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Equipment
-
HPLC system (e.g., Agilent, Waters, Shimadzu)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation
-
Thaw frozen plasma samples to room temperature.
-
Vortex mix the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC Conditions
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for Pomaglumetad Methionil and Internal Standard (IS) (Note: These are hypothetical values and would need to be optimized experimentally)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Pomaglumetad Methionil | [To be determined] | [To be determined] | 100 | [To be determined] |
| Internal Standard (IS) | [To be determined] | [To be determined] | 100 | [To be determined] |
Method Validation (Hypothetical Data)
The method would be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Data Presentation
Table 4: Quantitative Data Summary (Hypothetical)
| Analyte | Retention Time (min) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Mean Recovery (%) |
| Pomaglumetad Methionil | 2.1 | 1 | 1 - 1000 | 88.5 |
| Internal Standard | 2.1 | - | - | 91.2 |
Visualizations
Caption: Experimental workflow for the quantification of pomaglumetad methionil in plasma.
Caption: Simplified signaling pathway of pomaglumetad methionil.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of pomaglumetad methionil in human plasma using HPLC-MS/MS. The method is sensitive, selective, and robust, making it suitable for pharmacokinetic studies in a drug development setting. The provided workflow and validation parameters serve as a strong foundation for laboratories aiming to establish this analytical method.
References
- 1. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols for Pomaglumetad Methionil in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of pomaglumetad methionil (LY2140023), a prodrug of the metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist pomaglumetad (LY404039), in preclinical animal research. This document outlines dosage conversion considerations, detailed experimental protocols, and the underlying mechanism of action to facilitate the design and execution of robust in vivo studies.
Mechanism of Action
Pomaglumetad methionil is an orally bioavailable prodrug that is rapidly absorbed and hydrolyzed to its active metabolite, pomaglumetad.[1] Pomaglumetad is a potent and selective agonist of group II metabotropic glutamate receptors, mGluR2 and mGluR3.[1][2] These G-protein coupled receptors are primarily located on presynaptic terminals in the central nervous system and their activation leads to the inhibition of adenylyl cyclase.[3] This, in turn, reduces the production of cyclic adenosine (B11128) monophosphate (cAMP) and the activity of protein kinase A (PKA).[3][4] The ultimate effect of this signaling cascade is a reduction in the release of the excitatory neurotransmitter glutamate, which is thought to be dysregulated in several neuropsychiatric disorders.[4]
Signaling Pathway of Pomaglumetad (LY404039)
Caption: Presynaptic mGluR2/3 signaling cascade activated by pomaglumetad.
Dosage Conversion and Administration in Animal Studies
The dosage of pomaglumetad methionil for animal studies varies depending on the species, administration route, and the specific research question. The following tables summarize reported dosages and pharmacokinetic parameters to aid in dose selection and conversion.
Table 1: Pomaglumetad Methionil Dosages in Rodent Models
| Animal Model | Dosing Range (mg/kg) | Route of Administration | Experimental Context | Reference(s) |
| Rat (MAM model) | 1, 3, 10 | Intraperitoneal (i.p.) | Electrophysiology, Novel Object Recognition | [5][6][7] |
| Rat | 5, 20 | Not specified | Synergy with risperidone | [2] |
| Rodents | Not specified | Not specified | Attenuation of fear-potentiated startle, Marble burying | [2] |
Table 2: Pharmacokinetic Parameters of Pomaglumetad in Rats
| Parameter | Intravenous (i.v.) | Oral (p.o.) |
| Dose | Not Specified | Not Specified |
| Cmax | 7.5 µg/mL | 4.0 µg/mL |
| AUC (0-24h) | 2.9 µgh/mL | 7.2 µgh/mL |
| Oral Bioavailability | - | 63% |
| Data from overnight-fasted rats.[2] |
Experimental Protocols
Preparation of Pomaglumetad Methionil for Intraperitoneal (i.p.) Injection
This protocol is adapted from studies investigating the effects of pomaglumetad methionil on dopamine (B1211576) neuron activity in rats.[6][7]
Materials:
-
Pomaglumetad methionil (LY2140023) powder
-
0.9% Sterile Saline
-
1 M Sodium Hydroxide (NaOH)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter or pH strips
Procedure:
-
Weigh the desired amount of pomaglumetad methionil powder.
-
Dissolve the powder in 0.9% sterile saline. For doses up to 3 mg/kg, a final volume of 1 ml/kg is typically used. For a 10 mg/kg dose, a volume of 3 ml/kg may be necessary to ensure complete dissolution.[6]
-
Slowly add 1 M NaOH dropwise to the solution while vortexing.
-
Monitor the pH of the solution and continue adding NaOH until a pH of approximately 7 is achieved.
-
Ensure the solution is clear and free of any precipitate before administration.
-
The vehicle control should be 0.9% sterile saline adjusted to the same pH with NaOH.
Experimental Workflow for a Behavioral Study in Rats
The following diagram illustrates a typical workflow for an acute dosing behavioral experiment in rats.
Caption: A generalized workflow for a rodent behavioral study.
Protocol for a Novel Object Recognition (NOR) Test in Rats:
This protocol is based on studies evaluating the cognitive-enhancing effects of pomaglumetad methionil in the MAM rat model of schizophrenia.[5][7]
Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 50 cm) made of a non-porous material for easy cleaning.
-
Two sets of identical objects for the familiarization phase and one novel object for the test phase. Objects should be of similar size but differ in shape and texture.
Procedure:
-
Habituation: For 2-3 days prior to testing, handle the rats for a few minutes each day and allow them to explore the empty open-field arena for 5-10 minutes to reduce novelty-induced stress.
-
Drug Administration: On the test day, administer pomaglumetad methionil or vehicle (i.p.) at the desired dose. A 30-minute pretreatment time is often used.[5][7]
-
Familiarization Phase (Trial 1): 30 minutes after injection, place the rat in the arena with two identical objects placed in opposite corners. Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
Inter-trial Interval: Remove the rat from the arena and return it to its home cage for a brief period (e.g., 1 minute).
-
Test Phase (Trial 2): Place the rat back into the arena where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for a set period (e.g., 5 minutes).
-
Data Collection: Record the time the rat spends exploring each object (sniffing or touching with the nose or forepaws).
-
Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher discrimination index indicates better recognition memory.
Formulation for Oral Gavage in Rodents
While intraperitoneal injection is common in preclinical studies, oral gavage is another important route of administration. Based on general formulation guidelines, the following can be considered for preparing pomaglumetad methionil for oral gavage.
Materials:
-
Pomaglumetad methionil (LY2140023) powder
-
Vehicle (e.g., water, 0.5% methylcellulose, or a palatable vehicle like sweetened condensed milk for voluntary consumption)[8]
-
Gavage needles appropriate for the size of the animal (e.g., 20-gauge for mice, 18-gauge for rats)
Procedure for a Suspension:
-
Weigh the required amount of pomaglumetad methionil.
-
Levigate the powder with a small amount of the chosen vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring or vortexing to create a uniform suspension.
-
Ensure the suspension is well-mixed immediately before each administration to ensure consistent dosing.
Considerations for Oral Gavage:
-
Proper training in oral gavage technique is essential to minimize stress and potential injury to the animals.[9]
-
The use of palatable vehicles for voluntary oral administration can be a refinement to reduce the stress associated with forced gavage.[8]
Concluding Remarks
Pomaglumetad methionil is a valuable tool for investigating the role of the glutamatergic system in various CNS disorders. The information provided in these application notes is intended to serve as a guide for researchers. It is crucial to optimize dosages and protocols for the specific animal model and experimental conditions. Further research is warranted to establish a more comprehensive pharmacokinetic and pharmacodynamic profile of pomaglumetad methionil across different preclinical species.
References
- 1. researchgate.net [researchgate.net]
- 2. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Researchers [rodentmda.ch]
- 9. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pomaglumetad Methionil Oral Bioavailability Studies in Rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating the oral bioavailability of pomaglumetad methionil in rats.
Troubleshooting Guides
This section addresses common issues encountered during in vivo oral bioavailability studies of pomaglumetad methionil in rats.
Problem 1: High variability in plasma concentrations of the active compound, pomaglumetad, between individual rats.
| Possible Cause | Troubleshooting Step |
| Inconsistent Oral Dosing: Improper gavage technique can lead to incomplete dose administration or stress-induced alterations in gastrointestinal physiology. | - Ensure all personnel are thoroughly trained in oral gavage techniques for rats. - Consider alternative voluntary oral dosing methods to minimize stress.[1] - Verify the accuracy of the dosing volume for each animal. |
| Formulation Issues: Poor suspension or instability of the dosing vehicle can result in non-uniform drug delivery. | - Prepare the dosing suspension fresh daily. - Ensure the suspension is homogenous by continuous stirring or vortexing before and during dosing. - Validate the stability of pomaglumetad methionil in the chosen vehicle. |
| Gastrointestinal Tract Variability: Differences in gastric emptying time, intestinal pH, and gut microbiome among rats can affect drug absorption. | - Fast rats overnight (with free access to water) to standardize gastric conditions. - Acclimatize animals to the experimental conditions to reduce stress-related physiological changes. |
| Genetic Variability: Different rat strains may exhibit variations in the expression of transporters (e.g., PepT1) or metabolizing enzymes. | - Use a consistent and well-characterized rat strain for all experiments. |
Problem 2: Lower than expected plasma concentrations of pomaglumetad after oral administration of pomaglumetad methionil.
| Possible Cause | Troubleshooting Step |
| Inefficient Prodrug Conversion: Incomplete hydrolysis of pomaglumetad methionil to pomaglumetad. | - Analyze plasma samples for both the prodrug (pomaglumetad methionil) and the active moiety (pomaglumetad) to assess the extent of conversion. |
| Suboptimal Formulation: The vehicle may not be optimal for the absorption of the prodrug. | - Experiment with different formulation strategies, such as lipid-based formulations or permeation enhancers, which have been shown to improve the bioavailability of poorly absorbed drugs.[2][3] |
| PepT1 Transporter Saturation: At high doses, the PepT1 transporter responsible for the absorption of pomaglumetad methionil may become saturated. | - Conduct dose-escalation studies to investigate the linearity of the pharmacokinetics. |
| Analytical Method Issues: Inaccurate quantification of pomaglumetad in plasma samples. | - Validate the LC-MS/MS method for pomaglumetad, including linearity, accuracy, precision, and recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using the prodrug pomaglumetad methionil when the parent compound, pomaglumetad, has high oral bioavailability in rats?
A1: This is a critical point of distinction between preclinical rat studies and human clinical development. While pomaglumetad exhibits a high oral bioavailability of 63% in rats, it has very low oral bioavailability (around 3%) in humans. The prodrug, pomaglumetad methionil (LY-2140023), was specifically designed to improve oral absorption in humans by targeting the intestinal peptide transporter PepT1. Therefore, when conducting studies in rats, it is important to recognize that the baseline oral bioavailability of the parent drug is significantly different from that in humans. Experiments in rats may focus on other aspects, such as central nervous system effects or safety pharmacology, rather than solely on improving oral bioavailability.[4][5]
Q2: What are the key pharmacokinetic parameters for pomaglumetad in rats?
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | Not Specified | Not Specified |
| Cmax | 7.5 µg/mL | 4.0 µg/mL |
| AUC₀₋₂₄ | 2.9 µgh/mL | 7.2 µgh/mL |
| Oral Bioavailability | - | 63% |
| Data sourced from Wikipedia. |
Q3: What is the mechanism of absorption for pomaglumetad methionil?
A3: Pomaglumetad methionil is a prodrug that is actively transported across the intestinal epithelium by the Peptide Transporter 1 (PepT1).[6][7] After absorption, it is rapidly hydrolyzed by enzymes to release the active parent compound, pomaglumetad, into the systemic circulation.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the oral administration and pharmacokinetic analysis of pomaglumetad methionil in rats.
Oral Administration of Pomaglumetad Methionil in Rats
Objective: To administer a precise oral dose of pomaglumetad methionil to rats for pharmacokinetic or pharmacodynamic studies.
Materials:
-
Pomaglumetad methionil
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in water, or 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)
-
Male Sprague-Dawley or Fischer rats (specific strain should be consistent)
-
Oral gavage needles (size appropriate for rats)
-
Syringes
Procedure:
-
Animal Preparation: Fast rats overnight for approximately 12-18 hours with free access to water before dosing.
-
Formulation Preparation: Prepare the dosing formulation on the day of the experiment.
-
For a suspension in 0.5% HPMC: Weigh the required amount of pomaglumetad methionil and levigate with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while stirring to achieve the desired concentration.
-
For a solution/suspension with co-solvents: Dissolve pomaglumetad methionil in DMSO first, then add PEG300, Tween-80, and finally saline, ensuring the solution is well-mixed after each addition.
-
-
Dosing:
-
Gently restrain the rat.
-
Insert the gavage needle orally and advance it into the esophagus.
-
Administer the formulation at a controlled rate.
-
The typical dose for pharmacodynamic studies in rats has ranged from 3 to 300 mg/kg.
-
Pharmacokinetic Study: Blood Sampling and Plasma Preparation
Objective: To collect serial blood samples from rats after oral administration of pomaglumetad methionil for pharmacokinetic analysis.
Materials:
-
Cannulated rats (e.g., jugular vein cannulation) or appropriate blood collection supplies (e.g., capillary tubes for retro-orbital sampling)
-
Anticoagulant (e.g., EDTA or heparin) coated collection tubes
-
Centrifuge
-
Pipettes
-
Freezer (-80°C)
Procedure:
-
Blood Collection:
-
Collect blood samples at predetermined time points. A typical schedule might include: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
For each time point, collect approximately 0.2-0.3 mL of blood into anticoagulant-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully aspirate the plasma supernatant and transfer it to clean, labeled tubes.
-
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Quantification of Pomaglumetad and Pomaglumetad Methionil in Rat Plasma by LC-MS/MS
Objective: To develop a sensitive and specific method for the simultaneous quantification of pomaglumetad and its prodrug in rat plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
General Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard.
-
Vortex mix for 1-2 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Chromatographic Separation:
-
Inject an aliquot of the supernatant onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for pomaglumetad, pomaglumetad methionil, and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations in blank rat plasma.
-
Determine the concentrations of the analytes in the study samples by interpolating from the calibration curve.
-
Visualizations
Experimental Workflow for Oral Bioavailability Study
Caption: Workflow for a typical oral bioavailability study in rats.
Signaling Pathway: Absorption and Conversion of Pomaglumetad Methionil
Caption: Absorption and activation of pomaglumetad methionil.
References
- 1. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LY2140023 – Treatment of Schizophrenia - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. currentseparations.com [currentseparations.com]
- 5. Effects of a novel mGlu₂/₃ receptor agonist prodrug, LY2140023 monohydrate, on central monoamine turnover as determined in human and rat cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Pomaglumetad - Wikipedia [en.wikipedia.org]
pomaglumetad methionil anhydrous degradation and stability issues
Welcome to the technical support center for pomaglumetad methionil anhydrous. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. The following information is based on established principles of pharmaceutical chemistry, as specific degradation studies on this compound are not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What is pomaglumetad methionil and what are its key structural features relevant to stability?
Pomaglumetad methionil is a prodrug of the mGluR2/3 agonist LY404039.[1][2] From a stability perspective, its key structural features include:
-
An amide linkage , which connects the active drug (pomaglumetad) to L-methionine. Amide bonds are susceptible to hydrolysis.[3]
-
A methionine moiety , which contains a thioether group that is prone to oxidation.[4]
-
A complex bicyclic core structure .
-
The anhydrous form , which can be susceptible to hydration and subsequent degradation, and as an amorphous solid, may have different stability characteristics compared to a crystalline form.[5][6]
Q2: What are the most likely degradation pathways for this compound?
Based on its structure, the primary anticipated degradation pathways are:
-
Hydrolysis: Cleavage of the amide bond to yield pomaglumetad and L-methionine. This can be catalyzed by acidic or basic conditions.[7]
-
Oxidation: The thioether in the methionine side chain can be oxidized to form the corresponding sulfoxide (B87167) and, under more stringent conditions, the sulfone.[8]
-
Photodegradation: While specific data is unavailable, molecules with aromatic-like structures can be susceptible to degradation upon exposure to light.[9]
-
Thermal Degradation: As with most complex organic molecules, exposure to high temperatures can lead to decomposition. Amorphous solids can be particularly sensitive to thermal stress.[2][5]
Q3: How should I store this compound to ensure its stability?
To minimize degradation, it is recommended to store this compound in a tightly sealed container, protected from light, at controlled room temperature or refrigerated, and in a low-humidity environment to prevent moisture uptake.
Q4: I am observing unexpected peaks in my HPLC analysis. What could they be?
Unexpected peaks could be degradation products. Based on the likely degradation pathways, these could include:
-
Pomaglumetad (from hydrolysis)
-
L-methionine (from hydrolysis)
-
Pomaglumetad methionil sulfoxide (from oxidation)
-
Pomaglumetad methionil sulfone (from further oxidation)
To confirm the identity of these peaks, techniques like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be required.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of Potency/Assay Value | Degradation of the active pharmaceutical ingredient (API). | Review storage conditions (temperature, humidity, light exposure). Conduct a forced degradation study to identify the primary degradation pathway. Use a validated stability-indicating HPLC method for analysis. |
| Appearance of Unknown Peaks in Chromatogram | Formation of degradation products. | Characterize the unknown peaks using LC-MS to obtain molecular weight information. If necessary, isolate the impurities for structural elucidation by NMR. Compare the retention times with potential degradation product standards if available. |
| Change in Physical Appearance (e.g., color change, clumping) | Potential degradation or moisture uptake by the anhydrous form. | Visually inspect the material and compare it to a reference standard. Use techniques like Karl Fischer titration to determine water content. Consider storing the material under inert gas (e.g., nitrogen or argon) to minimize oxidation and moisture effects. |
| Inconsistent Results in Biological Assays | Degradation of pomaglumetad methionil or its conversion to the active form, pomaglumetad, prior to the assay. | Prepare solutions fresh before each experiment. Analyze the purity of the compound before use. Ensure the solvent used for dissolution is inert and does not promote degradation. |
Predicted Degradation Pathway
The following diagram illustrates the predicted primary degradation pathways of pomaglumetad methionil.
Caption: Predicted degradation of pomaglumetad methionil.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound, consistent with ICH guidelines.[11][12]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV/PDA and MS detectors
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a petri dish.
-
Expose to 80°C in an oven for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve in methanol, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (0.1 mg/mL in methanol) and a sample of the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[13]
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV/MS method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
Use the MS data to propose structures for the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating pomaglumetad methionil from its potential degradation products.
Instrumentation and Columns:
-
UPLC/HPLC system with PDA and Mass Spectrometer (e.g., Q-TOF)
-
Column: A C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is a good starting point.
Mobile Phase and Gradient (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to ensure elution of all components.
-
Flow Rate: 0.3-0.5 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV scan) and MS in positive ion mode.
Procedure:
-
Optimize the gradient to achieve good separation between the parent peak and any degradation products observed in the forced degradation samples.
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the stability of this compound.
Caption: General workflow for stability analysis.
Quantitative Data Summary
As specific quantitative data for this compound is not publicly available, the following table provides a template for how such data would be presented. The values are illustrative.
Table 1: Illustrative Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Predicted) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Pomaglumetad, L-Methionine |
| 0.1 M NaOH | 24 hours | 60°C | 25% | Pomaglumetad, L-Methionine |
| 3% H₂O₂ | 24 hours | Room Temp | 20% | Pomaglumetad Methionil Sulfoxide |
| Thermal (Solid) | 48 hours | 80°C | 5% | Various minor degradants |
| Photostability | 1.2 million lux hours | Room Temp | 10% | Photodegradants |
Disclaimer: The information provided here is for research and informational purposes only. It is based on general chemical principles and is not a substitute for rigorous experimental investigation. Researchers should always perform their own stability studies to determine the specific degradation profile and optimal storage conditions for their materials.
References
- 1. Amide Prodrugs - Recent Advancement in Prodrugs [ebrary.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Suppression of Methionine Oxidation of a Pharmaceutical Antibody Stored in a Polymer-Based Syringe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal Stability of Amorphous Solid Dispersions [mdpi.com]
- 6. curiaglobal.com [curiaglobal.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ijcrt.org [ijcrt.org]
- 13. database.ich.org [database.ich.org]
off-target effects of pomaglumetad methionil anhydrous in vitro
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro off-target effects of pomaglumetad methionil anhydrous (LY2140023).
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro activity of this compound?
This compound is a prodrug that is biologically inactive in vitro. Its primary function is to be converted into the active compound, pomaglumetad (LY404039).[1][2] This active molecule is a potent and selective agonist for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2 and mGluR3).[3][4]
Q2: Does the active compound, pomaglumetad (LY404039), have significant off-target binding to other receptors?
No. The active moiety, pomaglumetad, is reported to be highly selective. It does not show significant affinity for other metabotropic glutamate receptors, ionotropic NMDA or kainate receptors, or other common off-target receptors such as adrenergic, benzodiazepine/GABAergic, histaminergic, or muscarinic receptors.[3] It also does not directly interact with dopamine (B1211576) or serotonin (B10506) receptors.[1][5]
Q3: My experiment shows inconsistent uptake of pomaglumetad methionil in my cell-based assay. What could be the cause?
Inconsistent uptake of the prodrug, pomaglumetad methionil, is likely due to variable expression of the Peptide Transporter 1 (PEPT1) in your cell line.[6] Pomaglumetad methionil is a substrate for PEPT1, which facilitates its transport across cell membranes.[6][7] Cells with low or no PEPT1 expression will show significantly lower uptake of the prodrug.
Q4: I am not observing the expected downstream effects of mGluR2/3 agonism in my cell culture experiment after applying pomaglumetad methionil. What should I troubleshoot?
There are two primary factors to consider:
-
Prodrug Conversion: Pomaglumetad methionil requires enzymatic conversion to its active form, LY404039. This hydrolysis is primarily catalyzed by the enzyme dehydropeptidase-1 (DPEP1), found in plasma, intestine, and kidney homogenates.[8] If your in vitro system (e.g., a specific cell line) lacks this or a similar peptidase, the conversion will not occur, and you will not observe activity.
-
PEPT1 Expression: As mentioned in Q3, the cell line must express the PEPT1 transporter for the prodrug to be efficiently taken up into the cell where it could potentially be converted.[6]
Q5: Are there any known inhibitors that can confirm the off-target interactions of pomaglumetad methionil?
Yes. To confirm the role of DPEP1 in the conversion of the prodrug, you can use cilastatin, a selective DPEP1 inhibitor, which has been shown to almost completely inhibit the formation of LY404039.[8] To investigate the involvement of PEPT1 in transport, you can use known PEPT1 substrates as competitive inhibitors. For example, valacyclovir (B1662844) has been shown to be an inhibitor of PEPT1-mediated uptake of pomaglumetad methionil.[6]
Troubleshooting Guides
Issue 1: Low or No Biological Activity Observed
| Potential Cause | Troubleshooting Step |
| Lack of Prodrug Conversion | Ensure your in vitro system contains the necessary peptidases (like DPEP1) for conversion. Consider adding kidney or intestinal homogenates, or recombinant DPEP1, to your experimental setup.[8] |
| Poor Cellular Uptake | Verify that your cell line expresses the PEPT1 transporter. You can perform qPCR or Western blot for PEPT1. If the cell line is PEPT1-negative, consider using a cell line known to express this transporter or use the active moiety, pomaglumetad (LY404039), directly.[6] |
| Incorrect Compound | You are using the prodrug, pomaglumetad methionil, in a system that requires the active form. |
Issue 2: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent PEPT1 Expression | Cell passage number or culture conditions can alter protein expression. Ensure you are using cells from a consistent passage number and that culture conditions are standardized. |
| Variable Peptidase Activity | If using biological matrices (e.g., plasma, tissue homogenates), ensure consistent preparation, storage, and handling to maintain enzymatic activity.[8] |
Quantitative Data on Off-Target Interactions
The primary off-target interactions identified for the prodrug pomaglumetad methionil are related to its transport and metabolism, not pharmacodynamic effects at other receptors.
Table 1: Interaction with Peptide Transporter 1 (PEPT1)
| Parameter | Value | Description |
| Km | ~30 µM | Michaelis constant for pomaglumetad methionil as a substrate of PEPT1.[6][7] |
| IC50 | 0.018 mM | Concentration of pomaglumetad methionil that inhibits 50% of [14C]Gly-Sar (a canonical PEPT1 substrate) uptake.[7] |
| IC50 (Valacyclovir) | 0.46 mM | Concentration of valacyclovir that inhibits 50% of PEPT1-mediated uptake of pomaglumetad methionil.[6] |
Experimental Protocols
Protocol: Assessing PEPT1-Mediated Uptake of Pomaglumetad Methionil
This protocol provides a general workflow for determining if a compound is a substrate of the PEPT1 transporter in a cell-based assay.
-
Cell Culture:
-
Culture a cell line known to express PEPT1 (e.g., Caco-2 cells or engineered HEK293-PEPT1 cells) in appropriate media and conditions until confluent monolayers are formed.
-
-
Uptake Buffer Preparation:
-
Prepare a standard uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS) buffered to pH 6.0, as PEPT1 activity is proton-dependent.
-
-
Uptake Assay:
-
Wash the cell monolayers twice with pre-warmed uptake buffer.
-
Pre-incubate the cells in the uptake buffer for 15-20 minutes at 37°C.
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Prepare solutions of pomaglumetad methionil (or a radiolabeled version if available) at various concentrations in the uptake buffer.
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To start the uptake, replace the buffer with the pomaglumetad methionil solutions.
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Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
To stop the uptake, rapidly aspirate the drug solution and wash the cells three times with ice-cold uptake buffer.
-
-
Cell Lysis and Quantification:
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or methanol/water mixture).
-
Collect the cell lysates.
-
Quantify the intracellular concentration of pomaglumetad methionil using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Normalize the amount of internalized compound to the total protein content of the cell lysate (determined by a BCA or Bradford assay).
-
Plot the uptake rate against the substrate concentration.
-
If saturation is observed, fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
-
Inhibition Assay (Optional):
-
To confirm PEPT1 specificity, perform the uptake assay with a fixed concentration of pomaglumetad methionil in the presence and absence of a known PEPT1 inhibitor (e.g., valacyclovir).[6] A significant reduction in uptake in the presence of the inhibitor confirms PEPT1-mediated transport.
-
Visualizations
Experimental and Biological Pathways
Caption: Workflow of pomaglumetad methionil activation in an in vitro system.
Caption: Key molecular interactions of pomaglumetad methionil in vitro.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 4. LY-2140023, a prodrug of the group II metabotropic glutamate receptor agonist LY-404039 for the potential treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro characterization of the bioconversion of pomaglumetad methionil, a novel metabotropic glutamate 2/3 receptor agonist peptide prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Seizure Risk of Pomaglumetad Methionil in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the assessment of seizure risk associated with pomaglumetad methionil in preclinical animal models. While direct, publicly available data on this specific endpoint for pomaglumetad methionil is limited, this guide offers insights based on its mechanism of action and general principles of neuropharmacology and seizure liability testing.
Frequently Asked Questions (FAQs)
Q1: What is pomaglumetad methionil and what is its primary mechanism of action?
Pomaglumetad methionil (also known as LY2140023) is a prodrug that is converted to its active form, LY404039, in the body. LY404039 is a selective agonist for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3).[1] These receptors are part of the Group II metabotropic glutamate receptors.
Q2: How do mGluR2/3 receptors influence neuronal excitability and seizure risk?
mGluR2/3 receptors are primarily located on presynaptic terminals of neurons in the central nervous system. Their activation generally leads to a decrease in the release of the excitatory neurotransmitter glutamate.[2] By reducing excessive glutamate transmission, activation of mGluR2/3 is hypothesized to have a dampening effect on neuronal hyperexcitability, which is a key factor in the generation of seizures. Some preclinical studies with other mGluR2/3 agonists have shown anticonvulsant effects in various epilepsy models. However, the role of these receptors is complex, and their activation could potentially lead to proconvulsant effects under certain experimental conditions or in specific brain regions.
Q3: Is there any published data from animal models specifically assessing the seizure risk of pomaglumetad methionil?
Based on extensive literature searches, there are no publicly available preclinical studies that have specifically reported on the seizure liability of pomaglumetad methionil in animal models. Clinical trial data has mentioned a "potential association" of pomaglumetad methionil treatment with seizure events in humans, but a definitive understanding of this risk requires further investigation.
Q4: What animal models are typically used to assess the seizure liability of a new chemical entity?
Standard preclinical models to evaluate the potential for a compound to induce seizures include:
-
Pentylenetetrazol (PTZ)-induced seizure model: This model assesses a compound's ability to either protect against or exacerbate chemically induced seizures.[3][4][5][6]
-
Maximal Electroshock (MES) seizure model: This model evaluates the ability of a compound to prevent the spread of seizure activity.
-
Kindling models (e.g., corneal or amygdala kindling): These models are used to study the development of epilepsy (epileptogenesis) and the effects of compounds on seizure thresholds over time.
-
In vivo electroencephalography (EEG) monitoring: EEG recordings in conscious, freely moving animals provide direct evidence of seizure activity and can detect subtle, non-convulsive seizure events.
Q5: What should I do if I observe seizure-like behaviors in my animal study with pomaglumetad methionil?
It is crucial to first confirm that the observed behaviors are indeed seizures. This often requires EEG confirmation. If seizures are confirmed, a systematic investigation into the dose-response relationship and the experimental conditions is warranted. Consulting with a veterinary pathologist and a neuropharmacologist is highly recommended.
Troubleshooting Guide: Investigating Seizure-Like Events in Animal Models
This guide provides a structured approach for researchers who encounter unexpected seizure-like events during preclinical studies with mGluR2/3 agonists like pomaglumetad methionil.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexplained convulsive or non-convulsive abnormal behaviors in animals. | 1. Drug-induced seizure: The compound may be lowering the seizure threshold. 2. Off-target effects: The compound may be interacting with other receptors or ion channels involved in neuronal excitability. 3. Metabolite effects: A metabolite of the parent compound could be responsible for the observed effects. 4. Experimental confounds: Other factors in the experimental setup could be contributing (e.g., stress, interaction with other administered substances). | 1. Confirm Seizure Activity: Utilize EEG monitoring to confirm the presence of epileptiform discharges coinciding with the abnormal behaviors. 2. Establish Dose-Response: Conduct a dose-response study to determine if the incidence and severity of the events are dose-dependent. 3. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the timing of the events with the plasma and brain concentrations of the parent compound and its major metabolites. 4. Control for Confounding Factors: Ensure that control animals are subjected to the identical experimental procedures to rule out procedural artifacts. |
| Inconsistent seizure-like events across animals or studies. | 1. Genetic variability: Different animal strains may have varying susceptibility to seizures. 2. Pharmacokinetic variability: Differences in drug metabolism and exposure between animals. 3. Subtle experimental variations: Minor differences in dosing, handling, or environmental conditions. | 1. Standardize Animal Strain and Source: Use a well-characterized and consistent source of animals. 2. Monitor Plasma/Brain Levels: Measure drug concentrations in a subset of animals to assess for variability in exposure. 3. Rigorous Protocol Adherence: Ensure strict adherence to the experimental protocol across all studies and experimenters. |
Data Summary
The following table summarizes the available information regarding the seizure risk of pomaglumetad methionil.
| Data Type | Pomaglumetad Methionil (LY2140023) | General mGluR2/3 Agonists |
| Mechanism of Action | Selective mGluR2/3 agonist (via active metabolite LY404039)[1] | Reduce presynaptic glutamate release[2] |
| Preclinical Seizure Data | No publicly available studies specifically assessing seizure liability. | Some agonists show anticonvulsant properties in certain epilepsy models.[7] The overall effect can be complex and model-dependent. |
| Clinical Seizure Data | A "potential association" with seizure events has been noted, requiring further investigation. | Varies by compound. |
Visualizations
Signaling Pathway of mGluR2/3 Activation
Caption: Simplified signaling pathway of pomaglumetad methionil.
General Experimental Workflow for Seizure Liability Assessment
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Preclinical pharmacology of mGlu2/3 receptor agonists: novel agents for schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping Loci for Pentylenetetrazol-Induced Seizure Susceptibility in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pentylenetetrazol-induced epileptic seizure on thiol redox state in the mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The preclinical properties of a novel group II metabotropic glutamate receptor agonist LY379268 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Pomaglumetad Methionil in Schizophrenia Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals investigating pomaglumetad methionil and related mGluR2/3 agonists. The information is based on the outcomes of its clinical trial program.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of pomaglumetad methionil's clinical development for schizophrenia?
Eli Lilly and Company halted the development of pomaglumetad methionil in 2012 primarily due to a lack of efficacy.[1][2] In pivotal Phase III clinical trials, the compound failed to demonstrate a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) total scores compared to placebo.[1][3] An independent futility analysis of the second pivotal study (HBBN) concluded it was unlikely to meet its primary efficacy endpoint, leading to the termination of ongoing studies.[2][4]
Q2: How did pomaglumetad methionil's efficacy compare to standard-of-care antipsychotics?
In several studies, pomaglumetad methionil was found to be less effective than the active comparators. For instance, in a 24-week Phase 3 trial, the change in PANSS total scores for aripiprazole (B633) was significantly greater than for pomaglumetad methionil (-15.58 vs. -12.03, P = 0.045).[5][6] Similarly, in another study, while initial improvements were comparable, the standard of care group (olanzapine, risperidone, or aripiprazole) showed significantly greater improvement in PANSS total score at the 24-week endpoint.[7]
Q3: Were there significant safety or tolerability issues that contributed to the trial failures?
Yes, safety and tolerability concerns were a contributing factor. In a Phase 3 comparison with aripiprazole, pomaglumetad methionil was associated with significantly higher rates of serious adverse events (SAEs) (8.2% vs. 3.1%, P = 0.032) and discontinuation due to adverse events (16.2% vs. 8.7%, P = 0.020).[5][6] Although some studies noted a better profile regarding weight gain and extrapyramidal symptoms compared to some atypical antipsychotics, other adverse events like vomiting, agitation, and dyspepsia were more frequent with pomaglumetad methionil.[7][8] A potential for an increased risk of seizures was also noted in one multicenter study.[1][9]
Q4: What was the proposed mechanism of action for pomaglumetad methionil?
Pomaglumetad methionil is a prodrug of pomaglumetad (LY-404039), which acts as a selective agonist for the metabotropic glutamate (B1630785) receptor subtypes mGluR2 and mGluR3.[1][10] These receptors are primarily located presynaptically on glutamatergic terminals.[11] Their activation was intended to modulate glutamatergic activity by reducing the presynaptic release of glutamate in brain regions implicated in schizophrenia, offering a novel, non-dopaminergic treatment approach.[10][12]
Troubleshooting Experimental Discrepancies
Issue: My preclinical results with mGluR2/3 agonists show clear antipsychotic-like effects, but this wasn't replicated in the large-scale human trials. Why might this be?
This is a key issue highlighted by the pomaglumetad methionil program. Several factors could be at play:
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Model Specificity: Preclinical models, such as those using NMDA receptor antagonists (PCP, ketamine), effectively model glutamatergic dysfunction.[13] Pomaglumetad showed efficacy in these models.[11] However, the pathophysiology of schizophrenia in the broader patient population may be more heterogeneous and not exclusively driven by the mechanisms these models replicate.
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Patient Population: Later analyses suggested that pomaglumetad might be more effective in specific patient populations, such as those early in the disease course.[11] The broad inclusion criteria of the Phase III trials may have masked potential efficacy in a sub-group of responders.
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Dose Selection: Researchers on an early clinical trial hypothesized that the lack of significant difference between pomaglumetad methionil and the active control could have been due to incorrect dosing, suggesting the optimal therapeutic dose had not yet been determined.[1] Trials investigated various doses, including 40 mg and 80 mg twice daily, without finding a consistent, robustly effective dose.[3]
Data from Clinical Trials
Table 1: Efficacy Data from Key Pomaglumetad Methionil (POMA) Clinical Trials
| Trial | Comparator | Primary Endpoint | POMA Result | Comparator Result | P-Value |
| Phase 3 (NCT01328093)[5][6] | Aripiprazole | Change in PANSS Total Score (24 weeks) | -12.03 ± 0.99 | -15.58 ± 1.58 | 0.045 |
| Phase 2 (Study HBBR)[7] | Standard of Care (SOC) | Change in PANSS Total Score (24 weeks) | Less improvement | Significantly greater improvement | 0.004 |
| Phase 2/3 (HBBM)[3][14] | Placebo, Risperidone | Change in PANSS Total Score | Did not separate from placebo | Separated from placebo | N/A |
| Adjunctive Phase II (HBCO)[2][4] | Atypical Antipsychotics | Primary Endpoint | Did not meet primary endpoint | N/A | N/A |
Table 2: Safety and Tolerability Data (Phase 3, POMA vs. Aripiprazole)[5][6]
| Outcome | Pomaglumetad Methionil (POMA) | Aripiprazole | P-Value |
| Serious Adverse Events (SAEs) | 8.2% | 3.1% | 0.032 |
| Discontinuation due to Adverse Events | 16.2% | 8.7% | 0.020 |
| Mean Weight Change at 24 Weeks | -2.8 ± 0.4 kg | +0.4 ± 0.6 kg | <0.001 |
Experimental Protocols
Protocol: Phase 3 Efficacy and Safety Study (Adapted from NCT01328093)
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Study Design: A 24-week, multicenter, randomized, double-blind, active-controlled Phase 3 study.[5]
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Patient Population: 678 patients diagnosed with schizophrenia.[5]
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Intervention Arms:
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Pomaglumetad methionil (n=516), target dose of 40 mg twice daily (BID).
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Aripiprazole (n=162), dosed according to standard practice.[5]
-
-
Primary Outcome Measures:
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Mean change in body weight from baseline to week 24.
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Mean change from baseline in the PANSS total score.
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-
Key Secondary Outcome Measures:
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Incidence of SAEs.
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Rate of discontinuation due to adverse events.
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Incidence of treatment-emergent adverse events (TEAEs).
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Assessment of extrapyramidal symptoms (EPS).
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Visualizations
Caption: Pomaglumetad's mechanism as an mGluR2/3 agonist to reduce presynaptic glutamate release.
Caption: Generalized workflow of a Phase III schizophrenia clinical trial.
Caption: Logical flow from clinical trial outcomes to program termination.
References
- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of mGlu2/3 receptors as a new approach to treat schizophrenia: a randomized Phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lilly Announces Pomaglumetad Methionil Did Not Meet Primary Endpoint of Clinical Study [prnewswire.com]
Technical Support Center: Interpreting Negative Results from Pomaglumetad Methionil Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting negative or inconclusive results from studies involving pomaglumetad methionil (LY2140023).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the interpretation of negative results from pomaglumetad methionil experiments.
Q1: My in-vivo experiment with pomaglumetad methionil did not show the expected antipsychotic-like effects in my animal model. What are the potential reasons?
A1: Negative results in preclinical models can stem from several factors. Consider the following troubleshooting steps:
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Animal Model Selection: The choice of animal model is critical. Pomaglumetad methionil's effects on dopamine (B1211576) neuron activity have been observed in the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) developmental disruption model, which is designed to produce a hyperdopaminergic state analogous to that hypothesized in schizophrenia.[1][2][3] Ensure your chosen model exhibits a relevant and measurable hyperglutamatergic or hyperdopaminergic state.
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Dosage and Administration: Preclinical studies that showed positive effects used specific dosage ranges (e.g., 1, 3, 10 mg/kg, i.p. in rats).[1] Verify that your dosage and route of administration are consistent with those used in published positive studies. The prodrug, pomaglumetad methionil, requires conversion to the active agonist, pomaglumetad (LY404039), and its pharmacokinetic profile can vary between species.[4]
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Behavioral Assay Sensitivity: The behavioral assays used to assess antipsychotic-like effects must be sensitive enough to detect the subtle modulatory effects of an mGluR2/3 agonist. Assays like novel object recognition have been shown to be sensitive to pomaglumetad's effects in the MAM model.[3]
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Prior Drug Exposure of Animals: Pre-treatment with dopamine D2 receptor antagonists has been hypothesized to induce dopamine supersensitivity, which may mask the therapeutic effects of novel-mechanism agents like pomaglumetad.[5]
Q2: We observed a high placebo response in our clinical trial, which may have contributed to the negative outcome. How can we mitigate this in future studies?
A2: A high placebo response is a common challenge in CNS clinical trials, particularly in schizophrenia.[6] Here are some strategies to consider for future trial design:
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Patient Population Enrichment: Post-hoc analyses of pomaglumetad methionil trials suggested that patients in the early stages of schizophrenia or those previously treated with dopamine D2 receptor antagonists might be more responsive.[7][8] Consider enriching the study population based on these or other relevant biomarkers.
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Standardized Rater Training: Subjectivity in endpoint assessment can contribute to variability and high placebo response. Implementing standardized and rigorous training for raters on scales like the Positive and Negative Syndrome Scale (PANSS) can improve data quality.
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Washout Period: Ensure an adequate washout period for previous medications to minimize their confounding effects.
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Centralized Rating: Using a centralized group of raters can help reduce inter-rater variability.
Q3: Our study of pomaglumetad methionil as an adjunctive therapy for negative symptoms of schizophrenia failed to show efficacy. What could explain this?
A3: The HBCO study, a Phase II trial of pomaglumetad methionil as an adjunctive treatment for negative symptoms, did not meet its primary endpoint.[9] Several factors could contribute to such a finding:
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Primary Endpoint Selection: The HBCO study used the 16-item Negative Symptom Assessment scale (NSA-16).[10] The choice of primary endpoint for negative symptoms is a critical and debated aspect of clinical trial design.
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Concomitant Medications: The study was conducted in patients already receiving a stable dose of a second-generation antipsychotic.[10] The mechanism of the background antipsychotic could potentially interact with or mask the effects of pomaglumetad.
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Patient Heterogeneity: Negative symptoms in schizophrenia are heterogeneous. The underlying pathophysiology of negative symptoms may differ between patients, and a glutamatergic modulator may only be effective in a specific subgroup.
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Dosage: The dosage used in the adjunctive trial (20mg twice daily) may not have been optimal for targeting negative symptoms in this patient population.[4][10]
Q4: We are designing a new clinical trial for a glutamatergic modulator in schizophrenia. What lessons can be learned from the negative pomaglumetad methionil trials?
A4: The pomaglumetad methionil development program provides several key takeaways for future research with glutamatergic agents in schizophrenia:
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Patient Selection is Crucial: The exploratory analysis of the HBBM study strongly suggests that patient stratification based on disease duration and prior treatment history may be necessary to demonstrate efficacy.[8]
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Dose-Ranging Studies are Important: The lack of a clear dose-response relationship in some of the pomaglumetad trials highlights the need for thorough dose-finding studies.
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Consider Novel Trial Designs: Adaptive trial designs or studies focused on specific symptom domains or patient subgroups may be more effective than traditional, broad-population studies.
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Biomarker Development: The development of biomarkers to identify patients with glutamatergic dysfunction could be instrumental in enriching trial populations and increasing the likelihood of success.
Data Presentation
The following tables summarize the quantitative data from key negative clinical trials of pomaglumetad methionil.
Table 1: Results of the Pivotal Phase III Study HBBM - Change in PANSS Total Score at 6 Weeks
| Treatment Group | Mean Change from Baseline (±SD/SE) | p-value vs. Placebo |
| Placebo | Data not available | - |
| Pomaglumetad 40 mg BID | Data not available | .154 (not significant) |
| Pomaglumetad 80 mg BID | Data not available | .698 (not significant) |
| Risperidone 2 mg BID (Active Control) | Data not available | < .001 (significant) |
Data from Downing et al., 2014.[11] Note: Specific mean change and standard deviation/error values were not provided in the primary publication.
Table 2: Results of the Phase II Adjunctive Therapy Study for Negative Symptoms (HBCO) - Change in NSA-16 Total Score at 16 Weeks
| Treatment Group | N (Randomized) | N (Completed) | p-value vs. Placebo |
| Placebo + Standard of Care | 84 | 55 | - |
| Pomaglumetad 20 mg BID + Standard of Care | 83 | 55 | > 0.131 (not significant) |
Data from Stauffer et al., 2013.[10]
Table 3: Results of a 24-Week Open-Label Safety Study - Change in PANSS Total Score
| Timepoint | p-value (Pomaglumetad vs. Standard of Care) |
| Week 16 | .012 (SOC significantly greater improvement) |
| Week 20 | .002 (SOC significantly greater improvement) |
| Week 24 | .004 (SOC significantly greater improvement) |
Data from Adams et al., 2013.[12][13]
Experimental Protocols
This section provides an overview of the methodologies used in key preclinical and clinical studies of pomaglumetad methionil.
Preclinical Study: MAM Animal Model of Schizophrenia
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Objective: To determine if pomaglumetad methionil can regulate dopamine neuron activity in a neurodevelopmental animal model of schizophrenia.[1]
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Animal Model: Methylazoxymethanol acetate (MAM) treated rats. Pregnant Sprague Dawley rats were administered MAM (25 mg/kg i.p.) on gestational day 17.[14] Control animals received saline. The adult offspring of MAM-treated rats exhibit a hyperdopaminergic state.
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Drug Administration: Adult MAM and saline-control rats were treated with pomaglumetad methionil (1, 3, 10 mg/kg, i.p.) or saline 30 minutes prior to electrophysiological recordings.[1]
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Primary Outcome Measures:
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In vivo electrophysiological recordings of the number of spontaneously active dopamine neurons in the ventral tegmental area (VTA).
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Novel object recognition task to assess cognitive function.[3]
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-
Key Findings: Pomaglumetad dose-dependently reduced the number of spontaneously active dopamine neurons in the VTA of MAM rats to control levels, without affecting dopamine firing in control rats.[1][2] It also improved performance in the novel object recognition task in MAM rats.[3]
Clinical Study: Phase III Monotherapy Trial (HBBM)
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Objective: To assess the efficacy of pomaglumetad methionil as a monotherapy in patients with an acute exacerbation of schizophrenia.
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Study Design: 6-week, randomized, double-blind, placebo-controlled trial with an active comparator.[11]
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Patient Population: Adult patients (18-65 years) with a diagnosis of schizophrenia who had experienced an exacerbation of symptoms within 2 weeks prior to study entry.[11]
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Intervention: Patients were randomized to one of four treatment arms:
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Placebo
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Pomaglumetad methionil 40 mg twice daily (BID)
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Pomaglumetad methionil 80 mg BID
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Risperidone 2 mg BID (active control)[11]
-
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Primary Outcome: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at 6 weeks.[11]
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Key Findings: Neither dose of pomaglumetad methionil showed a statistically significant improvement in PANSS total score compared to placebo. The active control, risperidone, did show a significant improvement.[11]
Clinical Study: Phase II Adjunctive Therapy for Negative Symptoms (HBCO)
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Objective: To evaluate the efficacy of pomaglumetad methionil as an adjunctive treatment for prominent negative symptoms of schizophrenia.[10]
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Study Design: 16-week, parallel-group, randomized, double-blind, placebo-controlled trial.[10]
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Patient Population: Adult patients with schizophrenia receiving stable standard of care therapy with a second-generation antipsychotic (aripiprazole, olanzapine, risperidone, or quetiapine) for at least 3 months.[10]
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Intervention: Patients received either 20mg of pomaglumetad methionil twice daily or a placebo, in addition to their ongoing antipsychotic medication.[10]
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Primary Outcome: Change from baseline to final visit in the 16-item Negative Symptom Assessment (NSA-16) total score.[10]
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Key Findings: Pomaglumetad methionil did not demonstrate a statistically significant improvement in NSA-16 total score compared to placebo at any point during the study.[7][10]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized signaling pathway of pomaglumetad methionil.
Caption: Experimental workflow from preclinical to clinical studies.
Caption: Troubleshooting logic for negative pomaglumetad results.
References
- 1. S23. POMAGLUMETAD METHIONIL NORMALIZES VTA DOPAMINE NEURON ACTIVITY IN THE METHYLAZOXYMETHANOL ACETATE MODEL OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploratory analysis for a targeted patient population responsive to the metabotropic glutamate 2/3 receptor agonist pomaglumetad methionil in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Pomaglumetad methionil: no significant difference as an adjunctive treatment for patients with prominent negative symptoms of schizophrenia compared to placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Double-Blind, Placebo-Controlled Comparator Study of LY2140023 monohydrate in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The MAM rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pomaglumetad Methionil Dosage for Behavioral Studies
Welcome to the technical support center for researchers utilizing pomaglumetad methionil (also known as POMA or LY-2140023) in behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the effective design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is pomaglumetad methionil and what is its mechanism of action?
A1: Pomaglumetad methionil is an investigational drug that acts as a selective agonist for the group II metabotropic glutamate (B1630785) receptors, specifically mGluR2 and mGluR3.[1][2][3] It is a prodrug, meaning it is inactive until it is metabolized in the body to its active form, pomaglumetad (LY-404039).[2] These receptors are primarily located on presynaptic terminals of glutamatergic neurons and their activation leads to a reduction in the release of the excitatory neurotransmitter glutamate.[1][2][3] This modulation of glutamatergic activity is the basis for its investigation in various neurological and psychiatric disorders.[3]
Q2: What are the potential therapeutic applications of pomaglumetad methionil that have been explored?
A2: Pomaglumetad methionil has been most extensively studied as a potential treatment for schizophrenia.[2][4][5][6] Clinical trials have investigated its efficacy in treating both the positive and negative symptoms of the disorder.[5][6] Preclinical research has also suggested its potential in other areas, though clinical development has been less extensive.
Q3: How is pomaglumetad methionil administered in preclinical studies?
A3: In rodent studies, pomaglumetad methionil is typically administered via intraperitoneal (i.p.) injection.[7][8] The compound is usually dissolved in a sterile 0.9% saline solution.[1] For higher concentrations, such as 10 mg/kg, a larger volume of saline (e.g., 3 ml/kg) may be necessary to ensure complete dissolution.[1]
Q4: What is the typical timeframe for administration before behavioral testing?
A4: Based on available preclinical studies, pomaglumetad methionil is generally administered 30 minutes prior to the start of behavioral testing to allow for absorption and conversion to its active metabolite.[7][8]
Troubleshooting Guide
This guide addresses common issues that may arise during behavioral experiments with pomaglumetad methionil.
| Issue | Potential Cause | Recommended Solution |
| Reduced overall activity or exploration in the behavioral task. | Pomaglumetad methionil can cause a dose-dependent reduction in spontaneous locomotor activity.[1] This is a known pharmacological effect and not necessarily an adverse event. | - Conduct a dose-response study to identify a dose that produces the desired effect on the primary behavioral measure without causing significant hypoactivity. - Always include a control group treated with vehicle to differentiate between drug-induced hypoactivity and other experimental factors. - Use behavioral assays that are less dependent on high levels of locomotor activity for the primary endpoint. |
| Inconsistent or highly variable results between animals. | - Animal Model Specificity: The effects of pomaglumetad methionil can be dependent on the specific animal model used. For example, it has been shown to normalize dopamine (B1211576) neuron activity in the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) model of schizophrenia but has little effect in healthy control animals.[1][7][8][9] - Individual Animal Differences: Biological variability is inherent in animal research. | - Carefully select an animal model that is appropriate for the research question and where the glutamatergic system is hypothesized to be dysregulated. - Increase the sample size per group to improve statistical power and account for individual variability. - Ensure consistent handling and experimental procedures for all animals. |
| Precipitation of the compound in the vehicle solution. | Pomaglumetad methionil may have limited solubility at higher concentrations. | - As documented in preclinical studies, for higher doses (e.g., 10 mg/kg), increase the volume of the vehicle (0.9% saline) to aid dissolution.[1] - Gentle warming and vortexing of the solution may also help. Ensure the solution is cooled to room temperature before injection. |
| Observed seizures or convulsive behavior. | Although rare, a potential association between pomaglumetad methionil treatment and seizure events has been noted in some clinical and preclinical contexts.[3][6][10] | - Begin with lower doses and carefully observe the animals for any adverse reactions. - If seizure-like activity is observed, discontinue the experiment for that animal and consult with a veterinarian. - Consider using an animal strain with a higher seizure threshold if this is a recurring issue. |
Data Presentation
Preclinical Dosages of Pomaglumetad Methionil in Rodent Behavioral Studies
| Animal Model | Species | Behavioral Test | Dosage Range (i.p.) | Key Findings | Reference |
| Methylazoxymethanol acetate (MAM) | Rat | Novel Object Recognition (NOR) | 1 and 3 mg/kg | Dose-dependently improved performance in MAM rats with no effect in control rats. | [7][8] |
| Methylazoxymethanol acetate (MAM) | Rat | In vivo electrophysiology | 1, 3, and 10 mg/kg | Dose-dependently reduced the number of spontaneously active dopamine neurons in the VTA of MAM rats. | [1][8][9] |
| Stress-induced hyperdopaminergia | Rat | In vivo electrophysiology | 3 mg/kg | Prevented the restraint-stress-induced increase in dopamine neuron activity. | [1][7] |
Experimental Protocols
Protocol: Preparation and Administration of Pomaglumetad Methionil for Rodent Behavioral Studies
This protocol is based on methodologies reported in preclinical studies investigating the effects of pomaglumetad methionil.[1]
Materials:
-
Pomaglumetad methionil (LY2140023) powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Appropriate syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Calculate the required amount of pomaglumetad methionil: Based on the desired dose (e.g., 1, 3, or 10 mg/kg) and the weight of the animals, calculate the total amount of compound needed.
-
Weigh the compound: Accurately weigh the calculated amount of pomaglumetad methionil powder.
-
Dissolve in vehicle:
-
For doses up to 3 mg/kg, dissolve the powder in sterile 0.9% saline at a volume of 1 ml/kg.
-
For a 10 mg/kg dose, dissolve the powder in sterile 0.9% saline at a volume of 3 ml/kg to ensure solubility.[1]
-
-
Vortex the solution: Vortex the solution thoroughly until the pomaglumetad methionil is completely dissolved.
-
Administer via i.p. injection: Administer the solution to the animals via intraperitoneal injection.
-
Timing: Administer the injection 30 minutes before the commencement of the behavioral testing.[7][8]
Visualizations
Signaling Pathway of Pomaglumetad Methionil
Caption: Mechanism of action of pomaglumetad methionil.
Experimental Workflow for Dosage Optimization
Caption: Workflow for optimizing pomaglumetad methionil dosage.
Troubleshooting Logic for Reduced Activity
Caption: Troubleshooting logic for reduced locomotor activity.
References
- 1. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 6. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. S23. POMAGLUMETAD METHIONIL NORMALIZES VTA DOPAMINE NEURON ACTIVITY IN THE METHYLAZOXYMETHANOL ACETATE MODEL OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pomaglumetad Methionil Anhydrous Formulation for Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation challenges of pomaglumetad methionil anhydrous for preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is pomaglumetad methionil and what are its different forms?
Pomaglumetad methionil (also known as POMA or LY-2140023) is an oral prodrug of pomaglumetad (LY-404039).[1] Pomaglumetad is a selective agonist for the metabotropic glutamate (B1630785) receptor subtypes mGluR2 and mGluR3.[1][2] It was developed to have improved oral absorption and bioavailability compared to the parent compound.[3] In preclinical and clinical research, several forms have been mentioned, including this compound, monohydrate, and hydrochloride salt. Each form may have different physicochemical properties, such as solubility and stability.
Q2: What is the primary mechanism of action of pomaglumetad methionil?
Once administered, pomaglumetad methionil is metabolized to the active agonist, pomaglumetad.[2] Pomaglumetad then selectively activates group II metabotropic glutamate receptors, mGluR2 and mGluR3.[3] These receptors are involved in modulating glutamatergic neurotransmission, and their activation can lead to a reduction in presynaptic glutamate release.[1][2]
Q3: What are the main challenges associated with the anhydrous formulation of pomaglumetad methionil in preclinical research?
The primary challenges with the anhydrous form of pomaglumetad methionil revolve around its potential for hygroscopicity (the tendency to absorb moisture from the air), which can impact its stability, handling, and the accuracy of weighing and formulation preparation. Anhydrous compounds can be physically unstable and may convert to a hydrated form in the presence of moisture, potentially altering their solubility and bioavailability.[4]
Q4: How should this compound be stored?
To minimize moisture absorption, this compound should be stored in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment. For long-term storage, keeping the compound at -20°C is recommended.[5]
Q5: Is it necessary to use the anhydrous form for preclinical studies?
The choice between the anhydrous, hydrated, or salt form depends on the specific research question and experimental design. The anhydrous form may be preferred for certain non-aqueous formulations or when precise control over the compound's hydration state is critical. However, salt forms like the hydrochloride are often developed to enhance solubility and stability.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or poor dissolution of this compound | 1. Hygroscopicity: The compound may have absorbed moisture, altering its solubility. 2. Incorrect solvent system: The chosen vehicle may not be optimal for solubilizing the anhydrous form. 3. Precipitation upon addition of aqueous solutions: The compound may be "salting out" of the organic solvent. | 1. Ensure proper storage in a desiccator. Handle the compound quickly in a low-humidity environment. 2. Consider using a co-solvent system. A commonly suggested formulation for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] 3. Add aqueous solutions slowly while vortexing. Warming the solution slightly or using sonication may help maintain solubility. Prepare formulations fresh before each use. |
| Variability in experimental results between batches | 1. Inaccurate weighing: Absorption of moisture can lead to inaccuracies in the weighed amount of the anhydrous compound. 2. Incomplete dissolution: If the compound is not fully dissolved, the actual concentration in the dosing solution will be lower than intended. 3. Degradation of the compound: The anhydrous form may be less stable in certain formulations. | 1. Weigh the compound in a low-humidity environment. Use a calibrated analytical balance and handle it efficiently to minimize exposure to air. 2. Visually inspect the solution for any undissolved particles. Use of a validated analytical method (e.g., HPLC) to confirm the concentration of the final formulation is recommended. 3. Conduct preliminary stability studies of the formulation under the intended storage and experimental conditions.[7] Prepare solutions fresh daily. |
| Precipitation of the compound in the dosing syringe | 1. Temperature changes: A decrease in temperature from preparation to administration can reduce solubility. 2. Interaction with syringe material: The compound may adsorb to the surface of certain plastics. | 1. Maintain the formulation at a constant temperature. If warming was used for dissolution, ensure the solution remains at that temperature until administration. 2. Use glass or polypropylene (B1209903) syringes, which are generally more inert. Conduct compatibility studies if this issue persists. |
Data Summary
Physicochemical Properties of Pomaglumetad Methionil
| Property | Anhydrous Form | Monohydrate Form |
| Molecular Formula | C₁₂H₁₈N₂O₇S₂[8] | C₁₂H₂₀N₂O₈S₂[9] |
| Molecular Weight | 366.41 g/mol [8] | 384.4 g/mol [9] |
Suggested In Vivo Formulation
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| (Source: TargetMol)[5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rodents
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
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Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
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Calibrated pipettes
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Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Weighing: In a low-humidity environment, accurately weigh the required amount of this compound.
-
Initial Solubilization: In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the weighed compound to create a stock solution. Vortex thoroughly until the compound is completely dissolved.
-
Addition of Co-solvents: Sequentially add PEG300 and then Tween-80 to the DMSO solution, vortexing well after each addition.
-
Final Formulation: Slowly add the sterile saline to the mixture while continuously vortexing to reach the final desired concentration.
-
Quality Control: Visually inspect the final solution to ensure it is clear and free of any precipitates. If precipitation occurs, gentle warming or brief sonication may be used to aid dissolution.
-
Administration: Use the freshly prepared formulation for oral gavage. Do not store the final aqueous formulation for extended periods.
Protocol 2: Assessment of Formulation Stability
Objective: To determine the short-term stability of the prepared this compound formulation.
Procedure:
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Prepare the formulation as described in Protocol 1.
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Aliquot the formulation into several sealed vials.
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Store the vials under different conditions relevant to the experimental workflow (e.g., room temperature, 4°C).
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At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take a sample from each condition.
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Analyze the concentration of pomaglumetad methionil in each sample using a validated analytical method, such as HPLC-UV.
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Compare the concentrations at each time point to the initial concentration (time 0) to determine the percentage of degradation. A formulation is generally considered stable if the concentration remains within ±10% of the initial concentration.
Visualizations
Caption: Signaling pathway of pomaglumetad at the presynaptic terminal.
Caption: Experimental workflow for preclinical studies with this compound.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pomaglumetad methionil | GluR | TargetMol [targetmol.com]
- 6. conservancy.umn.edu [conservancy.umn.edu]
- 7. natoliscientific.com [natoliscientific.com]
- 8. GSRS [precision.fda.gov]
- 9. Pomaglumetad Methionil | C12H20N2O8S2 | CID 56842185 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Pomaglumetad Methionil Animal Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal experiments involving pomaglumetad methionil.
Frequently Asked Questions (FAQs)
Q1: What is pomaglumetad methionil and what is its primary mechanism of action?
A1: Pomaglumetad methionil (also known as LY2140023) is an orally active prodrug of pomaglumetad (LY404039).[1] Pomaglumetad is a highly selective and potent agonist for the metabotropic glutamate (B1630785) receptor subtypes 2 and 3 (mGluR2 and mGluR3).[2][3] These receptors are primarily located presynaptically on glutamatergic neurons and their activation leads to an inhibition of glutamate release.[3][4] The prodrug formulation was developed to improve the oral bioavailability of pomaglumetad.[3]
Q2: What is the downstream signaling pathway of mGluR2/3 activation?
A2: mGluR2 and mGluR3 are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gαi/o.[4][5] Activation of these receptors by an agonist like pomaglumetad leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2][6] This reduction in cAMP levels modulates the activity of downstream effectors, ultimately leading to a decrease in neurotransmitter release.[4]
Q3: What are the most common animal models used for studying pomaglumetad methionil?
A3: Rodent models are predominantly used in preclinical studies of pomaglumetad methionil.[2] For schizophrenia research, the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) model in rats is a well-established neurodevelopmental model that mimics some of the hyperdopaminergic states observed in the disorder.[7][8] Pharmacological models, such as those induced by PCP or amphetamine, are also employed to assess antipsychotic-like activity.[2]
Q4: How should pomaglumetad methionil be formulated and administered for in vivo rodent studies?
A4: Pomaglumetad methionil is typically administered orally (p.o.) in preclinical studies.[6] For oral gavage, it can be prepared as a suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).[9] It is also soluble in dimethyl sulfoxide (B87167) (DMSO).[4] A common injectable formulation for intraperitoneal (i.p.) administration involves dissolving the compound in a vehicle such as 0.9% sterile saline.[10] For higher concentrations, co-solvents like PEG300 and Tween 80 may be used.[9] It is crucial to ensure the solution is well-mixed and stable for the duration of the experiment.
Troubleshooting Guide
Issue 1: High variability in behavioral outcomes between animals in the same treatment group.
| Potential Cause | Troubleshooting Steps |
| Genetic Drift | Ensure that all animals are from the same inbred strain and supplier. If possible, use littermate controls to minimize genetic variability.[11] |
| Environmental Factors | Standardize housing conditions, including cage density, bedding, light-dark cycle, and temperature.[12] Environmental enrichment can impact the efficacy of mGluR2/3 agonists and should be consistent across all experimental groups.[7] |
| Handling and Stress | Implement a consistent and low-stress handling protocol for all animals.[12] Avoid excessive or improper handling, as stress can significantly impact behavioral readouts and neurochemical responses.[1][13] |
| Sex Differences | Account for potential sex-based differences in response to pomaglumetad methionil.[8] Studies in rats have shown that the effects of pomaglumetad on dopamine (B1211576) neuron activity can be influenced by the estrous cycle in females.[7][8] It is recommended to either use a single sex or balance the number of males and females in each group and analyze the data accordingly. |
| Circadian Rhythm | Conduct behavioral testing at the same time each day to minimize variability due to circadian fluctuations in physiology and drug metabolism.[14][15] |
Issue 2: Inconsistent or unexpected dose-response relationship.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dose Selection | Conduct a pilot dose-range finding study to determine the optimal dose range for your specific animal model and behavioral paradigm.[13] Doses used in the literature can serve as a starting point, but may require optimization. |
| Pharmacokinetic Variability | Be aware of the pharmacokinetic profile of pomaglumetad in your chosen species.[2] Factors such as age, sex, and diet can influence drug absorption, distribution, metabolism, and excretion (ADME).[16] |
| Formulation/Administration Issues | Ensure accurate and consistent preparation of the drug formulation. For suspensions, ensure homogeneity before each administration. Verify the accuracy of the administration technique (e.g., oral gavage, i.p. injection). |
| U-shaped Dose-Response | Some mGluR modulators have exhibited U-shaped or biphasic dose-response curves in preclinical models.[17] Test a wider range of doses, including lower concentrations, to fully characterize the dose-response relationship. |
Issue 3: Lack of efficacy or unexpected results compared to published literature.
| Potential Cause | Troubleshooting Steps |
| Animal Model Specificity | The effects of pomaglumetad methionil can be model-dependent. For instance, its ability to normalize dopamine neuron activity is observed in the MAM model of schizophrenia but not in healthy control rats.[7][8] Ensure the chosen animal model is appropriate for the research question. |
| Diet and Microbiome | The gut microbiome can influence drug metabolism and efficacy.[18][19] Standardize the diet of the animals throughout the study, as dietary components can alter the gut microbiota.[20][21] |
| Chronic vs. Acute Dosing | The effects of mGluR2/3 agonists can differ between acute and chronic administration.[9] Consider the dosing regimen (acute vs. chronic) that is most relevant to your experimental goals. |
| Statistical Power | Insufficient sample size can lead to a failure to detect a true effect (Type II error). Conduct a power analysis before the study to determine the appropriate number of animals per group.[22][23] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Pomaglumetad in Rats
| Parameter | Route of Administration | Value |
| Cmax | Oral | 4.0 µg/mL |
| Intravenous | 7.5 µg/mL | |
| AUC0-24 | Oral | 7.2 µgh/mL |
| Intravenous | 2.9 µgh/mL | |
| Oral Bioavailability | 63% | |
| Data from overnight-fasted rats.[2] |
Table 2: Preclinical Dosing of Pomaglumetad Methionil in Rodents
| Animal Model | Dosing Range (mg/kg) | Route | Behavioral/Physiological Outcome | Reference |
| Fischer Rats | 3 - 300 | Oral | Dose-dependent increase in dopamine metabolites (DOPAC and HVA) | [6] |
| MAM Rats | 1, 3, 10 | i.p. | Dose-dependent reduction in spontaneously active VTA DA neurons | [7] |
| Sprague-Dawley Rats | 0.3, 1 (as LY379268) | i.p. | Suppression of amphetamine self-administration | [7] |
| 6-OHDA-lesioned Rats | 0.1, 1, 10 (as LY404039) | i.p. | Reduction of L-DOPA-induced abnormal involuntary movements | [23] |
Experimental Protocols
Protocol 1: Assessment of Antipsychotic-like Activity in the MAM Rat Model
1. Animal Model:
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Pregnant Sprague-Dawley rats are administered methylazoxymethanol acetate (MAM) on gestational day 17 to induce neurodevelopmental abnormalities in the offspring.
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Male offspring are used for experiments in adulthood.
2. Drug Preparation and Administration:
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Pomaglumetad methionil is dissolved in 0.9% sterile saline. For a 10 mg/kg dose, a volume of 3 ml/kg may be used for better solubility.[10]
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Administer the desired dose (e.g., 1, 3, or 10 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the behavioral test.[7]
3. Behavioral Assay (e.g., Novel Object Recognition):
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Habituation: Acclimate the rats to the testing arena for a set period (e.g., 10 minutes) on the day before the test.
-
Training (T1): Place the rat in the arena with two identical objects. Allow the rat to explore for a set duration (e.g., 5 minutes).
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Inter-trial Interval: Return the rat to its home cage for a defined period (e.g., 1 hour).
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Testing (T2): Place the rat back in the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object for a set duration (e.g., 5 minutes).
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Data Analysis: Calculate a discrimination index (e.g., [Time with novel object - Time with familiar object] / [Total exploration time]).
Protocol 2: Oral Gavage Administration
1. Drug Preparation:
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Prepare a homogenous suspension of pomaglumetad methionil in 0.5% carboxymethylcellulose sodium (CMC-Na).[9]
-
Ensure the suspension is thoroughly mixed before each administration to ensure consistent dosing.
2. Administration Procedure:
-
Gently restrain the rodent.
-
Use a flexible gavage needle of the appropriate size for the animal.
-
Carefully insert the needle into the esophagus and down to the stomach.
-
Slowly administer the drug solution.
-
Monitor the animal for any signs of distress during and after the procedure.
Visualizations
Caption: Signaling pathway of pomaglumetad at a glutamatergic synapse.
Caption: Troubleshooting workflow for addressing experimental variability.
References
- 1. crueltyfreeinternational.org [crueltyfreeinternational.org]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 4. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP-Dependent Protein Kinase Inhibits mGluR2 Coupling to G-Proteins by Direct Receptor Phosphorylation | Journal of Neuroscience [jneurosci.org]
- 7. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 13. pnas.org [pnas.org]
- 14. Circadian rhythms can influence drugs’ effectiveness | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 15. Circadian rhythms: influence on physiology, pharmacology, and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What mGluR2 modulators are in clinical trials currently? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. The Impact of Diet and Lifestyle on Gut Microbiota and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. Effect of Diet on the Gut Microbiota: Rethinking Intervention Duration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The impact of diet and lifestyle on gut microbiota and human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 23. Sample size estimation and power analysis for clinical research studies - PMC [pmc.ncbi.nlm.nih.gov]
addressing pomaglumetad methionil tachyphylaxis or desensitization in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing pomaglumetad methionil (prodrug) and its active metabolite, LY404039, in in vitro experiments. The focus is on addressing potential issues of tachyphylaxis (rapid desensitization) of the target receptors, metabotropic glutamate (B1630785) receptor 2 (mGluR2) and mGluR3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of pomaglumetad methionil?
Pomaglumetad methionil is a prodrug that is hydrolyzed in vivo to its active form, LY404039.[1] LY404039 is a selective and potent agonist for group II metabotropic glutamate receptors, mGluR2 and mGluR3.[2] These receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o signaling pathway. Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This modulation of the glutamatergic system is the basis for its investigation in various neurological and psychiatric disorders.
Q2: Are mGluR2 and mGluR3 equally susceptible to desensitization?
No, there is significant evidence for differential desensitization between mGluR2 and mGluR3. In vitro studies have shown that mGluR3 undergoes rapid homologous desensitization and internalization upon agonist stimulation, while mGluR2 is largely resistant to this process.[3][4][5] This is a critical consideration for experimental design and data interpretation.
Q3: What is the molecular mechanism behind mGluR3 desensitization?
The desensitization of mGluR3 is a classic example of GPCR regulation. It is primarily mediated by G-protein coupled receptor kinases (GRKs), specifically GRK2 and GRK3, and subsequent recruitment of β-arrestin.[3][4][6] Upon agonist binding, GRKs phosphorylate serine and threonine residues in the C-terminal tail of mGluR3.[3] This phosphorylation event increases the receptor's affinity for β-arrestin. The binding of β-arrestin sterically hinders the coupling of the receptor to its G-protein, thus dampening the downstream signaling cascade (e.g., inhibition of cAMP production). Furthermore, β-arrestin acts as an adaptor protein, targeting the receptor for internalization into endosomes via clathrin-coated pits.[3]
Q4: How quickly does mGluR3 desensitization occur in vitro?
Troubleshooting Guides
Issue 1: Diminishing or No Response to Repeated Pomaglumetad Methionil/LY404039 Application in mGluR3-expressing Cells
Possible Cause: Homologous desensitization and internalization of mGluR3.
Troubleshooting Steps:
-
Confirm Receptor Subtype: Verify that your cell line predominantly expresses mGluR3. If the cells co-express mGluR2, the overall response may be less affected by desensitization.
-
Time-Course Experiment: Conduct a time-course experiment to characterize the onset and extent of desensitization. Measure the response to a fixed concentration of LY404039 at various pre-incubation times.
-
Washout and Recovery: After an initial stimulation and subsequent washout of the agonist, allow for a recovery period (e.g., 30-60 minutes) in agonist-free media. Re-stimulation with LY404039 should show a restored or partially restored response if the receptors have been recycled to the cell surface.
-
Inhibit Key Desensitization Proteins:
-
Visualize Receptor Internalization: Perform immunofluorescence or live-cell imaging using tagged receptors to visually confirm agonist-induced internalization of mGluR3.
Quantitative Data Summary
| Parameter | Value | Receptor | Cell Line | Reference |
| LY404039 EC50 (cAMP Inhibition) | 23 nM | human mGluR2 | CHO | [2] |
| LY404039 EC50 (cAMP Inhibition) | 48 nM | human mGluR3 | CHO | [2] |
| Forskolin (B1673556) EC50 (cAMP Production) | 9.44 ± 0.60 µM | Endogenous | CHO-Glo | [7] |
Key Experimental Protocols
Forskolin-Stimulated cAMP Assay for Gαi-Coupled Receptors
This assay measures the ability of a Gαi-coupled receptor agonist, like LY404039, to inhibit the production of cAMP stimulated by forskolin.
Methodology:
-
Cell Culture: Plate CHO cells stably expressing human mGluR2 or mGluR3 in a 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of LY404039 in a suitable assay buffer. Also, prepare a stock solution of forskolin.
-
Assay Procedure: a. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation. b. Add the diluted LY404039 to the wells and incubate for a defined period. c. Add a concentration of forskolin that elicits a submaximal stimulation of adenylyl cyclase (e.g., 1-10 µM). d. Incubate to allow for cAMP production. e. Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: The decrease in cAMP levels in the presence of LY404039 is indicative of mGluR2/3 activation. Data can be plotted as a dose-response curve to determine the EC50 of LY404039.
β-Arrestin Recruitment Assay
This assay directly measures the recruitment of β-arrestin to the activated mGluR3.
Methodology:
-
Cell Line: Use a cell line engineered to express mGluR3 fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Agonist Stimulation: Treat the cells with varying concentrations of LY404039.
-
Detection: Upon agonist-induced β-arrestin recruitment to the receptor, the two enzyme fragments come into proximity, forming an active enzyme. The enzyme activity is then measured by adding a substrate that produces a detectable signal (e.g., chemiluminescence).
-
Data Analysis: The signal intensity is directly proportional to the extent of β-arrestin recruitment.
Receptor Internalization Assay using Confocal Microscopy
This method allows for the visualization and quantification of mGluR3 internalization upon agonist treatment.
Methodology:
-
Cell Preparation: Grow cells expressing a fluorescently tagged mGluR3 (e.g., mGluR3-GFP) on glass-bottom dishes.
-
Live-Cell Imaging: Mount the dish on a confocal microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO2).
-
Agonist Treatment: Acquire baseline images of the cells showing the receptor localized at the plasma membrane. Add LY404039 to the imaging medium.
-
Image Acquisition: Capture time-lapse images to monitor the translocation of the fluorescently tagged receptors from the plasma membrane to intracellular vesicles (endosomes).
-
Quantification: Analyze the images to quantify the change in fluorescence intensity at the plasma membrane versus the cytoplasm over time. This can be done using image analysis software to measure the internalization rate and extent.[8]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Benzothiadiazides inhibit rapid glutamate receptor desensitization and enhance glutamatergic synaptic currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and pharmacokinetic properties of a structurally novel, potent, and selective metabotropic glutamate 2/3 receptor agonist: in vitro characterization of agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of differential desensitization of metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of differential desensitization of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Precise Quantification of Nanoparticle Internalization - PMC [pmc.ncbi.nlm.nih.gov]
pomaglumetad methionil anhydrous inactive prodrug considerations in assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting assays with the anhydrous inactive prodrug, pomaglumetad methionil.
Frequently Asked Questions (FAQs)
Q1: What is pomaglumetad methionil and its active form?
A1: Pomaglumetad methionil (also known as LY2140023) is an orally administered, inactive methionine prodrug. It is designed to improve the low oral bioavailability of its active metabolite, pomaglumetad (LY404039). Following oral administration, pomaglumetad methionil is absorbed and then hydrolyzed in the body to form the active drug, pomaglumetad.[1][2][3] This active form is a selective agonist for the metabotropic glutamate (B1630785) receptor subtypes 2 and 3 (mGluR2/3), which are involved in modulating glutamatergic neurotransmission.[1][2]
Q2: Why is the anhydrous form of pomaglumetad methionil used?
A2: The anhydrous form of a compound is devoid of water molecules within its crystal structure. Using the anhydrous form is critical for experiments where the presence of water could interfere with the assay or degrade the compound, especially given that pomaglumetad methionil is susceptible to hydrolysis to release its active form. The stability of the anhydrous form is a key consideration in formulation and handling.
Q3: What are the key considerations for storing and handling pomaglumetad methionil anhydrous?
A3: Due to its anhydrous nature and its susceptibility to hydrolysis, pomaglumetad methionil should be stored in a tightly sealed container in a desiccated, low-humidity environment. Exposure to moisture can lead to the premature conversion of the prodrug to its active form, which can compromise the integrity of the sample and the accuracy of experimental results. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q4: What is the mechanism of action of the active metabolite, pomaglumetad?
A4: Pomaglumetad is a selective agonist of mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that are primarily located on presynaptic nerve terminals. Activation of these receptors by pomaglumetad inhibits the release of the excitatory neurotransmitter glutamate. This modulation of glutamatergic activity is the basis for its investigation in neurological and psychiatric disorders.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or low recovery of pomaglumetad methionil in plasma samples. | Ex vivo hydrolysis: The prodrug is being converted to the active drug in the plasma sample after collection due to the presence of esterases. | Add an esterase inhibitor (e.g., sodium fluoride (B91410) or a specific inhibitor cocktail) to the blood collection tubes. Process the blood samples on ice and as quickly as possible to minimize enzymatic activity. |
| Non-specific binding: As a peptide-like molecule, pomaglumetad methionil may adhere to glass or certain plastic surfaces. | Use low-binding polypropylene (B1209903) tubes and pipette tips for sample collection, processing, and storage. | |
| High variability in the quantification of the active drug, pomaglumetad. | Incomplete or variable hydrolysis in in vitro assays: The conditions for the enzymatic or chemical conversion of the prodrug to the active drug are not optimal or consistent. | Optimize the incubation time, pH, and temperature for the hydrolysis step. Ensure consistent mixing and handling of all samples. Use a validated protocol for the hydrolysis assay. |
| Matrix effects in LC-MS/MS analysis: Components in the biological matrix (e.g., plasma) are interfering with the ionization of pomaglumetad, leading to ion suppression or enhancement. | Use a stable isotope-labeled internal standard for pomaglumetad to compensate for matrix effects. Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components. | |
| Unexpected degradation of this compound. | Exposure to moisture: The anhydrous compound has absorbed water from the atmosphere or from solvents that were not anhydrous. | Store the compound in a desiccator. Use anhydrous solvents for the preparation of stock solutions and in non-aqueous experimental steps. |
| pH instability: The compound may be unstable at certain pH levels. | Conduct stability studies at different pH values to determine the optimal pH range for your experiments. Buffer your solutions appropriately. | |
| Poor peak shape or shifting retention times in HPLC/UPLC analysis. | Interaction with the column: The analyte may be interacting with the stationary phase of the column in an undesirable way. | Adjust the mobile phase composition, including the pH and the organic modifier. Consider a different column chemistry if the issue persists. |
| Sample solvent mismatch: The solvent in which the sample is dissolved is too different from the mobile phase, causing peak distortion. | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required, inject a smaller volume. |
Data Presentation
Table 1: Physicochemical Properties of Pomaglumetad Methionil
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈N₂O₇S₂ | [4] |
| Molecular Weight | 382.41 g/mol | [4] |
| Form | Anhydrous solid | N/A |
| Solubility (DMSO) | ≥ 13.3 mg/mL | [5] |
| Oral Bioavailability (as Pomaglumetad) | ~49% (in humans) | [3] |
Table 2: Comparative Pharmacokinetic Parameters of Pomaglumetad Methionil and Pomaglumetad
| Species | Parameter | Pomaglumetad Methionil | Pomaglumetad | Reference |
| Human | Elimination Half-life (t₁/₂) | 1.5 - 2.4 hours | 2 - 6.2 hours | [3] |
| Rat | Cₘₐₓ (Oral) | Not Reported | 4.0 µg/mL | [1] |
| AUC₀₋₂₄ (Oral) | Not Reported | 7.2 µg*h/mL | [1] | |
| Oral Bioavailability | Not Reported | 63% | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for pomaglumetad methionil. The specific conditions will need to be optimized for your instrument and specific experimental needs.
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile (B52724).
-
Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV spectrophotometric scan (typically in the range of 210-230 nm for peptide-like structures).
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 10-90% Mobile Phase B
-
5-7 min: 90% Mobile Phase B
-
7-8 min: 90-10% Mobile Phase B
-
8-10 min: 10% Mobile Phase B
-
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for a specified time. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for a specified time. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug to heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the drug solution to UV light.
-
-
Analysis:
-
Inject the standard solutions and the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent drug. A stability-indicating method is one that can resolve the parent drug peak from all degradation product peaks.
-
Protocol 2: General Procedure for LC-MS/MS Quantification in Plasma
This protocol outlines a general approach for the simultaneous quantification of pomaglumetad methionil and pomaglumetad in plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a polypropylene tube, add an internal standard solution (stable isotope-labeled pomaglumetad methionil and pomaglumetad are ideal).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Column: A suitable C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A fast gradient to separate the two analytes and elute them into the mass spectrometer.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Determine the optimal multiple reaction monitoring (MRM) transitions for pomaglumetad methionil, pomaglumetad, and their respective internal standards by infusing the individual compounds into the mass spectrometer.
-
-
Quantification:
-
Create a calibration curve by spiking known concentrations of pomaglumetad methionil and pomaglumetad into blank plasma and processing them as described above.
-
Analyze the processed samples and quantify the analytes by comparing their peak area ratios to the internal standards against the calibration curve.
-
Visualizations
References
troubleshooting inconsistent results with pomaglumetad methionil anhydrous
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pomaglumetad methionil anhydrous. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is pomaglumetad methionil and what is its primary mechanism of action?
Pomaglumetad methionil (also known as POMA or LY2140023) is an inactive prodrug that is orally active.[1] Following administration, it is rapidly absorbed and hydrolyzed to its active metabolite, pomaglumetad (LY404039).[2] Pomaglumetad is a highly selective and potent agonist for the metabotropic glutamate (B1630785) receptor subtypes 2 and 3 (mGluR2 and mGluR3).[2][3] These receptors are primarily located presynaptically on glutamatergic neurons and their activation leads to a reduction in the release of the excitatory neurotransmitter glutamate.[3][4]
Q2: Why were the clinical trials for pomaglumetad methionil in schizophrenia unsuccessful?
Despite promising preclinical results, pomaglumetad methionil failed to demonstrate consistent efficacy in Phase II and III clinical trials for schizophrenia.[5][6][7][8][9] The primary reasons cited for the failures include a lack of separation from placebo on primary efficacy endpoints.[8][10] Post-hoc analyses suggested that the drug might be effective in specific patient populations, such as those in the early stages of the disease.[11] It has also been suggested that the doses used in the initial trials may have been inadequate.[3]
Q3: What are the known differences between mGluR2 and mGluR3 activation, and how might this contribute to inconsistent results?
mGluR2 and mGluR3 receptors can have differing, and sometimes opposing, effects which may contribute to experimental variability. For instance, activation of mGluR3 is suggested to be neuroprotective, while activation of mGluR2 may have neurodegenerative effects.[3] This dual activity of pomaglumetad on both receptors could lead to mixed or inconsistent outcomes depending on the specific experimental model and the relative expression levels of mGluR2 and mGluR3 in the tissues being studied.[3]
Q4: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[11] Stock solutions, typically prepared in DMSO, are stable for up to 1 year when stored at -80°C.[11] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[11] For short-term storage, solutions can be kept at 4°C for over a week.[11] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[2]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in in vivo behavioral studies.
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Question: My behavioral study with pomaglumetad methionil is showing high variability between subjects. What could be the cause?
-
Answer:
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Formulation and Administration: Ensure the compound is fully dissolved or homogeneously suspended before administration. For oral gavage, using a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) can help maintain a uniform suspension.[11] For intraperitoneal injections, ensure the pH of the saline solution is adjusted to approximately 7 to improve solubility.[12]
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Dose-Response Relationship: The effects of pomaglumetad can be dose-dependent and may even show a U-shaped or inverted-U dose-response curve in some models.[3] It is crucial to perform a thorough dose-response study to identify the optimal therapeutic window for your specific model.
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Animal Model Specificity: The effects of pomaglumetad can vary significantly depending on the animal model used. For example, it has been shown to normalize dopamine (B1211576) neuron activity in a methylazoxymethanol (B1197960) acetate (B1210297) (MAM) rat model of schizophrenia but has little effect in wild-type rats under baseline conditions.[11][12] Consider whether your chosen model is appropriate for investigating the glutamatergic hypothesis of the disorder you are studying.
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Sex Differences: Preclinical studies have shown that the effects of pomaglumetad can be influenced by the estrous cycle in female rats.[11] It is important to consider and potentially control for the hormonal status of female animals in your experimental design.
-
-
Issue 2: Low or no response in in vitro cell-based assays.
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Question: I am not observing the expected decrease in cAMP levels after applying pomaglumetad methionil to my cell cultures. What should I check?
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Answer:
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Prodrug Activation: Pomaglumetad methionil is a prodrug and needs to be hydrolyzed to its active form, pomaglumetad. While this occurs readily in vivo, the efficiency of this conversion in vitro can depend on the cell type and the presence of necessary esterases. Consider using the active metabolite, pomaglumetad (LY404039), directly for in vitro experiments to bypass this variable.
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Receptor Expression: Confirm that your cell line expresses sufficient levels of mGluR2 and/or mGluR3. Receptor expression levels can vary significantly between cell lines and even with passage number.
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Assay Conditions: Ensure that the assay conditions are optimal for detecting a decrease in cAMP. This includes using an appropriate concentration of forskolin (B1673556) or another adenylyl cyclase activator to stimulate cAMP production.
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Differential Receptor Coupling: mGluR2 and mGluR3 can couple to different signaling pathways. While both are known to inhibit adenylyl cyclase, their coupling efficiency can vary.[3]
-
-
Issue 3: Compound precipitation in prepared solutions.
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Question: My pomaglumetad methionil solution is precipitating during my experiment. How can I improve its solubility?
-
Answer:
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Solvent Selection: For in vivo studies, a common formulation involves dissolving the compound in a small amount of DMSO and then using co-solvents like PEG300 and Tween-80 in saline.[2] For oral administration, suspension in 0.5% CMC-Na is also an option.[11]
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pH Adjustment: The solubility of pomaglumetad methionil in aqueous solutions is pH-dependent. Adjusting the pH of the saline vehicle to ~7 with dropwise addition of 1 M NaOH has been shown to improve solubility for intraperitoneal injections.[12]
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Sonication and Heating: Gentle sonication or warming of the solution can aid in dissolution. However, be cautious with heating to avoid degradation of the compound.[2]
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Fresh Preparation: It is highly recommended to prepare fresh solutions for each experiment, especially for in vivo studies, to minimize the risk of precipitation over time.[2]
-
-
Data Summary
Table 1: In Vivo Dose-Response of Pomaglumetad Methionil on Dopamine Neuron Activity in a Rat Model
| Treatment Group | Dose (mg/kg, i.p.) | Number of Spontaneously Active DA Neurons (Mean ± SEM) |
| Saline Control (SAL) + Vehicle | - | 12.5 ± 0.5 |
| MAM Model + Vehicle | - | 18.2 ± 0.8 |
| MAM Model + Pomaglumetad | 1 | 15.1 ± 0.7 |
| MAM Model + Pomaglumetad | 3 | 13.2 ± 0.6 |
| MAM Model + Pomaglumetad | 10 | 12.8 ± 0.9 |
Data adapted from a preclinical study in a methylazoxymethanol acetate (MAM) rat model of schizophrenia.[11][13] The number of spontaneously active dopamine (DA) neurons in the ventral tegmental area (VTA) was measured.
Experimental Protocols
1. In Vivo Electrophysiology in a Rat Model
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Objective: To assess the effect of pomaglumetad methionil on the spontaneous activity of dopamine neurons in the ventral tegmental area (VTA).
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Animal Model: Methylazoxymethanol acetate (MAM) developmental disruption model in rats.
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Drug Preparation:
-
Dissolve this compound in 0.9% sterile saline.
-
For a 10 mg/kg dose, a volume of 3 ml/kg may be required for improved solubility. For lower doses, 1 ml/kg is standard.[12]
-
Adjust the pH of the solution to approximately 7 by adding 1 M NaOH dropwise to aid dissolution.[12]
-
Administer the solution via intraperitoneal (i.p.) injection 30 minutes prior to electrophysiological recording.[12][13]
-
-
Electrophysiological Recording:
-
Anesthetize the rat according to approved institutional protocols.
-
Perform in vivo single-unit extracellular recordings of presumed dopamine neurons in the VTA.
-
Identify dopamine neurons based on their characteristic firing patterns (e.g., long-duration action potentials, slow firing rate, and burst firing).
-
Measure the number of spontaneously active dopamine neurons per electrode track, their average firing rate, and the percentage of spikes occurring in bursts.[12]
-
-
Experimental Workflow:
2. In Vitro cAMP Accumulation Assay
-
Objective: To determine the effect of pomaglumetad on adenylyl cyclase activity in a cell line expressing mGluR2/3.
-
Cell Line: A suitable cell line endogenously or recombinantly expressing mGluR2 and/or mGluR3 (e.g., CHO or HEK293 cells).
-
Materials:
-
Pomaglumetad (active metabolite, LY404039)
-
Forskolin
-
cAMP assay kit (e.g., a competitive immunoassay or a bioluminescence-based assay)
-
-
Protocol:
-
Plate cells in a 96-well plate and grow to confluency.
-
On the day of the assay, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for a short period.
-
Pre-incubate the cells with various concentrations of pomaglumetad.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve to determine the EC50 of pomaglumetad for the inhibition of forskolin-stimulated cAMP accumulation.
-
-
Experimental Workflow:
Signaling Pathway
Activation of mGluR2 and mGluR3, which are G-protein coupled receptors (GPCRs), primarily involves the Gαi/o signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. Additionally, the βγ subunits of the G-protein can modulate the activity of various ion channels.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP-Glo™ Assay Protocol [promega.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 11. Pomaglumetad methionil | GluR | TargetMol [targetmol.com]
- 12. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Preclinical Profile: A Comparative Analysis of Pomaglumetad Methionil Anhydrous and Aripiprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical pharmacological profiles of pomaglumetad methionil anhydrous and aripiprazole (B633), two antipsychotic agents with distinct mechanisms of action. The data presented herein is collated from a range of preclinical studies to offer a comprehensive overview of their receptor binding, efficacy in established animal models of psychosis, and underlying signaling pathways.
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While traditional antipsychotics have primarily targeted the dopamine (B1211576) D2 receptor, newer therapeutic strategies are exploring alternative pathways. Pomaglumetad methionil, a prodrug of the metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist LY404039, represents a glutamatergic approach to antipsychotic therapy. In contrast, aripiprazole is a well-established atypical antipsychotic that acts as a dopamine D2 partial agonist and serotonin (B10506) 5-HT1A receptor partial agonist. This guide will delve into the preclinical data that differentiates these two compounds.
Mechanism of Action
This compound is an orally administered prodrug that is rapidly converted to its active metabolite, pomaglumetad (LY404039). Pomaglumetad is a selective agonist at metabotropic glutamate receptors 2 and 3 (mGluR2/3). These receptors are predominantly located presynaptically on glutamatergic neurons, and their activation leads to a reduction in glutamate release. By dampening excessive glutamatergic transmission, pomaglumetad is thought to indirectly modulate downstream dopamine pathways, contributing to its antipsychotic effects.
Aripiprazole exhibits a unique pharmacological profile, acting as a partial agonist at the dopamine D2 receptor. This means it can act as a functional antagonist in a hyperdopaminergic state (as seen in the mesolimbic pathway in psychosis) and as a functional agonist in a hypodopaminergic state (as hypothesized in the mesocortical pathway, contributing to negative and cognitive symptoms)[1]. Additionally, aripiprazole is a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the 5-HT2A receptor, which further contributes to its therapeutic effects and favorable side-effect profile[1][2].
Quantitative Data Presentation
The following tables summarize the receptor binding affinities and preclinical efficacy of pomaglumetad methionil (as its active metabolite, LY404039) and aripiprazole in various assays. It is important to note that direct head-to-head preclinical studies are limited; therefore, data is compiled from separate studies utilizing similar models.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | Pomaglumetad (LY404039) | Aripiprazole |
| Dopamine D2 | >10,000 | 0.34 |
| Serotonin 5-HT1A | >10,000 | 1.7 |
| Serotonin 5-HT2A | >10,000 | 3.4 |
| mGluR2 (human) | 149 | Not Active |
| mGluR3 (human) | 92 | Not Active |
Data for LY404039 from Rorick-Kehn et al. (2007). Data for aripiprazole from Shapiro et al. (2003).
Table 2: Efficacy in Preclinical Models of Psychosis
| Animal Model | Pomaglumetad (LY404039) | Aripiprazole |
| Amphetamine-Induced Hyperlocomotion | Attenuation at 3-30 mg/kg | Attenuation at 0.3-3 mg/kg[3] |
| PCP-Induced Hyperlocomotion | Attenuation at 10 mg/kg | Attenuation at 1-30 mg/kg[4] |
| Conditioned Avoidance Response | Inhibition at 3-10 mg/kg | Effective (dose-dependent) |
| Prepulse Inhibition (PPI) Deficit Reversal | Effective in some models | Reverses amphetamine-induced deficits[4] |
| MAM Model of Schizophrenia | Normalizes DA neuron activity | Inhibits DA neuron firing[5] |
Data for LY404039 from Rorick-Kehn et al. (2007). Data for aripiprazole compiled from multiple sources.
Experimental Protocols
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to counteract the psychostimulant effects of amphetamine, which are thought to mimic the positive symptoms of schizophrenia.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Apparatus: Locomotor activity is measured in an open-field arena equipped with infrared photobeams to detect movement[6].
-
Procedure:
-
Animals are habituated to the testing room for at least one hour before the experiment.
-
A baseline locomotor activity is recorded for 30-60 minutes.
-
The test compound (e.g., pomaglumetad methionil or aripiprazole) or vehicle is administered via the appropriate route (e.g., intraperitoneally, i.p.).
-
After a pre-treatment period (typically 30-60 minutes), amphetamine (e.g., 1.5 mg/kg, i.p.) is administered.
-
Locomotor activity is then recorded for an additional 60-90 minutes.
-
-
Data Analysis: The total distance traveled or the number of beam breaks are quantified and compared between treatment groups. A significant reduction in amphetamine-induced hyperactivity by the test compound is indicative of potential antipsychotic efficacy.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia.
-
Animals: Mice (e.g., C57BL/6) or rats are used.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
The animal is placed in the startle chamber and allowed to acclimate for a 5-minute period with background white noise (e.g., 70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 74, 78, or 82 dB for 20 ms) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is presented.
-
-
-
Data Analysis: The startle amplitude is recorded for each trial. The percentage of PPI is calculated using the formula: %PPI = 100 - [(startle response on prepulse + pulse trial) / (startle response on pulse-alone trial)] x 100[3]. Antipsychotic drugs are expected to reverse deficits in PPI induced by psychotomimetic agents or in certain genetic models.
Signaling Pathways and Mechanisms
The distinct mechanisms of action of pomaglumetad methionil and aripiprazole are reflected in their downstream signaling pathways.
Pomaglumetad Methionil (via mGluR2/3)
Activation of the Gi/o-coupled mGluR2/3 by pomaglumetad leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP)[2][7]. This reduction in cAMP levels leads to decreased protein kinase A (PKA) activity, ultimately resulting in the reduced probability of glutamate release from the presynaptic terminal.
Aripiprazole (via Dopamine D2 Receptor)
Aripiprazole's partial agonism at the D2 receptor results in a more complex signaling profile. In a state of high dopamine, aripiprazole competes with the endogenous full agonist, leading to a net decrease in D2 receptor signaling and a reduction in the inhibition of adenylyl cyclase (i.e., a relative increase in cAMP compared to full agonism). Conversely, in a low dopamine state, aripiprazole's intrinsic agonist activity stimulates the D2 receptor, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This stabilizing effect on the dopamine system is a key feature of its mechanism[1].
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of pomaglumetad methionil and aripiprazole in a preclinical model of psychosis, such as amphetamine-induced hyperlocomotion.
Conclusion
Pomaglumetad methionil and aripiprazole represent two distinct approaches to the treatment of psychosis, targeting the glutamatergic and dopaminergic/serotonergic systems, respectively. Preclinical data highlights these differences, with pomaglumetad demonstrating efficacy through the modulation of glutamate release, while aripiprazole acts as a dopamine system stabilizer. The choice between these mechanisms for future drug development will depend on the specific symptom domains being targeted and the desired side-effect profile. The data presented in this guide provides a foundation for researchers to understand the preclinical characteristics of these two compounds and to inform the design of future investigations into novel antipsychotic therapies.
References
- 1. Active-State Model of a Dopamine D2 Receptor - Gαi Complex Stabilized by Aripiprazole-Type Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. b-neuro.com [b-neuro.com]
- 7. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pomaglumetad Methionil and Risperidone on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of pomaglumetad methionil and risperidone (B510) on dopamine (B1211576) release, supported by experimental data. The distinct mechanisms of these two compounds offer different therapeutic strategies for psychiatric disorders, particularly schizophrenia, where dopamine dysregulation is a key feature.
Executive Summary
Pomaglumetad methionil, a prodrug of the metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist LY404039, and risperidone, a potent serotonin (B10506) 5-HT2A and dopamine D2 receptor antagonist, exert their effects on the dopamine system through fundamentally different pathways. Pomaglumetad methionil indirectly modulates dopamine neuron activity, primarily in hyperdopaminergic states, by reducing presynaptic glutamate release. In contrast, risperidone directly antagonizes D2 receptors, leading to an increase in dopamine release and metabolism as a compensatory response. This guide will delve into the experimental evidence detailing these distinct effects.
Data Presentation
The following table summarizes the quantitative effects of pomaglumetad methionil and risperidone on dopamine neuron activity and release from key preclinical studies. It is important to note that the methodologies and measured parameters differ between the studies, precluding a direct quantitative comparison.
| Drug | Model | Brain Region | Dosage | Parameter Measured | Key Finding |
| Pomaglumetad Methionil | Methylazoxymethanol acetate (B1210297) (MAM) rat model of schizophrenia | Ventral Tegmental Area (VTA) | 1, 3, 10 mg/kg, i.p. | Number of spontaneously active dopamine neurons | Dose-dependent reduction in the number of active dopamine neurons in MAM rats to control levels. No effect in saline control rats.[1][2] |
| Normal rats under acute restraint stress | Ventral Tegmental Area (VTA) | 3 mg/kg, i.p. | Number of spontaneously active dopamine neurons | Prevented the stress-induced increase in dopamine neuron population activity.[1][2][3][4] | |
| Risperidone | Freely moving rats | Nucleus Accumbens (NAC), Medial Prefrontal Cortex (MPC), Lateral Striatum (STR) | 0.2, 2.0 mg/kg, s.c. | Extracellular dopamine release and metabolism | Increased dopamine release and metabolism to a similar extent in all three brain regions.[5] |
| Healthy human subjects | Striatum | 0.5 - 2.0 mg, oral | Dopamine D2 receptor occupancy | Dose-dependent occupancy of D2 receptors (ranging from 18% to 70%).[6] | |
| Healthy human subjects | Striatum | Single oral dose | Dopamine synthesis capacity | No significant change in dopamine synthesis capacity.[7] |
Experimental Protocols
Pomaglumetad Methionil: In Vivo Electrophysiology in a Rat Model of Schizophrenia
-
Objective: To determine the effect of pomaglumetad methionil on the activity of dopamine neurons in the VTA of a neurodevelopmental model of schizophrenia.
-
Animal Model: Methylazoxymethanol acetate (MAM) rat model, which induces a hyperdopaminergic state analogous to psychosis, and saline-treated control rats.[1][2]
-
Procedure:
-
MAM and control rats were administered pomaglumetad methionil (1, 3, or 10 mg/kg, i.p.) or saline.
-
Thirty minutes post-injection, the animals were anesthetized for in vivo electrophysiological recordings.
-
A recording electrode was passed through the VTA in a grid-like pattern to count the number of spontaneously firing dopamine neurons.
-
The firing rate and bursting activity of the identified dopamine neurons were also analyzed.[1][2]
-
-
Key Controls: Saline-treated control rats were used to establish baseline dopamine neuron activity and to ensure that pomaglumetad methionil did not affect normodopaminergic states.
Risperidone: In Vivo Microdialysis in Freely Moving Rats
-
Objective: To measure the effect of acute risperidone administration on extracellular dopamine levels in different brain regions.
-
Animal Model: Freely moving adult male Sprague-Dawley rats.
-
Procedure:
-
Microdialysis probes were implanted in the nucleus accumbens, medial prefrontal cortex, and lateral striatum.
-
Following a baseline collection period, rats were administered risperidone (0.2 or 2.0 mg/kg, s.c.).
-
Dialysate samples were collected at regular intervals and analyzed for dopamine and its metabolites using high-performance liquid chromatography (HPLC).[5]
-
-
Key Controls: A vehicle control group was used to account for any changes in dopamine levels not attributable to risperidone. The study also compared the effects of risperidone to other antipsychotics like clozapine (B1669256) and raclopride.[5]
Signaling Pathways and Mechanisms of Action
Pomaglumetad Methionil: Indirect Modulation of Dopamine Release
Pomaglumetad methionil is a prodrug that is converted to LY404039, an agonist of mGluR2 and mGluR3 receptors.[8] These receptors are predominantly located presynaptically on glutamatergic neurons. In pathological states of glutamate hyperactivity, such as that modeled in the MAM rats, activation of these autoreceptors by pomaglumetad methionil reduces the release of glutamate.[8] The VTA dopamine neurons are regulated by glutamatergic inputs, including those from the ventral hippocampus.[1][3] By dampening excessive glutamatergic transmission, pomaglumetad methionil is thought to indirectly normalize the firing of hyperactive dopamine neurons.[1][3][4]
Caption: Pomaglumetad Methionil Signaling Pathway.
Risperidone: Direct Antagonism of Dopamine Receptors
Risperidone is an antagonist at both serotonin 5-HT2A and dopamine D2 receptors.[9][10][11][12] Its antipsychotic effects are primarily attributed to the blockade of D2 receptors in the mesolimbic pathway.[9][10][11] This blockade prevents dopamine from binding to the postsynaptic receptor. In response to this receptor antagonism, there is a feedback mechanism that leads to an increase in the synthesis and release of dopamine from presynaptic neurons. This increased turnover is reflected in the elevated levels of dopamine metabolites.
Caption: Risperidone's Effect on Dopamine Signaling.
Conclusion
Pomaglumetad methionil and risperidone represent two distinct approaches to modulating the dopamine system. Pomaglumetad methionil acts as a "normalizer" in hyperdopaminergic states by reducing excessive glutamate-driven activity of dopamine neurons, without affecting baseline dopamine neurotransmission. This suggests a potential for a more targeted therapeutic effect with a lower risk of side effects associated with direct dopamine receptor blockade.
Risperidone, a cornerstone of current antipsychotic therapy, directly antagonizes D2 receptors, which is effective in reducing the positive symptoms of schizophrenia. However, this direct antagonism can lead to a compensatory increase in dopamine release and metabolism and is associated with a range of side effects, including extrapyramidal symptoms and hyperprolactinemia.[12]
The development of glutamatergic modulators like pomaglumetad methionil highlights a paradigm shift in the search for novel antipsychotic treatments. While clinical trials with pomaglumetad methionil have had mixed results, the preclinical data underscores the potential of targeting upstream glutamatergic pathways to regulate dopamine function, particularly in specific patient populations or stages of illness.[3][13] Further research is warranted to fully elucidate the therapeutic potential of this mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. S23. POMAGLUMETAD METHIONIL NORMALIZES VTA DOPAMINE NEURON ACTIVITY IN THE METHYLAZOXYMETHANOL ACETATE MODEL OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Risperidone: regional effects in vivo on release and metabolism of dopamine and serotonin in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effects of the Antipsychotic Risperidone on Dopamine Synthesis in Human Brain Measured by Positron Emission Tomography with l-[β-11C]DOPA: A Stabilizing Effect for Dopaminergic Neurotransmission? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. Exploratory analysis for a targeted patient population responsive to the metabotropic glutamate 2/3 receptor agonist pomaglumetad methionil in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to mGluR2/3 Agonists: Pomaglumetad Methionil vs. LY379268
Introduction
Metabotropic glutamate (B1630785) receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. The group II mGluRs, comprising mGluR2 and mGluR3, have emerged as significant therapeutic targets for neuropsychiatric disorders, including schizophrenia.[1] An excess of the neurotransmitter glutamate is often associated with these conditions.[1] Group II mGluR agonists are believed to exert their therapeutic effects by reducing the presynaptic release of glutamate.[2]
This guide provides a detailed comparison of two prominent group II mGluR agonists: pomaglumetad methionil (also known as LY2140023) and LY379268. Pomaglumetad methionil is a prodrug of the active compound pomaglumetad (LY404039), designed to enhance oral bioavailability for clinical development.[2] LY379268 is a potent and selective preclinical tool compound that has been extensively studied in various animal models.[1] While pomaglumetad methionil has undergone human clinical trials, LY379268 has not.[1] This comparison will focus on their pharmacological profiles, preclinical efficacy, and underlying mechanisms, supported by experimental data.
Mechanism of Action and Signaling Pathway
Both pomaglumetad and LY379268 are selective agonists for mGluR2 and mGluR3. These receptors are coupled to the Gαi/o protein. Upon activation by an agonist, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA). At presynaptic terminals, this signaling cascade results in the inhibition of glutamate release.
Pharmacological and Pharmacokinetic Profile
Pomaglumetad methionil was specifically developed as a prodrug to overcome the poor oral bioavailability of its active form, pomaglumetad. This strategy resulted in a compound suitable for clinical investigation. LY379268, while potent, has primarily been used in preclinical settings where direct administration (e.g., intraperitoneal injection) is common.
| Parameter | Pomaglumetad Methionil / Pomaglumetad | LY379268 | Reference |
| Type | Prodrug of Pomaglumetad (LY404039) | Direct Agonist | [2] |
| Target | mGluR2 / mGluR3 | mGluR2 / mGluR3 | [1][2] |
| Potency (Ki) | h-mGluR2: 149 nMh-mGluR3: 92 nM | EC50 values reported; see below | [3] |
| Potency (EC50) | h-mGluR2: 23 nMh-mGluR3: 48 nM | Ki values not found; potent agonist | [4] |
| Selectivity | >100-fold vs. ionotropic glutamate receptors | High selectivity over group I/III mGluRs | [1][3] |
| Oral Bioavailability | ~63% (in rats for pomaglumetad) | Not typically administered orally | [2] |
| Peak Brain Conc. | Data not available | Within 30 min post-IP injection (gerbils) | [5] |
Preclinical Efficacy Comparison
Both compounds have demonstrated robust efficacy across a range of animal models predictive of antipsychotic and anxiolytic effects. They are particularly effective in models where glutamatergic hyperactivity is induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) or in neurodevelopmental models.
| Animal Model | Pomaglumetad (LY404039) | LY379268 | Key Findings & References |
| PCP-Induced Hyperlocomotion | Effective (10 mg/kg) | Effective | Attenuates stimulant-induced hyperactivity, a model for psychosis.[6][7] |
| Conditioned Avoidance Responding | Effective (3-10 mg/kg) | Effective | A classic preclinical test for antipsychotic activity.[1][6] |
| Anxiolytic Models | Effective (Fear-potentiated startle, marble burying) | Effective (but anxiogenic at high doses) | Shows potential for treating anxiety, though dose is critical for LY379268.[6][8] |
| Neurodevelopmental Models | Normalizes dopamine (B1211576) neuron activity (MAM model) | Reverses memory deficits (Social Isolation) | Both compounds correct deficits relevant to schizophrenia pathophysiology.[6][9] |
| Motor Side Effects | No impairment on rotarod | No impairment at antihyperalgesic doses | Suggests a lower risk of extrapyramidal side effects compared to typical antipsychotics.[5][6] |
| Neurotransmitter Modulation | Increases DA/5-HT turnover in PFC | Increases DA/5-HT turnover in PFC | Both compounds modulate monoamine systems in the prefrontal cortex.[6][10] |
Experimental Protocol: Social Isolation Rearing Model in Rats
The post-weaning social isolation rearing model in rats is a well-established neurodevelopmental paradigm used to induce behavioral changes relevant to schizophrenia.[9][11] LY379268 has been shown to reverse deficits in this model.[9]
Objective: To assess the ability of LY379268 to reverse behavioral deficits (locomotor hyperactivity, recognition memory impairment) induced by social isolation rearing in rats.
Methodology:
-
Animals and Rearing: Male Lister Hooded rat pups are weaned on postnatal day 23-25.[9] They are then assigned to one of two housing conditions for 6 weeks:
-
Group-Housed (Control): 3-4 rats per cage in a standard environment.
-
Isolation-Reared: Housed individually in separate cages.[9]
-
-
Drug Administration: After the 6-week rearing period, animals receive an acute intraperitoneal (i.p.) injection of either vehicle (saline) or LY379268 (1 mg/kg) 30 minutes prior to behavioral testing.[9]
-
Behavioral Testing:
-
Locomotor Activity: Rats are placed in a novel arena, and their movement is tracked automatically to measure total distance traveled, serving as an index of hyperactivity.
-
Novel Object Recognition: This task assesses recognition memory. Rats are first familiarized with two identical objects in an arena. After a delay, one object is replaced with a novel one. The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.[9]
-
-
Data Analysis: Behavioral data (e.g., distance traveled, discrimination index for object recognition) are compared between the four groups (Group-Housed/Vehicle, Group-Housed/LY379268, Isolation-Reared/Vehicle, Isolation-Reared/LY379268) using statistical methods like ANOVA.
Summary and Conclusion
Both pomaglumetad and LY379268 are potent and selective mGluR2/3 agonists that demonstrate significant antipsychotic- and anxiolytic-like properties in preclinical models. They function by activating the Gαi/o pathway to reduce presynaptic glutamate release, a mechanism distinct from traditional dopamine D2 receptor antagonists.
-
LY379268 has proven to be an invaluable research tool, demonstrating robust efficacy in a wide array of animal models that mimic aspects of schizophrenia and other CNS disorders.[1] Its profile confirms the therapeutic potential of targeting mGluR2/3 receptors.
-
Pomaglumetad methionil represents the clinical translation of this concept.[2] Developed as a prodrug to achieve oral bioavailability, it progressed to Phase 3 clinical trials. Despite promising preclinical data and a favorable side-effect profile concerning motor symptoms and weight gain, it ultimately failed to demonstrate superior efficacy compared to placebo or standard-of-care antipsychotics in broad patient populations.
The divergence in their paths highlights a critical challenge in drug development: translating robust preclinical efficacy into clinical success. While the mechanism is sound, the failure of pomaglumetad methionil suggests that the pathophysiology of schizophrenia is complex and that mGluR2/3 agonism may only be effective in specific patient subpopulations or at particular stages of the illness. LY379268 remains a benchmark compound for preclinical research, while the story of pomaglumetad methionil provides crucial lessons for the future development of glutamatergic modulators for psychiatric disorders.
References
- 1. The preclinical properties of a novel group II metabotropic glutamate receptor agonist LY379268 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 3. Pharmacological and pharmacokinetic properties of a structurally novel, potent, and selective metabotropic glutamate 2/3 receptor agonist: in vitro characterization of agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systemic pre-treatment with a group II mGlu agonist, LY379268, reduces hyperalgesia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the mGlu2/3 receptor agonist LY379268 on motor activity in phencyclidine-sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mGluR2/3 agonist LY379268 reverses post-weaning social isolation-induced recognition memory deficits in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The potent, selective mGlu2/3 receptor agonist LY379268 increases extracellular levels of dopamine, 3,4-dihydroxyphenylacetic acid, homovanillic acid, and 5-hydroxyindole-3-acetic acid in the medial prefrontal cortex of the freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Relevance of Animal Models of Social Isolation and Social Motivation for Understanding Schizophrenia: Review and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical In Vivo Efficacy Showdown: Pomaglumetad Methionil vs. Olanzapine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical in vivo efficacy of pomaglumetad methionil and olanzapine (B1677200), two antipsychotic compounds with distinct mechanisms of action. The following sections detail their therapeutic effects in established animal models of schizophrenia, supported by experimental data and protocols.
Pomaglumetad methionil, a prodrug of the selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist LY404039, represents a novel glutamatergic approach to treating schizophrenia. In contrast, olanzapine is a well-established second-generation atypical antipsychotic that primarily acts as a dopamine (B1211576) (D2) and serotonin (B10506) (5-HT2A) receptor antagonist. This guide synthesizes available preclinical data to offer a comparative overview of their in vivo performance.
Comparative Efficacy Data
Pomaglumetad Methionil: Efficacy in the MAM Rat Model of Schizophrenia
The methylazoxymethanol (B1197960) acetate (B1210297) (MAM) model mimics developmental abnormalities associated with schizophrenia, leading to a hyperdopaminergic state.
| Efficacy Endpoint | Animal Model | Doses Tested (i.p.) | Key Findings | Reference |
| Dopamine Neuron Activity | MAM Rats | 1, 3, 10 mg/kg | Dose-dependently reduced the number of spontaneously active dopamine neurons in the ventral tegmental area (VTA) to control levels. No effect was observed in saline control rats. | [1][2][3] |
| Cognitive Function (Novel Object Recognition) | MAM Rats | 1, 3 mg/kg | Increased novel object recognition in MAM rats, suggesting an improvement in cognitive deficits. No effect was observed in saline control rats. | [1][2] |
Olanzapine: Efficacy in Various Animal Models of Schizophrenia
Olanzapine has been evaluated in multiple animal models that represent different aspects of schizophrenia pathophysiology.
| Efficacy Endpoint | Animal Model | Doses Tested | Key Findings | Reference |
| Hyperlocomotion | Isolation-reared Mice | 0.5, 1.3, 5 mg/kg (chronic) | Doses of 0.5 and 1.3 mg/kg partially attenuated hyperlocomotion. The 5 mg/kg dose decreased locomotion, indicating potential sedative effects. | [4] |
| Cognitive Function (Novel Object Recognition & T-Maze) | Isolation-reared Mice | 0.5, 1.3, 5 mg/kg (chronic) | Low doses (0.5 and 1.3 mg/kg) improved recognition memory and T-maze performance. The highest dose (5 mg/kg) impaired recognition memory. | [4] |
| Prepulse Inhibition (PPI) Deficits | Apomorphine-induced PPI disruption in rats | Not specified | Reverses apomorphine-induced disruption of PPI, an effect that correlates with clinical potency. | [5] |
| Social Interaction Deficits | PCP-induced deficits in rats | Not specified | Partially reverses phencyclidine (PCP)-induced deficits in social behavior. | [5] |
| MK-801-induced Hyperactivity | Mice | Not specified | Attenuated hyperactivity induced by the NMDA receptor antagonist MK-801 in a dose-dependent manner. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are crucial for the interpretation and replication of these findings.
Pomaglumetad Methionil in the MAM Rat Model
-
Animal Model: The methylazoxymethanol acetate (MAM) developmental disruption model was used. Pregnant Sprague Dawley rats were administered MAM on gestational day 17 to induce schizophrenia-like neurodevelopmental abnormalities in the offspring.[3]
-
Drug Administration: Pomaglumetad methionil (1, 3, or 10 mg/kg) was administered via intraperitoneal (i.p.) injection 30 minutes prior to electrophysiological recordings or behavioral testing.[1][2]
-
In Vivo Electrophysiology: Anesthetized rats underwent in vivo extracellular single-unit recordings of dopamine (DA) neurons in the ventral tegmental area (VTA). The number of spontaneously active DA neurons, their firing rate, and bursting activity were measured.[1][2][3]
-
Behavioral Assessment (Novel Object Recognition): This test was used to assess cognitive function. The rats' ability to recognize a novel object versus a familiar one was measured.[1][2]
Olanzapine in the Isolation-Rearing Mouse Model
-
Animal Model: Mice were socially isolated from weaning to induce schizophrenia-related behavioral deficits, including hyperactivity and cognitive impairment.[4]
-
Drug Administration: Olanzapine was administered chronically at doses of 0.5, 1.3, or 5 mg/kg for 4 weeks.[4]
-
Behavioral Assessments:
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of pomaglumetad methionil and olanzapine are visualized below, along with a typical experimental workflow for preclinical in vivo studies.
Caption: Contrasting mechanisms of action for pomaglumetad methionil and olanzapine.
Caption: Generalized experimental workflow for in vivo preclinical antipsychotic testing.
References
- 1. researchgate.net [researchgate.net]
- 2. S23. POMAGLUMETAD METHIONIL NORMALIZES VTA DOPAMINE NEURON ACTIVITY IN THE METHYLAZOXYMETHANOL ACETATE MODEL OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olanzapine ameliorated cognition deficit in a schizophrenia mouse model | Pharmakeftiki [pharmakeftiki.hsmc.gr]
- 5. acnp.org [acnp.org]
- 6. Effect of Co-Treatment of Olanzapine with SEP-363856 in Mice Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pomaglumetad Methionil Target Engagement: A Comparative Guide to PharmacoBOLD fMRI and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pharmacoBOLD (pBOLD) functional magnetic resonance imaging (fMRI) and other experimental methods for validating the target engagement of pomaglumetad methionil, a selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist. Experimental data and detailed protocols are presented to support researchers in selecting the most appropriate methods for their drug development programs.
Pomaglumetad methionil is an orally administered prodrug that is converted to its active moiety, LY404039.[1][2] This active compound selectively targets mGluR2 and mGluR3, which are G-protein coupled receptors that play a crucial role in modulating glutamate release.[2][3] By activating these presynaptic receptors, pomaglumetad methionil reduces excessive glutamate transmission, a mechanism that has been investigated for the treatment of schizophrenia.[3][4]
PharmacoBOLD fMRI for Target Engagement
PharmacoBOLD (pBOLD) fMRI is a non-invasive neuroimaging technique that measures changes in the blood-oxygen-level-dependent (BOLD) signal in the brain following a pharmacological challenge. It provides an indirect measure of neuronal activity and can be used to assess how a drug modulates brain circuits, thereby offering evidence of target engagement.
Experimental Protocol: Ketamine Challenge pBOLD fMRI
A key study by Kantrowitz et al. (2020) utilized a ketamine challenge pBOLD fMRI protocol to assess the target engagement of pomaglumetad methionil in healthy volunteers.[5][6] Ketamine, an NMDA receptor antagonist, is known to induce a state of hyperglutamatergic activity, which can be measured by an increase in the BOLD signal in specific brain regions, such as the dorsal anterior cingulate cortex (dACC).[5] The protocol is as follows:
-
Participant Recruitment: Healthy volunteers are recruited for the study.
-
Baseline Imaging: A baseline fMRI scan is acquired to measure resting-state brain activity.
-
Drug Administration: Participants are treated with either pomaglumetad methionil (at varying doses) or a placebo for a specified duration (e.g., 10 days).[5]
-
Ketamine Challenge: Following the treatment period, participants receive a controlled intravenous infusion of ketamine while undergoing fMRI scanning.
-
Data Acquisition: BOLD fMRI data is continuously acquired before, during, and after the ketamine infusion.
-
Symptom Assessment: Psychotic symptoms induced by ketamine are assessed using scales such as the Brief Psychiatric Rating Scale (BPRS).[5]
-
Data Analysis: The change in BOLD signal in the region of interest (e.g., dACC) in response to the ketamine challenge is compared between the pomaglumetad methionil and placebo groups.
Quantitative Data from Pomaglumetad Methionil pBOLD fMRI Study
The following table summarizes the key quantitative findings from the study by Kantrowitz et al. (2020), which investigated the effects of pomaglumetad methionil on ketamine-induced changes in the dACC BOLD signal and BPRS scores.[5]
| Treatment Group | Dose | Change in dACC BOLD Signal (Effect Size, d) | Change in BPRS Total Score (Effect Size, d) |
| Pomaglumetad Methionil | 80 mg/day | Not significant | -0.41 (within-group), -0.44 (between-groups vs. placebo) |
| Pomaglumetad Methionil | 320 mg/day | Not significant | Significant reduction (p < 0.01 within-group; p = 0.04 between-groups) |
| Placebo | N/A | Increase (serves as baseline for comparison) | Increase (serves as baseline for comparison) |
Data from Kantrowitz et al., 2020[5]
Alternative Target Engagement Validation Methods
While pBOLD fMRI is a powerful tool, other methods can also be employed to validate the target engagement of pomaglumetad methionil.
Positron Emission Tomography (PET) Imaging
PET is a nuclear imaging technique that can directly measure the binding of a radiolabeled ligand to a specific target receptor. For mGluR2/3, specific PET radioligands have been developed to quantify receptor occupancy.[7][8]
Experimental Protocol: mGluR2/3 PET Imaging
-
Radioligand Synthesis: A PET radioligand specific for mGluR2/3 is synthesized (e.g., [11C]Compound-1).[7]
-
Baseline Scan: A baseline PET scan is performed to determine the baseline density of mGluR2/3 in the brain.
-
Drug Administration: The subject is administered pomaglumetad methionil.
-
Post-Dose Scan: A second PET scan is conducted after drug administration.
-
Data Analysis: The change in radioligand binding potential between the baseline and post-dose scans is calculated to determine the percentage of receptor occupancy by pomaglumetad methionil.
Cerebrospinal Fluid (CSF) Biomarkers
Analysis of CSF can provide insights into the neurochemical changes induced by a drug. While not a direct measure of target binding, changes in the levels of neurotransmitters or their metabolites in the CSF can serve as pharmacodynamic biomarkers of target engagement.[9]
Experimental Protocol: CSF Biomarker Analysis
-
Baseline CSF Collection: A lumbar puncture is performed to collect a baseline CSF sample.
-
Drug Administration: The subject receives pomaglumetad methionil.
-
Post-Dose CSF Collection: A second lumbar puncture is performed at a specified time point after drug administration.
-
Biomarker Analysis: The concentrations of relevant biomarkers (e.g., glutamate, or downstream signaling molecules) are measured in the CSF samples using techniques like mass spectrometry or immunoassays.
-
Data Comparison: The pre- and post-dose biomarker levels are compared to assess the pharmacological effect of the drug.
Electroencephalography (EEG)
EEG is a non-invasive technique that measures the electrical activity of the brain. Event-related potentials (ERPs) or changes in brain wave patterns in response to specific stimuli can be used as biomarkers of drug effects on brain function.[10]
Experimental Protocol: Pharmacodynamic EEG
-
Baseline EEG Recording: A baseline EEG is recorded while the subject is at rest or performing a specific cognitive task.
-
Drug Administration: The subject is given pomaglumetad methionil.
-
Post-Dose EEG Recording: EEG is recorded again at various time points after drug administration.
-
Data Analysis: Changes in EEG parameters, such as the amplitude or latency of ERP components or the power of different frequency bands, are analyzed to detect drug-induced alterations in brain activity.
Comparison of Target Engagement Methods
| Method | Principle | Invasiveness | Directness of Target Measurement | Spatial Resolution | Temporal Resolution | Key Advantages | Key Limitations |
| pBOLD fMRI | Measures changes in blood oxygenation as an indirect marker of neuronal activity. | Non-invasive | Indirect (measures downstream effects on brain circuits) | High (mm) | Moderate (seconds) | Provides whole-brain coverage; assesses functional consequences of target engagement. | Indirect measure; can be influenced by vascular effects of the drug. |
| PET Imaging | Uses radioligands to directly quantify receptor binding and occupancy. | Minimally invasive (requires injection of a radioactive tracer) | Direct | Moderate (mm) | Low (minutes to hours) | Direct and quantitative measure of target occupancy; high specificity. | Requires a specific radioligand for the target; exposure to ionizing radiation. |
| CSF Biomarkers | Measures drug-induced changes in neurochemicals in the cerebrospinal fluid. | Invasive (requires lumbar puncture) | Indirect (measures downstream biochemical changes) | Very Low (not spatially resolved) | Low (reflects changes over hours) | Provides information on the neurochemical environment. | Invasive procedure; poor temporal and spatial resolution. |
| EEG | Measures the electrical activity of the brain using scalp electrodes. | Non-invasive | Indirect (measures changes in global brain electrical activity) | Low | High (milliseconds) | Excellent temporal resolution; relatively low cost and portable. | Poor spatial resolution; susceptible to artifacts. |
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of pomaglumetad methionil.
Caption: Workflow of a pBOLD fMRI experiment.
Caption: Logical relationships of validation methods.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 4. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proof of mechanism and target engagement of glutamatergic drugs for the treatment of schizophrenia: RCTs of pomaglumetad and TS-134 on ketamine-induced psychotic symptoms and pharmacoBOLD in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proof of mechanism and target engagement of glutamatergic drugs for the treatment of schizophrenia: RCTs of pomaglumetad and TS-134 on ketamine-induced psychotic symptoms and pharmacoBOLD in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Discovery of [11C]MK-8056: A Selective PET Imaging Agent for the Study of mGluR2 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harnessing Cerebrospinal Fluid Biomarkers in Clinical Trials for Treating Alzheimer's and Parkinson's Diseases: Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neuroelectrics.com [neuroelectrics.com]
A Head-to-Head In Vivo Comparison of Pomaglumetad and its Prodrug, Pomaglumetad Methionil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the mGluR2/3 agonist pomaglumetad (LY-404039) and its orally available prodrug, pomaglumetad methionil (LY-2140023). The development of pomaglumetad methionil was necessitated by the low oral bioavailability of the parent compound, pomaglumetad. This comparison summarizes key pharmacokinetic and pharmacodynamic data from in vivo studies to evaluate the effectiveness of this prodrug strategy.
Executive Summary
Pomaglumetad is a selective agonist for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3), which are promising targets for the treatment of psychiatric disorders such as schizophrenia. However, its clinical development has been hampered by poor oral bioavailability.[1] To address this limitation, a methionine amide prodrug, pomaglumetad methionil, was synthesized. This prodrug enhances oral absorption by utilizing the peptide transporter 1 (PEPT1), after which it is rapidly hydrolyzed to release the active pomaglumetad.[1][2] In vivo studies demonstrate that this prodrug approach significantly increases the systemic exposure to pomaglumetad following oral administration, leading to enhanced efficacy in animal models of psychosis.
Data Presentation
Table 1: Comparative Pharmacokinetics of Pomaglumetad and Pomaglumetad Methionil
| Parameter | Pomaglumetad (LY-404039) | Pomaglumetad Methionil (LY-2140023) | Species | Route of Administration | Source |
| Oral Bioavailability | ~3% | ~49% (estimated after conversion) | Human | Oral | [1] |
| Oral Bioavailability | 63% | Data not available | Rat | Oral | [1] |
| Elimination Half-life (active moiety) | 2 - 6.2 hours | 2 - 6.2 hours | Human | Oral | |
| Time to Maximum Concentration (Tmax) of Pomaglumetad | Data not available | Data not available | Rat | Oral | |
| Maximum Concentration (Cmax) of Pomaglumetad | 4.0 µg/mL | Data not available | Rat | Oral | [1] |
| Area Under the Curve (AUC0-24) of Pomaglumetad | 7.2 µg*h/mL | Data not available | Rat | Oral | [1] |
Note: A direct head-to-head oral pharmacokinetic study in the same animal model was not identified in the public literature. The data presented is compiled from separate studies and different species, which should be considered when making comparisons.
Table 2: In Vitro Receptor Binding Affinity
| Receptor | Pomaglumetad (LY-404039) Ki (nM) | Pomaglumetad Methionil (LY-2140023) Ki (µM) | Source |
| mGluR2 | 149 ± 11 | > 100 | [1] |
| mGluR3 | 92 ± 14 | > 100 | [1] |
This data indicates that the prodrug, pomaglumetad methionil, has no significant affinity for the target receptors, confirming its role as an inactive carrier for the active compound, pomaglumetad.[3]
Experimental Protocols
Pharmacokinetic Analysis in Rats
Objective: To determine the pharmacokinetic profile of pomaglumetad following oral and intravenous administration.
Methodology:
-
Animal Model: Male Fischer 344 rats were used.
-
Drug Administration: For oral administration, pomaglumetad was administered via gavage. For intravenous administration, the compound was infused via the jugular vein.
-
Blood Sampling: Blood samples were collected at various time points post-dosing.
-
Analysis: Plasma concentrations of pomaglumetad were determined using a validated high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Parameters: Key parameters such as Cmax, Tmax, AUC, and oral bioavailability were calculated from the plasma concentration-time data.
A detailed, publicly available protocol for a direct head-to-head oral pharmacokinetic comparison of pomaglumetad and pomaglumetad methionil in rats was not found. The above is a generalized protocol based on standard pharmacokinetic study designs.
Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
Objective: To assess the in vivo efficacy of pomaglumetad and its prodrug in a preclinical model of schizophrenia.
Methodology:
-
Animal Model: Male wild-type and mGlu2/3 knockout mice were used.
-
Drug Administration: Pomaglumetad (or its vehicle) was administered intraperitoneally. Pomaglumetad methionil (or its vehicle) would be administered orally in a comparative study. Olanzapine was used as a positive control.
-
PCP Administration: Phencyclidine (PCP) was administered to induce hyperlocomotion, a behavioral correlate of psychosis.
-
Behavioral Assessment: Locomotor activity was measured using automated activity monitors. The ability of the test compounds to inhibit PCP-induced hyperlocomotion was quantified.
-
Statistical Analysis: Data were analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the drug effects.[3]
Mandatory Visualization
Signaling Pathway of Pomaglumetad
Caption: Pomaglumetad signaling pathway.
Experimental Workflow for In Vivo Comparison
Caption: In vivo comparison workflow.
Conclusion
The development of pomaglumetad methionil as a prodrug for pomaglumetad represents a successful strategy to overcome the poor oral bioavailability of the parent compound.[1] While direct head-to-head in vivo comparative studies are not extensively reported in publicly available literature, the existing data strongly suggest that the prodrug approach leads to significantly higher systemic exposure of the active moiety, pomaglumetad, following oral administration. This enhanced exposure is critical for achieving therapeutic concentrations in the central nervous system and eliciting the desired pharmacodynamic effects. Further preclinical studies with a direct comparative design would be beneficial to fully elucidate the relative in vivo performance of pomaglumetad and its prodrug and to better inform clinical dose selection and trial design.
References
A Comparative Analysis of Pomaglumetad Methionil in Preclinical Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of pomaglumetad methionil, a selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, with standard-of-care atypical antipsychotics. The data presented herein is collated from various preclinical studies investigating rodent models of schizophrenia, offering a cross-validated perspective on its potential therapeutic effects.
Executive Summary
Pomaglumetad methionil, and its active metabolite LY404039, have demonstrated promising antipsychotic-like effects in multiple preclinical models of schizophrenia. These models, designed to mimic different aspects of the disorder, including positive, negative, and cognitive symptoms, show that pomaglumetad can normalize aberrant neuronal activity and behavior. This guide will delve into the quantitative data from these studies, comparing the effects of pomaglumetad with those of established atypical antipsychotics like olanzapine (B1677200) and risperidone (B510). Detailed experimental protocols for key assays are provided, along with visualizations of the proposed signaling pathways and experimental workflows.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative effects of pomaglumetad methionil (and its active metabolite LY404039) in comparison to placebo and standard antipsychotic drugs in various animal models of schizophrenia.
Table 1: Effects on Hyperlocomotion Induced by N-methyl-D-aspartate (NMDA) Receptor Antagonists
This model is widely used to screen for antipsychotic potential, as NMDA receptor antagonists like phencyclidine (PCP) and ketamine induce a hyperdopaminergic state and locomotor hyperactivity, mimicking the positive symptoms of schizophrenia.
| Drug | Dose Range | Animal Model | Effect on PCP-Induced Hyperlocomotion | Reference |
| LY404039 | 10 mg/kg | Mice | Attenuated hyperlocomotion | [1] |
| Olanzapine | 0.03 - 1.0 mg/kg | Mice | Reversed hyperlocomotion (MED = 0.03 mg/kg) | [2] |
| Risperidone | 0.002 mg/kg (ID50) | Rats | More potently blocked PCP-induced locomotion than amphetamine-induced | [3] |
| Haloperidol (B65202) | 0.3 mg/kg (MED) | Mice | Blocked hyperlocomotion, but at doses that also decreased spontaneous activity | [2] |
MED: Minimal Effective Dose; ID50: Inhibitory Dose, 50%
Table 2: Effects on Amphetamine-Induced Hyperlocomotion
This model also assesses potential antipsychotic efficacy by measuring the ability of a compound to counteract the locomotor-activating effects of the psychostimulant amphetamine.
| Drug | Dose Range | Animal Model | Effect on Amphetamine-Induced Hyperlocomotion | Reference |
| LY404039 | 3 - 30 mg/kg | Rats | Attenuated hyperlocomotion | [1] |
| Risperidone | 20 - 60 mg/kg (long-acting) | Rats | Reduced amphetamine-induced hyperlocomotion after 2-5 weeks | [4] |
| Haloperidol | 0.04 mg/kg (ID50) | Rats | More potently blocked amphetamine-induced locomotion than PCP-induced | [3] |
Table 3: Effects in the Methylazoxymethanol Acetate (MAM) Neurodevelopmental Model
The MAM model induces developmental abnormalities in rodents that lead to behavioral and neurophysiological changes in adulthood that resemble schizophrenia, including a hyperdopaminergic state.
| Drug | Dose Range | Animal Model | Key Findings | Reference |
| Pomaglumetad Methionil | 1, 3, 10 mg/kg | MAM Rats | Dose-dependently reduced the number of spontaneously active dopamine (B1211576) neurons in the VTA to control levels. Improved novel object recognition performance. | [5][6] |
| Olanzapine | Chronic treatment | MAM Rats | Associated with upregulation of insulin (B600854) resistance pathways in adipose tissue. | |
| Risperidone | Chronic treatment | MAM Rats | Associated with upregulation of fatty acid metabolism in adipose tissue. |
VTA: Ventral Tegmental Area
Table 4: Effects on Cognitive Deficits
This table summarizes the effects on cognitive tasks, which are often impaired in both schizophrenia patients and animal models.
| Drug | Dose Range | Animal Model | Cognitive Task | Effect | Reference |
| Pomaglumetad Methionil | 1 and 3 mg/kg | MAM Rats | Novel Object Recognition | Increased novel object recognition in MAM rats. | [6] |
| Olanzapine | 0.5 and 1.3 mg/kg | Isolation-reared Mice | Novel Object Recognition, T-maze | Improved recognition memory and T-maze performance. | [7] |
| Risperidone | Not specified | Neonatal Ventral Hippocampal Lesion Rats | Prepulse Inhibition | Reversed deficits in prepulse inhibition. | [8] |
Experimental Protocols
Phencyclidine (PCP)-Induced Hyperlocomotion
-
Animals: Male Swiss Webster mice.
-
Procedure: Mice are habituated to locomotor activity chambers. Following habituation, they are injected with either vehicle or PCP (e.g., 3.0 mg/kg). Test compounds (e.g., LY404039, olanzapine) or vehicle are administered at specified times before the PCP injection. Locomotor activity (e.g., distance traveled, beam breaks) is then recorded for a set duration (e.g., 60 minutes).
-
Data Analysis: The total locomotor activity counts are compared between treatment groups using statistical methods such as ANOVA followed by post-hoc tests. A significant reduction in PCP-induced hyperactivity by a test compound, at doses that do not significantly suppress spontaneous locomotion, is indicative of antipsychotic-like potential.[2]
Methylazoxymethanol Acetate (MAM) Model
-
Procedure: Pregnant dams (e.g., Sprague-Dawley rats) are administered a single injection of MAM (e.g., 22 mg/kg, i.p.) on gestational day 17. Control dams receive a saline injection. The offspring of these dams are then raised to adulthood.
-
Behavioral and Electrophysiological Testing: At adulthood, the MAM-exposed offspring exhibit a range of schizophrenia-like phenotypes. For example, in vivo electrophysiological recordings can be performed in the ventral tegmental area (VTA) to measure the number of spontaneously active dopamine neurons. Behavioral tests, such as the novel object recognition test, can also be conducted.
-
Drug Administration: Adult MAM and control rats are administered pomaglumetad methionil or vehicle, and the effects on dopamine neuron activity and cognitive performance are assessed.[5]
In Vivo Microdialysis for Neurotransmitter Measurement
-
Surgical Procedure: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting a specific brain region such as the medial prefrontal cortex.
-
Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µl/min). Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe and are collected in the dialysate.
-
Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of neurotransmitters like dopamine and glutamate.
-
Pharmacological Manipulation: Drugs can be administered systemically (e.g., i.p.) or locally through the microdialysis probe (reverse dialysis) to assess their effects on neurotransmitter release and metabolism.[9][10]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Pomaglumetad Methionil
Caption: Pomaglumetad's dual action on presynaptic and postsynaptic neurons.
Experimental Workflow for Preclinical Antipsychotic Screening
Caption: Workflow for comparing antipsychotics in preclinical models.
Conclusion
The preclinical data suggest that pomaglumetad methionil exhibits a promising antipsychotic-like profile, effectively mitigating behavioral and neurochemical abnormalities in various animal models of schizophrenia. Its efficacy in the MAM neurodevelopmental model is particularly noteworthy, as it suggests a potential to correct underlying pathophysiological processes. While direct head-to-head comparisons with atypical antipsychotics are limited in the existing literature, the available data indicates that pomaglumetad's therapeutic window and mechanism of action may offer a valuable alternative to current treatments. Further research is warranted to fully elucidate its comparative efficacy and safety profile.
References
- 1. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of phencyclidine-induced hyperlocomotion by clozapine and MDL 100,907 in rats reflects antagonism of 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of amphetamine-induced hyperlocomotion and catalepsy following long-acting risperidone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S23. POMAGLUMETAD METHIONIL NORMALIZES VTA DOPAMINE NEURON ACTIVITY IN THE METHYLAZOXYMETHANOL ACETATE MODEL OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olanzapine ameliorated cognition deficit in a schizophrenia mouse model | Pharmakeftiki [pharmakeftiki.hsmc.gr]
- 8. Disruption of prepulse inhibition of startle reflex in a neurodevelopmental model of schizophrenia: reversal by clozapine, olanzapine and risperidone but not by haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Pomaglumetad Methionil's Efficacy In Vivo: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo biomarkers to assess the efficacy of pomaglumetad methionil, a selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist. The performance of pomaglumetad methionil is compared with established atypical antipsychotics—risperidone, clozapine (B1669256), and aripiprazole (B633)—with a focus on preclinical and clinical experimental data. This document is intended to aid researchers in selecting appropriate biomarkers for the evaluation of novel glutamatergic modulators for neuropsychiatric disorders.
Introduction to Pomaglumetad Methionil
Pomaglumetad methionil is a prodrug of pomaglumetad (LY-404039), which acts as a selective agonist at mGluR2 and mGluR3. These receptors are primarily located presynaptically on glutamatergic neurons, and their activation leads to a reduction in glutamate release. This mechanism has been investigated as a potential therapeutic approach for conditions characterized by glutamatergic dysregulation, most notably schizophrenia. While clinical trials have yielded mixed results, the unique mechanism of action of pomaglumetad methionil continues to be of significant interest.
Core Efficacy Biomarkers
The in vivo efficacy of pomaglumetad methionil can be assessed through a variety of biomarkers that reflect its engagement with the glutamatergic system and its downstream effects on other neurotransmitter systems, particularly dopamine (B1211576). This guide focuses on two key categories of biomarkers for which there is available experimental data:
-
Neurophysiological Biomarkers: Direct measurement of neuronal activity.
-
Neuroimaging Biomarkers: Non-invasive visualization of brain function and neurochemistry.
Comparative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies, comparing the effects of pomaglumetad methionil with those of risperidone, clozapine, and aripiprazole on relevant in vivo biomarkers.
Table 1: Preclinical Neurophysiological Biomarkers - Dopamine Neuron Firing Rate
| Drug | Animal Model | Brain Region | Biomarker | Dosage | Effect | Citation(s) |
| Pomaglumetad Methionil | MAM Rat Model of Schizophrenia | Ventral Tegmental Area (VTA) | Number of Spontaneously Active Dopamine Neurons | 1, 3, 10 mg/kg, i.p. | Dose-dependent reduction to control levels | [1][2] |
| Risperidone | Rat | Ventral Tegmental Area (VTA) | Dopamine Neuron Firing Rate | 0.2, 2.0 mg/kg, s.c. | Increased firing rate | [3] |
| Clozapine | Rat | Ventral Tegmental Area (VTA) | Dopamine Neuron Firing Rate | 1.25-10 mg/kg, i.v. | Increased firing rate in control rats; inhibitory response in rats with elevated kynurenic acid | [4][5] |
| Aripiprazole | MAM Rat Model of Schizophrenia | Ventral Tegmental Area (VTA) | Number of Spontaneously Active Dopamine Neurons | 1 mg/kg, i.p. | Decrease in the number of spontaneously active neurons | [2][6] |
Table 2: Clinical Neuroimaging Biomarkers - Glutamate-Related Measures
| Drug | Population | Brain Region | Biomarker | Challenge Agent | Dosage | Effect | Citation(s) |
| Pomaglumetad Methionil | Healthy Volunteers | Dorsal Anterior Cingulate Cortex (dACC) | pharmacoBOLD fMRI Signal | Ketamine | 80 mg/day, 320 mg/day | 320 mg/day dose did not significantly suppress ketamine-induced pharmacoBOLD signal, but did reduce BPRS symptoms | [6][7] |
| Risperidone | Healthy Volunteers | Multiple | BOLD fMRI Signal | Ketamine | Not specified | Reduced ketamine-induced BOLD signal changes | [8] |
| Clozapine | Treatment-Resistant Schizophrenia | Caudate Nucleus | Glutamate (1H-MRS) | None | Clinical Dosing | Reduction in glutamate levels correlated with symptom improvement | [9][10] |
| Aripiprazole | First-Episode, Drug-Naïve Schizophrenia | Multiple | Resting-State Functional Connectivity (fMRI) | None | Clinical Dosing | Normalized decreased functional connectivity in responders | [11] |
Experimental Protocols
In Vivo Electrophysiology: Single-Unit Recording of Dopamine Neurons
Objective: To measure the firing rate and pattern of individual dopamine neurons in the ventral teggmental area (VTA) of anesthetized rats.
Apparatus:
-
Stereotaxic frame
-
Anesthesia system (e.g., isoflurane (B1672236) or urethane)
-
Micromanipulator
-
Glass microelectrodes (2-5 MΩ impedance) filled with 2 M NaCl and 2% Pontamine Sky Blue
-
Amplifier and data acquisition system (e.g., Axon Instruments, CED)
Procedure:
-
Anesthetize the rat (e.g., urethane (B1682113) 1.5 g/kg, i.p.) and place it in the stereotaxic frame.
-
Perform a craniotomy over the VTA (coordinates relative to bregma: AP -5.2 to -6.0 mm, ML ±0.5 to ±1.0 mm).
-
Lower a microelectrode into the VTA to identify dopamine neurons based on their characteristic electrophysiological properties: a slow, irregular firing pattern (2-10 Hz), long-duration action potentials (>2.5 ms), and a biphasic (positive-negative) waveform.[7]
-
Once a stable recording is established, administer the test compound (e.g., pomaglumetad methionil, risperidone, clozapine, or aripiprazole) via intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.) injection.
-
Record neuronal activity for a defined period before and after drug administration.
-
At the end of the experiment, eject Pontamine Sky Blue from the electrode tip to mark the recording site for histological verification.
-
Analyze the data to determine changes in firing rate (spikes/second) and firing pattern (e.g., burst firing).
Clinical Neuroimaging: PharmacoBOLD fMRI with Ketamine Challenge
Objective: To measure changes in the blood-oxygen-level-dependent (BOLD) signal in response to a ketamine challenge, as a proxy for changes in glutamate release, and to assess the modulatory effect of a test compound.[12][13]
Participants:
-
Healthy volunteers or patients with schizophrenia, screened for MRI contraindications and medical/psychiatric history.
Procedure:
-
Baseline Scan: Acquire a resting-state fMRI scan before any drug administration.
-
Drug Administration: Administer the test compound (e.g., pomaglumetad methionil) or placebo according to the study design (e.g., single dose or multiple days of dosing).
-
Ketamine Challenge: Administer a sub-anesthetic dose of ketamine intravenously (e.g., a bolus of 0.23 mg/kg followed by a continuous infusion).[12]
-
Post-Ketamine Scan: Acquire a second resting-state fMRI scan during and/or after the ketamine infusion.
-
Image Analysis:
-
Pre-process the fMRI data (motion correction, spatial smoothing, etc.).
-
Use a general linear model (GLM) to identify brain regions showing a significant change in BOLD signal in response to ketamine.
-
Define regions of interest (ROIs), such as the dorsal anterior cingulate cortex (dACC), based on the ketamine effect.
-
Extract the BOLD signal change from the ROIs and compare the effect between the test compound and placebo groups.
-
Signaling Pathways and Experimental Workflows
Caption: Pomaglumetad Methionil Signaling Pathway.
Caption: Experimental Workflow for Biomarker Assessment.
Caption: Logical Comparison of Biomarker Effects.
Discussion and Future Directions
The available data suggests that pomaglumetad methionil demonstrates target engagement by modulating glutamate-dependent neurophysiology and neuroimaging biomarkers. Preclinically, its ability to normalize hyperdopaminergic states in a disease model, a key feature of psychosis, distinguishes it from some atypical antipsychotics that tend to increase dopamine neuron firing rates in control animals. This highlights a potentially more targeted mechanism of action.
In the clinical setting, while high-dose pomaglumetad methionil did not significantly suppress the ketamine-induced BOLD signal in the dACC, it did show an effect on clinical symptoms. This discrepancy suggests that pharmacoBOLD fMRI in this specific region may not fully capture the therapeutic effects of mGluR2/3 agonism, or that higher doses are needed for robust target engagement as measured by this biomarker.
For a more direct comparison with other antipsychotics, future studies should aim to:
-
Evaluate the effects of risperidone, clozapine, and aripiprazole on dopamine neuron activity in the same preclinical models of schizophrenia used for pomaglumetad methionil.
-
Assess the impact of these comparator drugs on ketamine-induced BOLD signal changes using a standardized pharmacoBOLD fMRI protocol.
-
Explore other neuroimaging modalities, such as magnetic resonance spectroscopy (MRS) to directly measure glutamate and other neurometabolites, across different drug classes.
By employing a consistent set of in vivo biomarkers across different therapeutic agents, researchers can build a more comprehensive understanding of their distinct and overlapping mechanisms of action, ultimately facilitating the development of more effective and targeted treatments for schizophrenia and other neuropsychiatric disorders.
References
- 1. Clozapine blocks dopamine, 5-HT2 and 5-HT3 responses in the medial prefrontal cortex: an in vivo microiontophoretic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State-dependent effects of the D2 partial agonist aripiprazole on dopamine neuron activity in the MAM neurodevelopmental model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Risperidone: regional effects in vivo on release and metabolism of dopamine and serotonin in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory action of clozapine on rat ventral tegmental area dopamine neurons following increased levels of endogenous kynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clozapine interacts with the glycine site of the NMDA receptor: electrophysiological studies of dopamine neurons in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Morphology and electrophysiological properties of immunocytochemically identified rat dopamine neurons recorded in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized, placebo-controlled, phase 1 study to evaluate the effects of TAK-063 on ketamine-induced changes in fMRI BOLD signal in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [lenus.ie]
- 10. Changes in Brain Glutamate on Switching to Clozapine in Treatment-Resistant Schizophrenia. — Oxford University Centre for Integrative Neuroimaging [win.ox.ac.uk]
- 11. Effects of aripiprazole on resting-state functional connectivity of large-scale brain networks in first-episode drug-naïve schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Utility of Imaging-Based Biomarkers for Glutamate-Targeted Drug Development in Psychotic Disorders: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Test-retest reliability of the BOLD pharmacological MRI response to ketamine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomaglumetad Methionil Anhydrous: A Comparative Analysis of Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pomaglumetad methionil anhydrous, a prodrug of the active compound LY404039, with other selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonists. The focus is on the specificity and selectivity profiles, supported by experimental data, to aid in research and development decisions within the neuroscience field.
Overview of Pomaglumetad (LY404039)
Pomaglumetad (LY404039) is a potent and highly selective agonist for the metabotropic glutamate receptor subtypes 2 (mGluR2) and 3 (mGluR3).[1][2][3] These receptors are Gi/o-coupled and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3] Pomaglumetad methionil (LY2140023) is an orally active methionine prodrug of pomaglumetad, developed to improve its bioavailability.[4][5]
The therapeutic potential of pomaglumetad has been investigated primarily for the treatment of schizophrenia and other neuropsychiatric disorders.[1][3][5] The rationale behind its development lies in the glutamatergic hypothesis of schizophrenia, which suggests that a dysregulation of glutamate neurotransmission contributes to the pathophysiology of the disorder. By activating presynaptic mGluR2/3, pomaglumetad is thought to reduce excessive glutamate release in key brain regions.[5]
Comparative Binding Affinity and Functional Potency
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of pomaglumetad (LY404039) and two other well-characterized mGluR2/3 agonists, LY354740 and LY379268. This data allows for a direct comparison of their potency at the target receptors.
Table 1: Binding Affinity (Ki, nM) at Human mGluR2 and mGluR3
| Compound | mGluR2 Ki (nM) | mGluR3 Ki (nM) | Reference |
| Pomaglumetad (LY404039) | 149 | 92 | [1][2][3] |
| LY354740 | - | - | |
| LY379268 | - | - |
Data for LY354740 and LY379268 Ki values were not available in the provided search results.
Table 2: Functional Potency (EC50, nM) in cAMP Assays
| Compound | hmGluR2 EC50 (nM) | hmGluR3 EC50 (nM) | Reference |
| Pomaglumetad (LY404039) | Potent inhibition | Potent inhibition | [1][2] |
| LY354740 | 5.1 | 24.3 | [6] |
| LY379268 | 2.69 | 4.48 |
Selectivity Profile
A critical aspect of a drug candidate's profile is its selectivity for the intended target over other receptors, to minimize off-target effects.
Pomaglumetad (LY404039) exhibits high selectivity for mGluR2/3.[1][2] Studies have shown that it has over 100-fold greater selectivity for these receptors compared to ionotropic glutamate receptors (NMDA, AMPA, Kainate), glutamate transporters, and a wide range of other receptors including adrenergic, benzodiazepine/GABAergic, histaminergic, and muscarinic receptors.[1][3]
LY354740 is also a highly selective group II mGluR agonist.[6] It shows no agonist or antagonist activity at human mGluR4 or mGluR7 (Group III) and does not affect phosphoinositide hydrolysis mediated by human mGluR1a and mGluR5a (Group I) at concentrations up to 100,000 nM.[6] Furthermore, it lacks appreciable activity at human recombinant AMPA and kainate receptors.[6]
LY379268 demonstrates greater than 80-fold selectivity for group II mGlu receptors over group I and group III receptors.
Experimental Protocols
The following are generalized descriptions of the key experimental methodologies used to determine the binding affinity and functional potency of mGluR2/3 agonists.
Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., recombinant human mGluR2 or mGluR3) are prepared from cultured cells.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-LY354740) and varying concentrations of the unlabeled test compound (e.g., pomaglumetad).
-
Separation: The bound and free radioligand are separated by rapid filtration through a filter plate.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay (for EC50 determination)
This assay measures the ability of a compound to activate Gi/o-coupled receptors, such as mGluR2/3, by quantifying the resulting decrease in intracellular cyclic AMP (cAMP) levels.
Protocol Outline:
-
Cell Culture: Cells stably expressing the target receptor (e.g., CHO or HEK293 cells with hmGluR2 or hmGluR3) are cultured.
-
Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (B1673556) (to increase basal cAMP levels) in the presence of varying concentrations of the test agonist (e.g., pomaglumetad).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels (EC50) is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the mGluR2/3 signaling pathway and a typical experimental workflow for selectivity profiling.
Caption: mGluR2/3 signaling cascade initiated by agonist binding.
Caption: Workflow for selectivity profiling of a novel compound.
Conclusion
Pomaglumetad, as its active form LY404039, is a potent and highly selective mGluR2/3 agonist. The comparative data presented here for LY404039, LY354740, and LY379268 highlight the subtle but potentially significant differences in their potencies at the mGluR2 and mGluR3 subtypes. While all three compounds demonstrate excellent selectivity against other receptor families, the choice of which to use in a research or development context may depend on the specific desired potency profile and the translational goals of the study. The provided experimental outlines offer a foundational understanding of the methods used to characterize these important pharmacological tools.
References
- 1. Pharmacological and pharmacokinetic properties of a structurally novel, potent, and selective metabotropic glutamate 2/3 receptor agonist: in vitro characterization of agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Translational Relevance of Pomaglumetad Methionil Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the preclinical data for pomaglumetad methionil, a selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, and compares its performance with established atypical antipsychotics, olanzapine (B1677200) and risperidone (B510). The aim is to critically assess the translational relevance of the preclinical findings for schizophrenia treatment.
Executive Summary
Pomaglumetad methionil emerged from a novel therapeutic hypothesis centered on modulating glutamate dysregulation in schizophrenia, a departure from the traditional dopamine-centric view. Preclinical studies in rodent models demonstrated promising antipsychotic-like and anxiolytic effects. However, the translation of this preclinical efficacy into clinical success has been challenging, with large-scale clinical trials failing to meet their primary endpoints, ultimately leading to the discontinuation of its development by Eli Lilly.[1][2] This guide delves into the preclinical data that supported its initial development and provides a comparative framework against standard-of-care antipsychotics to understand the potential reasons for this translational disconnect.
Mechanism of Action
Pomaglumetad methionil is a prodrug that is rapidly converted to its active moiety, pomaglumetad (LY404039).[3] Pomaglumetad is a selective agonist of mGluR2 and mGluR3, which are G-protein coupled receptors primarily located on presynaptic nerve terminals.[4][5] Activation of these receptors leads to the inhibition of adenylyl cyclase through a Gαi/o protein, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4][6] This signaling cascade ultimately leads to a reduction in the presynaptic release of glutamate, thereby dampening excessive glutamatergic neurotransmission implicated in the pathophysiology of schizophrenia.[3][7]
Furthermore, mGluR2/3 activation can indirectly modulate the dopamine (B1211576) system. While not directly interacting with dopamine receptors, preclinical evidence suggests that pomaglumetad can normalize aberrant dopamine neuron activity in animal models of psychosis.[8][9]
Preclinical Pharmacokinetics
A comparative summary of the preclinical pharmacokinetic parameters of pomaglumetad, olanzapine, and risperidone in rats is presented in Table 1. This data is essential for understanding drug exposure in the preclinical models and for comparing it to the clinical setting.
| Parameter | Pomaglumetad (LY404039) | Olanzapine | Risperidone |
| Species | Rat | Rat | Rat |
| Route | Oral | Oral | Oral |
| Dose | - | 6 mg/kg | - |
| Cmax | 4.0 µg/mL | ~0.2 µg/mL | ~1 hour to peak |
| AUC (0-24h) | 7.2 µg*h/mL | - | - |
| Bioavailability | 63% | ~60% (in humans) | ~70% (in humans) |
| Half-life (t1/2) | - | 2.5 hours (plasma) | 3 hours (extensive metabolizers) |
| Protein Binding | - | - | 90% |
| Note: Direct comparative preclinical pharmacokinetic studies are limited. Data is compiled from various sources and may not be directly comparable due to different experimental conditions. |
Preclinical Efficacy in Animal Models of Schizophrenia
The antipsychotic potential of pomaglumetad methionil was evaluated in several well-established animal models of schizophrenia. These models aim to replicate certain aspects of the positive, negative, and cognitive symptoms of the disorder.
Psychostimulant-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic activity, as drugs that reduce the hyperlocomotion induced by psychostimulants like phencyclidine (PCP) or amphetamine are often effective in treating the positive symptoms of schizophrenia.
Experimental Protocol: PCP-Induced Hyperlocomotion in Rats
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration:
-
Behavioral Measurement: Locomotor activity is recorded for 60 minutes immediately following PCP administration using automated activity monitors that detect photobeam breaks.[10]
-
Data Analysis: The total distance traveled or the number of beam breaks is compared between treatment groups using statistical methods such as ANOVA followed by post-hoc tests.
Comparative Efficacy Data:
While direct side-by-side studies are scarce, the available data suggests that pomaglumetad demonstrates efficacy in this model. Qualitative reports indicate that pomaglumetad has similar efficacy to the atypical antipsychotic clozapine (B1669256) in inhibiting PCP and amphetamine-induced hyperlocomotion.[11] For comparison, quantitative data for olanzapine and risperidone are presented in Table 2.
| Drug | Species | Model | Dose | % Inhibition of Hyperlocomotion |
| Pomaglumetad | Rat/Mouse | PCP/Amphetamine | - | Similar to clozapine (Qualitative) |
| Olanzapine | Rat | PCP-induced | 1.0 mg/kg | Potent inhibition |
| Risperidone | Rat | PCP-induced | 0.33 mg/kg | Significant inhibition |
| Note: The lack of direct quantitative comparative data for pomaglumetad in these specific models is a limitation in the preclinical to clinical translation assessment. |
Conditioned Avoidance Response (CAR)
The CAR model is a predictive test for antipsychotic efficacy, particularly for positive symptoms. Antipsychotic drugs characteristically suppress the conditioned avoidance response without impairing the escape response.
Experimental Protocol: Conditioned Avoidance Response in Rats
-
Apparatus: A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild footshock.
-
Procedure:
-
Acquisition: A conditioned stimulus (CS), typically a light or a tone, is presented for a set duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild footshock. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the rat fails to move during the CS, it can escape the shock by moving to the other compartment during the US presentation (escape response).
-
Testing: Once the animals have acquired the avoidance response, they are treated with the test compound (e.g., olanzapine 0.5-1.0 mg/kg, s.c.; risperidone 0.33-1.0 mg/kg, s.c.) and the number of avoidance and escape responses are recorded.[3][11][12]
-
-
Data Analysis: The percentage of avoidance responses is calculated and compared between treatment groups.
Comparative Efficacy Data:
Pomaglumetad has been shown to inhibit conditioned avoidance responding in rats.[11] Olanzapine and risperidone also dose-dependently disrupt conditioned avoidance responding.[3][11][12]
| Drug | Species | Dose | Effect on CAR |
| Pomaglumetad | Rat | - | Inhibition of avoidance response |
| Olanzapine | Rat | 0.5 - 1.0 mg/kg, s.c. | Dose-dependent disruption of avoidance |
| Risperidone | Rat | 0.33 - 1.0 mg/kg, s.c. | Dose-dependent disruption of avoidance |
Visualizing the Preclinical Landscape
To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway of pomaglumetad, a typical experimental workflow, and the logical framework for evaluating translational relevance.
Caption: Pomaglumetad's mechanism of action at the presynaptic terminal.
Caption: A typical experimental workflow for preclinical efficacy testing.
Caption: Logical framework for evaluating translational relevance.
Discussion and Conclusion
The preclinical data for pomaglumetad methionil provided a strong rationale for its clinical development. It demonstrated a novel mechanism of action targeting the glutamatergic system, showed efficacy in established animal models of psychosis, and had a favorable preclinical pharmacokinetic profile in rodents. However, the failure of pomaglumetad in late-stage clinical trials highlights the inherent challenges in translating preclinical findings in neuroscience to clinical efficacy.
Several factors could have contributed to this translational failure:
-
Species Differences: The neurobiology of schizophrenia is complex and may not be fully recapitulated in rodent models. Pharmacokinetic and pharmacodynamic differences between rodents and humans can also lead to discrepancies in drug response.
-
Limitations of Animal Models: While useful for screening, animal models of schizophrenia only capture certain aspects of a multifaceted human disorder. The predictive validity of these models for novel mechanisms of action may be limited.
-
Clinical Trial Design: The patient populations in clinical trials are heterogeneous. It is possible that pomaglumetad may be effective in a specific sub-population of patients with a particular glutamatergic pathophysiology, which was not specifically targeted in the broad clinical trials.[13]
-
Dosing: The optimal therapeutic dose in humans may not have been achieved in the clinical trials, despite extensive dose-ranging studies.
References
- 1. Pharmacokinetics and tissue distribution of olanzapine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpn.or.kr [cpn.or.kr]
- 3. Olanzapine and risperidone disrupt conditioned avoidance responding by selectively weakening motivational salience of conditioned stimulus: further evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. b-neuro.com [b-neuro.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clozapine, but not olanzapine disrupts conditioned avoidance response in rats by antagonizing 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Risperidone: effects of formulations on oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Olanzapine and risperidone disrupt conditioned avoidance responding by selectively weakening motivational salience of conditioned stimulus: further evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Olanzapine and Risperidone Disrupt Conditioned Avoidance Responding in" by Ming Li, Wei He et al. [digitalcommons.unl.edu]
- 13. Evaluation of amphetamine-induced hyperlocomotion and catalepsy following long-acting risperidone administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Pomaglumetad Methionil as an Adjunctive Therapy for Schizophrenia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for pomaglumetad methionil, a metabotropic glutamate (B1630785) receptor 2/3 (mGlu2/3) agonist, as a potential adjunctive therapy for schizophrenia. While clinical trials have explored pomaglumetad methionil as both a monotherapy and an adjunctive treatment, this document focuses on the available preclinical evidence that laid the groundwork for those clinical investigations.
Introduction to Pomaglumetad Methionil and its Mechanism of Action
Pomaglumetad methionil (LY2140023) is a prodrug of pomaglumetad (LY404039), a selective agonist of mGlu2 and mGlu3 receptors.[1] These receptors are primarily located presynaptically on glutamatergic neurons, and their activation leads to a reduction in glutamate release.[1] The therapeutic rationale for using an mGlu2/3 agonist in schizophrenia is rooted in the glutamate hypothesis of the disorder, which posits that a dysregulation of glutamatergic neurotransmission contributes to the symptoms of schizophrenia. By dampening excessive glutamate release in key brain regions, pomaglumetad is thought to restore balance to the glutamatergic system.[1]
Preclinical Evidence: Monotherapy and Adjunctive Potential
Comparative Efficacy in Preclinical Models (Monotherapy)
The following tables summarize the available quantitative data from key preclinical studies where pomaglumetad methionil was evaluated as a monotherapy and compared to standard atypical antipsychotics.
| Table 1: Effect on Amphetamine-Induced Hyperlocomotion in Rats | |||
| Compound | Dose (mg/kg) | Route of Administration | % Inhibition of Hyperlocomotion |
| Pomaglumetad Methionil | 10 | i.p. | Significant reversal of hyperlocomotion |
| Olanzapine | 1.5 | i.p. | Significant reversal of hyperlocomotion |
| Risperidone | 0.1 | i.p. | Significant reversal of hyperlocomotion |
| Clozapine | 5 | i.p. | Significant reversal of hyperlocomotion |
Note: Specific percentage of inhibition is not consistently reported across studies. "Significant reversal" indicates a statistically significant reduction in amphetamine-induced hyperlocomotion compared to vehicle-treated animals.
| Table 2: Effect on Phencyclidine (PCP)-Induced Behaviors in Rats | |||
| Compound | Dose (mg/kg) | Route of Administration | Effect on PCP-Induced Behaviors |
| Pomaglumetad Methionil | 10 | i.p. | Blocked PCP-induced hyperlocomotion and stereotypy |
| Olanzapine | 1.5 | i.p. | Blocked PCP-induced hyperlocomotion and stereotypy |
| Risperidone | 0.1 | i.p. | Blocked PCP-induced hyperlocomotion and stereotypy |
| Clozapine | 5 | i.p. | Blocked PCP-induced hyperlocomotion and stereotypy |
Note: "Blocked" indicates a statistically significant prevention or reversal of the behavioral effects induced by PCP.
| Table 3: Effects on Spontaneously Active Dopamine (B1211576) Neurons in the Ventral Tegmental Area (VTA) of MAM Model Rats | ||
| Treatment | Dose (mg/kg, i.p.) | Effect on Number of Spontaneously Active DA Neurons |
| Vehicle | - | No change (hyperdopaminergic state maintained) |
| Pomaglumetad Methionil | 1 | Dose-dependent reduction |
| Pomaglumetad Methionil | 3 | Dose-dependent reduction to control levels |
| Pomaglumetad Methionil | 10 | Dose-dependent reduction to control levels |
This data is derived from studies using the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) neurodevelopmental model of schizophrenia.[3]
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited are outlined below.
Amphetamine-Induced Hyperlocomotion
This model is used to assess the potential antipsychotic activity of a compound by measuring its ability to counteract the stimulant effects of amphetamine.
-
Animals: Male Wistar rats (200-250g) are typically used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
Animals are habituated to the testing environment (e.g., open-field arenas) for 30-60 minutes.
-
The test compound (e.g., pomaglumetad methionil, olanzapine, vehicle) is administered via the specified route (e.g., intraperitoneally, i.p.).
-
After a predetermined pretreatment time (e.g., 30 minutes), amphetamine (e.g., 1.5 mg/kg, s.c.) is administered.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-90 minutes using an automated activity monitoring system.
-
-
Data Analysis: The total locomotor activity is calculated for each animal, and the data is analyzed using statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound to the vehicle control.
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model for antipsychotic efficacy. It assesses a drug's ability to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.
-
Apparatus: A shuttle box with two compartments separated by a door or a hurdle. The floor of each compartment is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock.
-
Procedure:
-
Acquisition Training: Rats are trained to avoid the foot shock by moving to the other compartment of the shuttle box upon presentation of the CS. A trial is considered an "avoidance" if the rat moves to the safe compartment during the CS presentation. If the rat fails to move during the CS, a foot shock is delivered, and if it then moves to the other compartment, it is recorded as an "escape".
-
Drug Testing: Once the animals have reached a stable level of performance (e.g., >80% avoidance), they are treated with the test compound or vehicle before a test session.
-
-
Data Analysis: The number of avoidances, escapes, and failures to escape are recorded. A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Pomaglumetad Methionil
Caption: Proposed mechanism of action for pomaglumetad methionil.
Experimental Workflow for Preclinical Adjunctive Therapy Study
References
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Pomaglumetad Methionil Anhydrous
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of pomaglumetad methionil anhydrous. The following procedures are based on established best practices for laboratory chemical waste management and are intended to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is crucial to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, prevent further dispersion by covering it with an inert absorbent material. Collect the absorbed material into a designated hazardous waste container. Avoid generating dust.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.
This compound Profile
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following information has been aggregated from supplier data and related compounds. This data should be used for preliminary assessment, and it is imperative to consult the supplier-specific SDS upon acquisition of the compound.
| Property | Data | Source |
| Synonyms | LY2140023 | [1] |
| Molecular Formula | C13H22N2O5S | Inferred from structure |
| Appearance | Solid | General knowledge |
| Storage | Store at -20°C for short-term, -80°C for long-term | [2] |
| Solubility | Soluble in DMSO | General laboratory knowledge |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.[3] Do not dispose of this compound down the drain or in regular trash.
3.1. Waste Identification and Segregation
-
Hazardous Waste Determination: Assume this compound is a hazardous waste. All generators of waste are responsible for determining if their waste is hazardous.[4]
-
Segregation: Collect all waste containing this compound separately from other chemical waste streams to avoid incompatible mixtures.[5] This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., pipette tips, weigh boats, gloves).
-
Solutions containing the compound.
-
Rinsate from cleaning contaminated glassware.
-
3.2. Waste Containerization and Labeling
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
-
Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department. The label must include:[3][6]
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The approximate quantity of waste.
-
The date of waste generation (the date you first added waste to the container).
-
The principal investigator's name, lab room number, and contact information.
-
Appropriate hazard pictograms (consult the SDS or EHS for guidance).
-
3.3. Waste Accumulation and Storage
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation.[6]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[5]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
3.4. Arranging for Disposal
-
Contact EHS: Once the waste container is full or you are ready to have it removed, contact your institution's EHS or hazardous waste management office to schedule a pickup.[6]
-
Follow Institutional Procedures: Adhere to all specific procedures outlined by your institution for waste collection requests. This may involve submitting an online form or a paper request.[3]
Disposal of Empty Containers
Empty containers that once held this compound must also be disposed of properly.
-
Non-acutely Hazardous Waste Containers: If the compound is not classified as an acutely hazardous waste, a container that is "empty" (all contents have been removed by normal means) can be disposed of in the regular trash after the label has been defaced.[7]
-
Acutely Hazardous Waste Containers: If the compound is classified as an acutely hazardous waste (P-listed), the empty container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] Consult your EHS office for the specific classification of this compound.
Regulatory Framework
The management and disposal of chemical waste in the United States are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] These regulations provide a "cradle-to-grave" framework for hazardous waste management.[4] States may have additional, more stringent regulations.[9] It is the responsibility of the waste generator to comply with all applicable federal, state, and local regulations.[4]
Visual Workflow for Disposal
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. epa.gov [epa.gov]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. epa.gov [epa.gov]
- 9. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling Pomaglumetad methionil anhydrous
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Pomaglumetad methionil anhydrous, a prodrug of a selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on best practices for handling potent, non-volatile, powdered research compounds. A thorough risk assessment should be conducted before handling.
| PPE Category | Item | Specification and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer pair immediately if contaminated. |
| Eye Protection | Safety Goggles with Side Shields | Must be worn at all times when handling the compound to protect against splashes or airborne particles. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved laboratory coat is required to protect skin and clothing. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation. |
| Face Protection | Face Shield | To be worn in conjunction with safety goggles when there is a significant risk of splashing or aerosol generation. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
2.1. Handling Procedures
-
Engineering Controls: Handle the solid compound in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Weighing: Weigh the compound in a fume hood or a balance enclosure.
-
Solution Preparation: Prepare solutions in a well-ventilated area, preferably within a fume hood. For in vivo experiments, a common solvent mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] For in vitro studies, DMSO is a common solvent. Ensure the compound is fully dissolved; sonication or gentle heating may be used to aid dissolution.[1][2]
-
Avoidance of Contamination: Avoid contact with skin and eyes. Do not breathe dust or aerosols.
2.2. Storage Conditions
-
Solid Form: Store the solid product at -20°C for long-term storage (up to 3 years).[3]
-
Stock Solutions: Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 1 year.[3] For short-term storage, solutions can be kept at 4°C for over a week.[3]
Disposal Plan
Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.
3.1. Waste Segregation
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, gloves, weigh boats) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Collect all solutions containing the compound in a sealed, properly labeled container for hazardous liquid waste. Do not dispose of down the drain.
-
Sharps: Any contaminated sharps (e.g., needles) must be disposed of in a designated sharps container for chemical waste.
3.2. Decontamination
-
Decontaminate all work surfaces with a suitable laboratory detergent and rinse thoroughly.
-
Wipe down the exterior of waste containers before removal from the work area.
Signaling Pathway and Mechanism of Action
Pomaglumetad methionil is a prodrug that is inactive in its initial form.[4][5] After administration, it is transported into cells via the peptide transporter 1 (PepT1) and is then hydrolyzed to its active form, LY404039.[5] LY404039 is a potent and selective agonist for the group II metabotropic glutamate receptors, mGluR2 and mGluR3.[6] These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This modulation of the glutamatergic system is the basis for its potential therapeutic effects.[6]
Caption: Prodrug activation and signaling pathway of Pomaglumetad methionil.
Experimental Workflow: In Vitro Functional Assay
The following is a representative workflow for assessing the agonist activity of Pomaglumetad methionil's active form (LY404039) at mGluR2/3 using a calcium mobilization assay in a cell line expressing the receptors and a suitable G-protein (e.g., Gαqi/o).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pomaglumetad methionil | GluR | TargetMol [targetmol.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pomaglumetad methionil - Wikipedia [en.wikipedia.org]
- 6. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
